molecular formula C10H16N2O2S B1637418 Cyclo(-Met-Pro)

Cyclo(-Met-Pro)

Cat. No.: B1637418
M. Wt: 228.31 g/mol
InChI Key: VFVAGPWBFWJBMN-YUMQZZPRSA-N
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Description

Cyclo(-Met-Pro) is a useful research compound. Its molecular formula is C10H16N2O2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclo(-Met-Pro) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(-Met-Pro) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

(3S,8aS)-3-(2-methylsulfanylethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C10H16N2O2S/c1-15-6-4-7-10(14)12-5-2-3-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m0/s1

InChI Key

VFVAGPWBFWJBMN-YUMQZZPRSA-N

SMILES

CSCCC1C(=O)N2CCCC2C(=O)N1

Isomeric SMILES

CSCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N1

Canonical SMILES

CSCCC1C(=O)N2CCCC2C(=O)N1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Structure of Cyclo(-Met-Pro)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-Met-Pro), a cyclic dipeptide comprised of methionine and proline residues, belongs to the 2,5-diketopiperazine (DKP) class of molecules. DKPs are the smallest class of cyclic peptides and are found in a variety of natural sources, including fermented foods and microbial cultures. They have garnered significant interest in the scientific community due to their diverse biological activities, which include antimicrobial, antiviral, and neuromodulatory effects. This technical guide provides a comprehensive overview of the basic structure of Cyclo(-Met-Pro), drawing upon available spectroscopic data and computational models to elucidate its core structural features. While specific experimental data for Cyclo(-Met-Pro) is limited, this guide supplements with information from structurally related proline-containing cyclic dipeptides to offer a thorough understanding.

Core Structure and Chemical Properties

Cyclo(-Met-Pro) is chemically known as (3S,8aS)-3-(2-methylsulfanylethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[1]. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂S--INVALID-LINK--[2], --INVALID-LINK--[1]
Molecular Weight 228.31 g/mol --INVALID-LINK--[2], --INVALID-LINK--[1]
CAS Number 53049-06-2--INVALID-LINK--[2], --INVALID-LINK--[1]
Appearance White Powder--INVALID-LINK--[1]
Solubility Soluble in Acetic Acid--INVALID-LINK--[1]

The core of Cyclo(-Met-Pro) is a six-membered diketopiperazine ring, which is formed by the condensation of the amino acids L-methionine and L-proline. The rigidity of this ring structure, combined with the conformational flexibility of the methionine side chain and the constrained pyrrolidine ring of proline, dictates its three-dimensional shape and biological activity.

Structural Elucidation: A Multi-faceted Approach

The precise three-dimensional structure of Cyclo(-Met-Pro) is determined by a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Synthesis of Cyclo(-Met-Pro):

A general and efficient method for the synthesis of 2,5-diketopiperazines like Cyclo(-Met-Pro) involves a chemoenzymatic approach. This method utilizes an adenylation enzyme to facilitate a one-pot synthesis from the constituent amino acids, minimizing racemization and improving yields.

  • Materials: L-methionine, L-proline methyl ester, Adenylation domain of tyrocidine synthetase A (TycA-A), ATP, MgCl₂, buffer solution (e.g., Tris-HCl).

  • Procedure:

    • The adenylation domain of TycA-A catalyzes the adenylation of L-methionine in the presence of ATP and Mg²⁺.

    • The activated L-methionine then reacts with L-proline methyl ester via nucleophilic substitution to form the linear dipeptide ester.

    • Intramolecular cyclization of the dipeptide ester is induced by adjusting the pH of the reaction mixture to a range of 6.5-9.5. This step proceeds spontaneously to form Cyclo(-Met-Pro).

    • The product can be purified using techniques such as silica gel chromatography or reversed-phase high-performance liquid chromatography (HPLC).

2. NMR Spectroscopy for Conformational Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of cyclic peptides. A detailed protocol for the analysis of a cyclic dipeptide like Cyclo(-Met-Pro) would involve:

  • Sample Preparation: Dissolve a few milligrams of purified Cyclo(-Met-Pro) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify all proton and carbon resonances.

    • Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton scalar couplings within the amino acid residues, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining through-space proximities between protons, which provides key distance restraints for 3D structure calculation.

  • Data Analysis:

    • Assign all proton and carbon chemical shifts based on the 1D and 2D spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.

    • Use molecular modeling software to generate a 3D structure of Cyclo(-Met-Pro) that is consistent with the experimental NMR restraints.

3. X-ray Crystallography for Solid-State Structure:

X-ray crystallography provides high-resolution information about the atomic arrangement in the solid state. A typical protocol would involve:

  • Crystallization: Grow single crystals of Cyclo(-Met-Pro) of sufficient size and quality. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., vapor diffusion, slow evaporation).

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phases of the structure factors are then determined (the "phase problem"), often using direct methods for small molecules. An initial electron density map is calculated, into which a model of the molecule is built. This model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

As of now, a publicly available crystal structure for Cyclo(-Met-Pro) has not been identified.

Conformational Analysis

The conformation of proline-containing cyclic dipeptides is a subject of considerable interest. The diketopiperazine ring typically adopts a boat or a planar conformation, and the proline ring can exist in different puckered states. Computational studies on various proline-containing cyclic dipeptides indicate that the peptide backbone is generally confined to a single conformational region[4]. The orientation of the methionine side chain in Cyclo(-Met-Pro) would be a key determinant of its overall shape and interaction with biological targets.

Visualizing the Structure of Cyclo(-Met-Pro)

The following diagram, generated using the DOT language, illustrates the chemical structure of Cyclo(-Met-Pro).

Cyclo_Met_Pro_Structure N1 N C_alpha1 N1->C_alpha1 C1 C C_alpha1->C1 C_beta_met C_alpha1->C_beta_met O1 O C1->O1 = N2 N C1->N2 C_alpha2 N2->C_alpha2 C_delta_pro C2 C C_alpha2->C2 C_alpha2->C_delta_pro C2->N1 O2 O C2->O2 = C_beta_pro C_beta_pro->C_alpha2 C_gamma_pro C_gamma_pro->C_beta_pro C_delta_pro->C_gamma_pro C_gamma_met C_beta_met->C_gamma_met S_met S C_gamma_met->S_met C_epsilon_met S_met->C_epsilon_met

Caption: Chemical structure of Cyclo(-Met-Pro).

Biological Activity and Potential Signaling Pathways

Cyclo(-Met-Pro) has been reported to exhibit weak inhibitory activity against the influenza A virus (H3N2)[4]. While the specific molecular mechanism for Cyclo(-Met-Pro) has not been elucidated, cyclic peptides, in general, can interfere with the viral life cycle at various stages. One common mechanism for antiviral peptides is the inhibition of viral entry into host cells.

The following diagram illustrates a generalized workflow for assessing the antiviral activity of a compound like Cyclo(-Met-Pro).

Antiviral_Activity_Workflow cluster_in_vitro In Vitro Analysis cluster_mechanistic Mechanistic Studies HostCells Host Cell Culture (e.g., MDCK cells) VirusInfection Influenza A (H3N2) Virus Infection HostCells->VirusInfection CompoundTreatment Treatment with Cyclo(-Met-Pro) VirusInfection->CompoundTreatment PlaqueAssay Plaque Reduction Assay CompoundTreatment->PlaqueAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) CompoundTreatment->CytotoxicityAssay IC50_CC50 Determine IC50 & CC50 PlaqueAssay->IC50_CC50 CytotoxicityAssay->IC50_CC50 ViralEntry Viral Entry Inhibition Assay IC50_CC50->ViralEntry Neuraminidase Neuraminidase Inhibition Assay IC50_CC50->Neuraminidase Polymerase Viral Polymerase Activity Assay IC50_CC50->Polymerase

Caption: Experimental workflow for antiviral activity assessment.

A potential, though speculative, signaling pathway for the antiviral action of cyclic peptides against influenza virus involves the inhibition of viral attachment and entry.

Antiviral_Signaling_Pathway InfluenzaVirus Influenza Virus HostCell Host Cell InfluenzaVirus->HostCell HA binds to Sialic Acid Receptors Inhibition Inhibition of Viral Entry CycloMetPro Cyclo(-Met-Pro) CycloMetPro->InfluenzaVirus Potential Interaction with Hemagglutinin (HA) ReplicationBlocked Viral Replication Blocked Inhibition->ReplicationBlocked

Caption: Putative antiviral mechanism of Cyclo(-Met-Pro).

Conclusion

Cyclo(-Met-Pro) is a structurally constrained cyclic dipeptide with emerging biological interest, particularly in the context of its weak antiviral properties. While a complete, experimentally determined 3D structure and detailed mechanistic pathways are yet to be fully elucidated, this guide provides a comprehensive overview of its known chemical and structural properties. The provided experimental frameworks for synthesis and analysis, along with the structural and pathway diagrams, serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the precise conformational landscape and molecular targets of Cyclo(-Met-Pro) will be crucial in unlocking its full therapeutic potential.

References

Cyclo(-Met-Pro): A Technical Guide on its Discovery, Natural Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Met-Pro), a cyclic dipeptide comprised of methionine and proline, is a naturally occurring compound found in a variety of food sources and produced by several microorganisms. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its discovery, natural distribution, and biological activities. The document details its known presence in thermally processed foods and microbial cultures, and summarizes its reported, albeit modest, antiviral properties. While the precise mechanisms of action are still under investigation, this guide explores potential signaling pathways based on the activity of structurally related cyclodipeptides. Detailed methodologies for the extraction, identification, and biological evaluation of Cyclo(-Met-Pro) are presented to facilitate further research and development in this area.

Discovery and Chemical Profile

Chemical Structure:

  • Molecular Formula: C₁₀H₁₆N₂O₂S

  • Molecular Weight: 228.31 g/mol

  • CAS Number: 53049-06-2

Natural Occurrence

Cyclo(-Met-Pro) has been identified in both food products and as a secondary metabolite of microorganisms. Its formation in food is often associated with thermal processing, where the Maillard reaction and protein degradation provide the precursor amino acids for cyclization.

Occurrence in Foodstuffs

The presence of Cyclo(-Met-Pro) has been reported in cooked meats, where it is believed to contribute to the overall flavor profile.[1][2] It is also found in other thermally treated food products like roasted coffee.[3][4][5][6]

Microbial Production

Several bacterial species are known to produce Cyclo(-Met-Pro). It has been isolated from cultures of Streptomyces nigra and detected in Bacillus pumilus.[7] The biosynthesis of diketopiperazines in microorganisms is typically mediated by non-ribosomal peptide synthetases (NRPSs) or, more commonly, by tRNA-dependent cyclodipeptide synthases (CDPSs).

Table 1: Natural Sources of Cyclo(-Met-Pro)

Source CategorySpecific SourceMethod of DetectionReference(s)
FoodGrilled and Stewed BeefNot Specified[1][2]
FoodRoasted CoffeeLC-ESI-MS/MS, GC-EI-MS[3][4][5][6]
MicroorganismStreptomyces nigraNot Specified[7]
MicroorganismBacillus pumilusGC/MS, LC/MSNot Specified in search results

Note: Quantitative data on the concentration of Cyclo(-Met-Pro) in these sources is not consistently reported in the available literature.

Biological Activities

The biological activities of Cyclo(-Met-Pro) are an emerging area of research. To date, the most frequently cited activity is its weak inhibition of the influenza A virus.

Antiviral Activity

Cyclo(-Met-Pro) has been shown to exhibit weak inhibitory activity against the influenza A virus (H3N2).[8][9] The reported data indicates a low level of inhibition at a relatively high concentration.

Table 2: Antiviral Activity of Cyclo(-Met-Pro)

VirusAssayConcentration% InhibitionReference(s)
Influenza A (H3N2)Not Specified5 mM2.1%[8][9]

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the biological activities of Cyclo(-Met-Pro) have not been extensively elucidated. However, based on studies of other proline-containing cyclodipeptides, particularly Cyclo(His-Pro), it is hypothesized that Cyclo(-Met-Pro) may interact with key cellular signaling pathways involved in inflammation and oxidative stress response, such as the NF-κB and Nrf2 pathways.[10][11][12][13]

Hypothetical Involvement in the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammatory responses. It is plausible that Cyclo(-Met-Pro) could modulate this pathway, potentially leading to anti-inflammatory effects.

Potential Activation of the Nrf2 Pathway

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification genes. The structural similarity of Cyclo(-Met-Pro) to other Nrf2-activating cyclodipeptides suggests it may also possess the ability to induce this protective pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyclo_Met_Pro Cyclo(-Met-Pro) IKK IKK Cyclo_Met_Pro->IKK ? Keap1 Keap1 Cyclo_Met_Pro->Keap1 ? IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB Inhibits NF_κB_nuc NF-κB (p65/p50) NF_κB->NF_κB_nuc Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1->Nrf2 Sequesters for Degradation ROS ROS ROS->Nrf2 Promotes release from Keap1 Inflammatory_Genes Inflammatory Gene Expression NF_κB_nuc->Inflammatory_Genes Induces ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces Antioxidant_Genes->ROS Reduces

Caption: Hypothetical signaling pathways potentially modulated by Cyclo(-Met-Pro).

Experimental Protocols

The following sections outline generalized experimental protocols for the extraction, identification, and biological evaluation of Cyclo(-Met-Pro). These are intended as a guide and may require optimization for specific sample matrices and research questions.

Extraction and Isolation

A common workflow for the extraction and isolation of Cyclo(-Met-Pro) from natural sources involves solvent extraction followed by chromatographic purification.

G Sample Natural Source (e.g., microbial culture, food sample) Extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) Sample->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Crude_Extract->Purification Isolated_Compound Isolated Cyclo(-Met-Pro) Purification->Isolated_Compound

Caption: General workflow for the extraction and isolation of Cyclo(-Met-Pro).

Protocol: Extraction from Microbial Culture

  • Culturing: Grow the producing microorganism (e.g., Streptomyces nigra) in a suitable liquid medium until stationary phase.

  • Centrifugation: Separate the mycelium from the culture broth by centrifugation.

  • Solvent Extraction: Extract the supernatant with an equal volume of a non-polar solvent such as ethyl acetate three times.

  • Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification: Subject the crude extract to column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure Cyclo(-Met-Pro).

Identification and Quantification

GC-MS Analysis (General Protocol)

  • Sample Preparation: The isolated compound or extract is derivatized if necessary to increase volatility.

  • Injection: A small volume of the sample is injected into the GC.

  • Separation: The sample is vaporized and separated based on boiling point and polarity on a capillary column (e.g., HP-5MS).

  • Ionization and Detection: The separated compounds are ionized (e.g., by electron impact) and detected by a mass spectrometer, which provides a mass spectrum for identification.

LC-MS/MS Analysis (General Protocol)

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water).

  • Injection: The sample is injected into the LC system.

  • Separation: The compounds are separated on a reverse-phase column (e.g., C18) using a gradient of solvents (e.g., water and acetonitrile with formic acid).

  • Ionization and Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer for both identification and quantification.

Biological Assays

Antiviral Assay (Influenza Virus - General Plaque Reduction Assay)

  • Cell Culture: Seed susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a multi-well plate and grow to confluence.

  • Infection: Infect the cells with a known titer of influenza virus in the presence of varying concentrations of Cyclo(-Met-Pro).

  • Overlay: After an incubation period to allow for viral entry, the medium is replaced with an overlay medium (e.g., containing agar) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Visualization and Quantification: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The reduction in plaque number in the presence of Cyclo(-Met-Pro) compared to a control is used to determine antiviral activity.

Antioxidant Activity (DPPH Radical Scavenging Assay)

  • Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).

  • Incubation: Add varying concentrations of Cyclo(-Met-Pro) to the DPPH solution and incubate in the dark.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging for each concentration and determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of Cyclo(-Met-Pro) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Solubilize the formazan crystals formed by viable cells using a solubilizing agent (e.g., DMSO or SDS).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm). The absorbance is proportional to the number of viable cells.

Future Directions

The study of Cyclo(-Met-Pro) is still in its early stages. Future research should focus on:

  • Quantitative Analysis: A systematic quantification of Cyclo(-Met-Pro) in various foodstuffs and microbial sources is needed to understand its dietary intake and potential for biotechnological production.

  • Elucidation of Bioactivities: A broader screening of Cyclo(-Met-Pro) against different biological targets is warranted to uncover its full therapeutic potential.

  • Mechanism of Action Studies: In-depth studies are required to confirm its interaction with signaling pathways such as NF-κB and Nrf2 and to identify its direct molecular targets.

  • Structure-Activity Relationship Studies: The synthesis and biological evaluation of Cyclo(-Met-Pro) analogs could provide insights into the structural requirements for its activity and lead to the development of more potent derivatives.

Conclusion

Cyclo(-Met-Pro) is a naturally occurring diketopiperazine with a documented presence in common food items and as a microbial metabolite. While its known biological activities are currently limited, its structural similarity to other bioactive cyclodipeptides suggests a potential for a broader range of pharmacological effects. This technical guide provides a foundation for researchers and drug development professionals to build upon, highlighting the need for further investigation into the quantitative occurrence, biological activity, and molecular mechanisms of this intriguing cyclic dipeptide.

References

The Enigmatic Pathway of Cyclo(-Met-Pro): A Technical Guide to its Biosynthesis in Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Met-Pro), a cyclic dipeptide composed of methionine and proline, belongs to the vast family of 2,5-diketopiperazines (DKPs). These molecules exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development. While the presence of Cyclo(-Met-Pro) has been identified in various organisms, notably the bacterial species Streptomyces nigra and Bacillus pumilus, the precise enzymatic machinery governing its formation remains to be fully elucidated. This technical guide provides an in-depth overview of the probable biosynthetic pathways of Cyclo(-Met-Pro), drawing upon the current understanding of cyclic dipeptide synthesis in microorganisms. It details the two primary enzymatic routes—Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs)—that are likely responsible for its creation. Furthermore, this guide presents generalized experimental protocols for the identification and characterization of the specific biosynthetic gene cluster and enzymes involved in Cyclo(-Met-Pro) production.

Introduction to Cyclo(-Met-Pro) and its Significance

Cyclo(-Met-Pro) is a heterocyclic organic compound with a growing interest in the scientific community due to its potential biological activities. As a member of the DKP family, it shares a core structure known for its conformational rigidity and metabolic stability, properties that are highly desirable in therapeutic agents. Understanding the biosynthetic origins of Cyclo(-Met-Pro) is paramount for harnessing its full potential, enabling metabolic engineering approaches to enhance its production and to generate novel, bioactive analogs.

Putative Biosynthetic Pathways of Cyclo(-Met-Pro)

The biosynthesis of cyclic dipeptides in microorganisms is predominantly catalyzed by two distinct enzymatic systems: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs)[1][2]. While the specific pathway for Cyclo(-Met-Pro) has not been definitively characterized, evidence from related compounds in Streptomyces and Bacillus species strongly suggests the involvement of one of these two mechanisms.

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

NRPSs are large, modular megaenzymes that synthesize peptides in an assembly-line fashion, independent of the ribosome and messenger RNA[3][4]. A typical NRPS module is responsible for the incorporation of a single amino acid and is composed of several domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid (in this case, L-methionine or L-proline) as an aminoacyl adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheine arm.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids attached to adjacent T domains.

The synthesis of a dipeptide like Met-Pro would require a di-modular NRPS. The final step, cyclization to form Cyclo(-Met-Pro), is typically catalyzed by a terminal Thioesterase (TE) domain, which cleaves the linear dipeptide from the NRPS and facilitates the intramolecular amide bond formation.

Alternatively, some cyclic dipeptides are formed as byproducts of larger NRPS assembly lines, where a linear dipeptidyl-T-ester intermediate is prematurely released and cyclizes spontaneously or with the aid of a dedicated cyclase domain[5][6].

NRPS_Pathway cluster_module1 Module 1 (Methionine) cluster_module2 Module 2 (Proline) cluster_termination Termination node_met A T node_pro C A T node_met:f1->node_pro:f0 AMP + PPi AMP + PPi node_met:f0->AMP + PPi node_te TE node_pro:f2->node_te node_pro:f1->AMP + PPi Cyclo(-Met-Pro) Cyclo(-Met-Pro) node_te->Cyclo(-Met-Pro) L-Methionine L-Methionine L-Methionine->node_met:f0 L-Proline L-Proline L-Proline->node_pro:f1 ATP ATP ATP->node_met:f0 ATP->node_pro:f1

Fig. 1: Proposed NRPS-mediated biosynthesis of Cyclo(-Met-Pro).
Cyclodipeptide Synthase (CDPS) Pathway

CDPSs represent a more recently discovered family of enzymes that offer a more direct route to cyclic dipeptide formation[7][8]. Unlike NRPSs, which utilize free amino acids, CDPSs hijack aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis[9]. The catalytic cycle of a CDPS typically involves a ping-pong mechanism:

  • The first aa-tRNA (e.g., Met-tRNAMet) binds to the enzyme, and the aminoacyl moiety is transferred to a conserved serine residue in the enzyme's active site, forming a covalent aminoacyl-enzyme intermediate.

  • The second aa-tRNA (e.g., Pro-tRNAPro) then binds, and its aminoacyl group attacks the first amino acid, forming a dipeptidyl-enzyme intermediate.

  • This intermediate then undergoes intramolecular cyclization to release the final Cyclo(-Met-Pro) product[10].

CDPS_Pathway Met-tRNA Met-tRNA CDPS CDPS Met-tRNA->CDPS 1. Binding & Acylation Pro-tRNA Pro-tRNA Met-CDPS Met-Enzyme Intermediate Pro-tRNA->Met-CDPS 2. Peptide Bond Formation CDPS->Met-CDPS Met-Pro-CDPS Met-Pro-Enzyme Intermediate Met-CDPS->Met-Pro-CDPS tRNA_Met tRNA Met-CDPS->tRNA_Met Met-Pro-CDPS->CDPS Cyclo(-Met-Pro) Cyclo(-Met-Pro) Met-Pro-CDPS->Cyclo(-Met-Pro) 3. Cyclization & Release tRNA_Pro tRNA Met-Pro-CDPS->tRNA_Pro

Fig. 2: Proposed CDPS-mediated biosynthesis of Cyclo(-Met-Pro).

Quantitative Data

As the specific biosynthetic pathway for Cyclo(-Met-Pro) has not yet been fully characterized, there is a lack of quantitative data in the literature regarding enzyme kinetics and production yields. The following table presents hypothetical data that would be relevant to collect once the biosynthetic enzymes are identified and characterized.

ParameterDescriptionHypothetical Value (NRPS)Hypothetical Value (CDPS)
Km (L-Methionine) Michaelis constant for L-Methionine50 - 200 µMN/A
Km (L-Proline) Michaelis constant for L-Proline100 - 500 µMN/A
Km (Met-tRNA) Michaelis constant for Met-tRNAN/A5 - 20 µM
Km (Pro-tRNA) Michaelis constant for Pro-tRNAN/A10 - 50 µM
kcat Catalytic constant1 - 10 min-15 - 20 min-1
Production Titer Yield in a fermentation process10 - 100 mg/L50 - 500 mg/L

Experimental Protocols

The following protocols provide a general framework for identifying and characterizing the biosynthetic pathway of Cyclo(-Met-Pro) in a producing organism like Streptomyces nigra or Bacillus pumilus.

Genome Mining for Putative Biosynthetic Gene Clusters

Objective: To identify candidate NRPS or CDPS gene clusters in the genome of the producing organism.

Methodology:

  • Genomic DNA Extraction and Sequencing: Isolate high-quality genomic DNA from the organism and perform whole-genome sequencing.

  • Bioinformatic Analysis:

    • Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM (PRoduct InformatioN from Secondary Metabolism) to scan the genome for secondary metabolite biosynthetic gene clusters[11][12].

    • Specifically search for gene clusters containing open reading frames (ORFs) with homology to known NRPS (A, T, C, TE domains) or CDPS enzymes.

    • Analyze the predicted amino acid specificity of the A domains in candidate NRPS clusters to see if they correspond to methionine and proline.

Gene Inactivation and Heterologous Expression

Objective: To confirm the involvement of a candidate gene cluster in Cyclo(-Met-Pro) biosynthesis.

Methodology:

  • Gene Knockout:

    • Generate a targeted knockout of the putative NRPS or CDPS gene in the native producer using techniques like homologous recombination.

    • Cultivate the wild-type and mutant strains under identical conditions.

    • Analyze the culture extracts using LC-MS to compare the production profiles. A loss of Cyclo(-Met-Pro) production in the mutant strain would confirm the gene's involvement.

  • Heterologous Expression:

    • Clone the entire candidate gene cluster into an expression vector.

    • Introduce the vector into a well-characterized, genetically tractable host, such as Streptomyces coelicolor or Escherichia coli[3][7][13][14].

    • Cultivate the heterologous host and analyze the culture extract for the production of Cyclo(-Met-Pro) using LC-MS.

Experimental_Workflow cluster_identification Gene Cluster Identification cluster_validation Functional Validation cluster_analysis Product Analysis A Genome Sequencing of Producer B Bioinformatic Analysis (antiSMASH) A->B C Gene Knockout in Native Host B->C D Heterologous Expression in Model Host B->D E LC-MS Analysis C->E D->E

Fig. 3: Experimental workflow for identifying the biosynthetic gene cluster.
In Vitro Enzymatic Assay

Objective: To biochemically characterize the purified enzyme (NRPS or CDPS).

Methodology:

  • Enzyme Expression and Purification:

    • Clone the coding sequence of the putative NRPS or CDPS into an expression vector with a purification tag (e.g., His-tag).

    • Overexpress the protein in E. coli and purify it using affinity chromatography.

  • Enzymatic Reaction:

    • For NRPS: Set up a reaction mixture containing the purified enzyme, L-methionine, L-proline, ATP, and a suitable buffer.

    • For CDPS: The reaction mixture should include the purified enzyme, Met-tRNAMet, and Pro-tRNAPro (which need to be prepared in vitro using aminoacyl-tRNA synthetases), and a buffer.

  • Product Detection:

    • Incubate the reaction mixture at an optimal temperature.

    • Stop the reaction and extract the products.

    • Analyze the extract by LC-MS to detect the formation of Cyclo(-Met-Pro).

Conclusion

While the definitive biosynthetic pathway of Cyclo(-Met-Pro) awaits experimental confirmation, the well-established principles of NRPS and CDPS-mediated synthesis in bacteria provide a strong foundation for its elucidation. The methodologies outlined in this guide offer a clear roadmap for researchers to identify the responsible gene cluster, characterize the enzymatic machinery, and ultimately unlock the potential for the biotechnological production and engineering of this intriguing cyclic dipeptide. Future research focused on genome mining of Streptomyces nigra and Bacillus pumilus, followed by functional gene characterization, will be crucial in filling the current knowledge gap and paving the way for the development of novel Cyclo(-Met-Pro)-based therapeutics.

References

Cyclo(-Met-Pro): A Technical Guide to its Biological Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Met-Pro) is a cyclic dipeptide that has garnered interest for its potential biological activities. This document provides a technical overview of the current understanding of its mechanism of action in biological systems. While direct research on Cyclo(-Met-Pro) is limited, this guide synthesizes available data and extrapolates potential mechanisms based on studies of structurally related cyclic dipeptides. The primary reported activities of Cyclo(-Met-Pro) include weak antiviral effects against influenza A (H3N2) and notable antimycobacterial properties. Putative mechanisms of action, drawn from analogous compounds, suggest the modulation of bacterial quorum sensing pathways and interference with host inflammatory and innate immune signaling. This guide presents the available quantitative data, outlines hypothetical experimental workflows for its investigation, and proposes potential signaling pathways for further research.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of cyclic peptides formed from the condensation of two amino acids. They are known to be produced by a variety of organisms, including bacteria, fungi, and mammals, and have been identified in various food products. Cyclo(-Met-Pro), a CDP composed of methionine and proline, has been shown to possess biological activity, notably as an antiviral and antimycobacterial agent. Understanding the precise mechanism by which Cyclo(-Met-Pro) exerts these effects is crucial for its potential development as a therapeutic agent. This document aims to provide a comprehensive technical guide on the current, albeit limited, knowledge of its mechanism of action, drawing parallels with more extensively studied CDPs to illuminate potential avenues of action and future research.

Quantitative Biological Data

The currently available quantitative data on the biological activity of Cyclo(-Met-Pro) is sparse. The following table summarizes the key findings from in vitro studies.

Biological ActivityTarget Organism/SystemQuantitative DataReference
AntiviralInfluenza A virus (H3N2)2.1% inhibition at 5 mM[1][2]
AntimycobacterialMycobacterium speciesMinimum Inhibitory Concentration (MIC) of 4 μg/ml[3]

Potential Mechanisms of Action and Signaling Pathways

Direct experimental evidence for the mechanism of action of Cyclo(-Met-Pro) is not yet available in the scientific literature. However, based on the activities of other cyclic dipeptides, several plausible mechanisms can be hypothesized.

Antimycobacterial Activity: Interference with Quorum Sensing

Many cyclic dipeptides are known to function as signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication system that regulates gene expression in response to population density. CDPs can act as both agonists and antagonists of LuxR-type QS receptors. It is plausible that the antimycobacterial activity of Cyclo(-Met-Pro) stems from its ability to disrupt QS pathways in Mycobacterium species, thereby interfering with virulence factor production, biofilm formation, or other essential processes.

Below is a diagram illustrating a hypothetical mechanism for the interference of Cyclo(-Met-Pro) with bacterial quorum sensing.

G cluster_bacteria Mycobacterium Cell QS_receptor LuxR-type Receptor Gene_Expression Virulence Gene Expression QS_receptor->Gene_Expression Promotes AHL Autoinducer (AHL) AHL->QS_receptor Binds and Activates CycloMetPro Cyclo(-Met-Pro) CycloMetPro->QS_receptor Antagonistic Binding G cluster_cell Host Cell cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CycloMetPro Cyclo(-Met-Pro) IKK IKK Complex CycloMetPro->IKK Inhibits (Hypothesized) Keap1 Keap1 CycloMetPro->Keap1 Inhibits (Hypothesized) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1->Nrf2 Releases ARE ARE Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes Activates Nrf2_nuc->ARE Binds G start Start: Hypothesis Cyclo(-Met-Pro) disrupts Mycobacterium QS reporter_strain Develop/Acquire Mycobacterium QS reporter strain start->reporter_strain dose_response Perform dose-response assay with Cyclo(-Met-Pro) on reporter strain reporter_strain->dose_response measure_output Measure reporter output (e.g., luminescence, fluorescence) dose_response->measure_output analyze_data Analyze data for agonistic or antagonistic activity measure_output->analyze_data binding_assay Perform competitive binding assay with known AHL and LuxR-type receptor analyze_data->binding_assay gene_expression Conduct RNA-seq on Cyclo(-Met-Pro) treated Mycobacterium to identify differentially expressed genes analyze_data->gene_expression end Conclusion on QS interference binding_assay->end gene_expression->end G start Start: Hypothesis Cyclo(-Met-Pro) modulates host inflammatory/antiviral pathways cell_culture Culture relevant host cells (e.g., macrophages, lung epithelial cells) start->cell_culture treatment Treat cells with Cyclo(-Met-Pro) +/- inflammatory/viral stimulus cell_culture->treatment protein_analysis Analyze key signaling proteins (NF-κB, p-IκBα, Nrf2) by Western Blot treatment->protein_analysis gene_expression Analyze expression of target genes (e.g., IL-6, TNF-α, HO-1) by RT-qPCR treatment->gene_expression reporter_assay Perform NF-κB and ARE reporter gene assays treatment->reporter_assay end Elucidation of pathway modulation protein_analysis->end gene_expression->end target_id Conduct pull-down assay with biotinylated Cyclo(-Met-Pro) to identify binding partners reporter_assay->target_id target_id->end

References

A Technical Guide to In Silico Modeling of Diketopiperazine Interactions with the c-Met Receptor: A Hypothetical Case Study Using a Cyclo(-Met-Pro) Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, the scientific literature does not contain specific studies detailing the in silico modeling of Cyclo(-Met-Pro) as a direct inhibitor of the c-Met (Hepatocyte Growth Factor Receptor, HGFR) kinase. Therefore, this document serves as a comprehensive technical guide illustrating the standard methodologies and workflows that would be employed to investigate a diketopiperazine (DKP) scaffold, such as Cyclo(-Met-Pro), as a potential c-Met inhibitor. All quantitative data presented is representative and derived from studies on established c-Met inhibitors for illustrative purposes.

Introduction to Cyclo(-Met-Pro) and the c-Met Target

Cyclic dipeptides, or diketopiperazines (DKPs), represent a class of molecules with a rigid and structurally diverse scaffold, making them attractive platforms in drug discovery.[1] Cyclo(-Met-Pro) is a DKP composed of methionine and proline residues.[2] While it has been noted for certain biological activities, such as weak antiviral effects, its interactions with specific oncogenic proteins have not been extensively characterized.[2][3]

The c-Met receptor is a receptor tyrosine kinase (RTK) that, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream signaling pathways crucial for cell proliferation, migration, and invasion.[4][5] Dysregulation of the HGF/c-Met axis through overexpression, mutation, or amplification is a key driver in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[6][7]

This guide outlines a hypothetical workflow for the computational investigation of a DKP, using the Cyclo(-Met-Pro) structure, as a potential inhibitor of the c-Met kinase domain. It covers the essential in silico techniques, presents illustrative data, and details the experimental protocols required for subsequent validation.

In Silico Modeling Workflow

The computational investigation of a small molecule's interaction with a protein target typically follows a two-stage process: molecular docking to predict binding poses and affinities, followed by molecular dynamics to assess the stability of the predicted complex.

Stage 1: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions.[8] This process is critical for initial screening and identifying key intermolecular interactions.

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p1 Retrieve c-Met Crystal Structure (e.g., PDB ID: 2WGJ) p2 Prepare Receptor: - Remove water & co-ligands - Add polar hydrogens - Assign partial charges p1->p2 d1 Define Binding Site (Grid box around ATP-binding pocket) p2->d1 p3 Prepare Ligand (Cyclo(-Met-Pro)): - Generate 3D coordinates - Assign charges & protonation states - Minimize energy p3->d1 d2 Run Docking Algorithm (e.g., AutoDock Vina, Glide) d1->d2 d3 Generate Binding Poses & Calculate Docking Scores d2->d3 a1 Rank Poses by Score (Binding Energy, kcal/mol) d3->a1 a2 Analyze Interactions: - Hydrogen bonds - Hydrophobic contacts - Pi-stacking a1->a2 a3 Select Best Candidate Pose(s) for further analysis a2->a3

Figure 1. General workflow for a molecular docking experiment.

Successful docking of an inhibitor into the c-Met kinase domain typically involves interactions with key residues in the hinge region (e.g., Met1160, Pro1158) and the DFG motif.[8] The table below presents representative data that one might expect from such a study.

Compound ScaffoldTargetDocking Score (kcal/mol)Interacting Hinge ResiduesReference
Cyclo(-Met-Pro) (Hypothetical) c-Met (Active)-7.5 to -9.0M1160, Y1159Illustrative
Known Flavonoid Inhibitorc-Met (Active)-8.7P1158, M1160[8]
Known Dual Inhibitorc-Met> -60 kJ/molD1222, Y1230[9]
Tivantinib (Reference Drug)c-Met-Targets inactive form[4]

Table 1. Representative data from a hypothetical molecular docking of Cyclo(-Met-Pro) with the c-Met kinase domain, compared with published data for other inhibitors.

Stage 2: Molecular Dynamics (MD) Simulation

Following docking, MD simulations are performed to evaluate the dynamic stability of the ligand-receptor complex over time in a simulated physiological environment. This provides insights into the conformational changes and validates the persistence of key interactions.

cluster_setup System Setup cluster_sim Simulation cluster_traj Trajectory Analysis s1 Select Best Docked Pose (Cyclo(-Met-Pro) + c-Met) s2 Solvate System (e.g., TIP3P water box) s1->s2 s3 Add Counter-ions to neutralize system s2->s3 m1 Energy Minimization s3->m1 m2 Equilibration (NVT, NPT ensembles) m1->m2 m3 Production MD Run (e.g., 100 ns) m2->m3 a1 Calculate RMSD & RMSF m3->a1 a2 Analyze Hydrogen Bond Occupancy a1->a2 a3 Calculate Binding Free Energy (e.g., MM/PBSA) a2->a3

Figure 2. Standard workflow for a molecular dynamics simulation.

A stable complex in an MD simulation would exhibit a low and converged Root Mean Square Deviation (RMSD) for the ligand and key protein residues. Binding free energy calculations provide a more rigorous estimate of binding affinity.

ParameterValueInterpretationReference
Ligand RMSD (Hypothetical) < 2.5 ÅLigand remains stably bound in the pocketIllustrative
Protein Backbone RMSD (Hypothetical) < 3.0 ÅProtein structure is stableIllustrative
Binding Free Energy (MM/PBSA) -30 to -50 kcal/molFavorable binding thermodynamics[8]
Key H-Bond Occupancy > 70%Persistent hydrogen bonds with hinge residues[8]

Table 2. Representative quantitative results from a hypothetical MD simulation of the Cyclo(-Met-Pro)-c-Met complex.

The HGF/c-Met Signaling Pathway

An effective c-Met inhibitor would block the phosphorylation of the kinase domain, thereby preventing the activation of downstream pro-oncogenic signaling pathways. Understanding this cascade is essential for designing cell-based assays to confirm inhibitor efficacy.

cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Gab1 Gab1 P->Gab1 Recruits Grb2 Grb2/SOS P->Grb2 STAT3 STAT3 P->STAT3 PI3K PI3K Gab1->PI3K RAS RAS Grb2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK Proliferation Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion/ Metastasis ERK->Invasion STAT3->Invasion Inhibitor Cyclo(-Met-Pro) (Hypothetical Inhibitor) Inhibitor->P Blocks Phosphorylation

Figure 3. The HGF/c-Met signaling cascade and point of inhibition.

Experimental Validation Protocols

In silico predictions must be validated through rigorous experimental assays. Key experiments include quantifying direct binding affinity (e.g., via SPR) and measuring the inhibition of kinase activity.

Protocol: c-Met Kinase Activity Assay

This protocol is designed to measure the enzymatic activity of c-Met and its inhibition by a test compound. It is based on a luminescence-based assay that quantifies ATP consumption during the phosphotransfer reaction.[10][11]

Materials:

  • Recombinant human c-Met kinase (catalytic domain, e.g., aa 956-1390).[1]

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1).[11]

  • ATP solution (e.g., 500 µM).

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[10]

  • Test compound (Cyclo(-Met-Pro)) dissolved in DMSO.

  • Control inhibitor (e.g., Capmatinib).[11]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Prepare Master Mix: In a microfuge tube, prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the PTK substrate.[11]

  • Aliquot Master Mix: Add the master mix to the wells of the assay plate (e.g., 12.5 µL per well for a 25 µL final volume).

  • Add Inhibitors: Prepare serial dilutions of the test compound and control inhibitor in 1x Kinase Assay Buffer (final DMSO concentration should not exceed 1%).[1] Add 2.5 µL of the diluted inhibitors to the appropriate wells. Add diluent solution without inhibitor to "Positive Control" and "Blank" wells.

  • Prepare Enzyme: Thaw the c-Met enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 1.9 ng/µL) in 1x Kinase Assay Buffer.[11]

  • Initiate Reaction: Add 10 µL of the diluted c-Met enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

  • Incubate: Incubate the plate at room temperature for 60 minutes.[10]

  • Detect ATP Depletion:

    • Add ADP-Glo™ Reagent (e.g., 25 µL) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent (e.g., 50 µL) to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Read Luminescence: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Surface Plasmon Resonance (SPR) Binding Assay

SPR is used to measure the kinetics (association and dissociation rates) and affinity (KD) of the interaction between the ligand (c-Met) and the analyte (Cyclo(-Met-Pro)).[12]

Materials:

  • SPR instrument (e.g., Biacore X100).[13]

  • Sensor chip (e.g., CM5 chip).[13]

  • Recombinant c-Met protein (ligand).

  • Test compound (analyte).

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).[14]

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Amine coupling kit (EDC, NHS, Ethanolamine).[14]

Procedure:

  • Chip Preparation: Start the instrument, prime with running buffer, and normalize the sensor chip.

  • Ligand Immobilization:

    • Activate the surface of a flow cell (FC-2) by injecting a 1:1 mixture of EDC/NHS. Use the other flow cell (FC-1) as a reference.[13]

    • Inject the c-Met protein, diluted in immobilization buffer, over the activated surface until the desired immobilization level (e.g., 3000-5000 Response Units, RU) is achieved.[14]

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Injection:

    • Prepare a series of dilutions of the test compound in running buffer.

    • Inject the analyte solutions sequentially over both the reference (FC-1) and ligand-immobilized (FC-2) flow cells at a constant flow rate (e.g., 30 µL/min).[14] Start with a low concentration and move to higher concentrations.

    • Include a dissociation phase after each injection where only running buffer flows over the chip.

  • Regeneration: If the analyte does not fully dissociate, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt buffer) to remove the bound analyte before the next injection.

  • Data Processing:

    • Subtract the signal from the reference flow cell (FC-1) from the signal of the ligand flow cell (FC-2) to correct for bulk refractive index changes.

    • Subtract a "zero-concentration" (buffer only) injection to double-reference the data.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion

While direct evidence for the interaction between Cyclo(-Met-Pro) and the c-Met receptor is currently lacking in the literature, the workflows and protocols detailed in this guide provide a robust framework for such an investigation. By combining predictive in silico techniques like molecular docking and MD simulations with quantitative experimental validation through kinase assays and SPR, researchers can effectively screen and characterize novel DKP-based scaffolds as potential c-Met inhibitors. This systematic approach is fundamental to modern structure-based drug design and is essential for advancing promising chemical entities toward preclinical development.

References

Cyclo(-Met-Pro): A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-Met-Pro), a cyclic dipeptide composed of methionine and proline residues, has garnered interest in various scientific fields, from food chemistry to pharmacology. This technical guide provides a comprehensive overview of the known physical and chemical properties of Cyclo(-Met-Pro), along with relevant experimental protocols and an exploration of its potential biological activities. The information is presented to support researchers and professionals in drug development and other scientific endeavors.

Physicochemical Properties

The fundamental physical and chemical characteristics of Cyclo(-Met-Pro) are summarized in the tables below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

General and Physical Properties
PropertyValueSource
IUPAC Name (3S,8aS)-3-(2-methylsulfanylethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[1]
Molecular Formula C₁₀H₁₆N₂O₂S[1]
Molecular Weight 228.31 g/mol [1]
Appearance White Powder[]
Melting Point Data Not Available
Boiling Point 489.7 ± 38.0 °C at 760 mmHg (Predicted)[]
Density 1.3 ± 0.1 g/cm³ (Predicted)[]
Solubility and Stability
PropertyDetailsSource
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Acetic Acid. Limited water solubility.[][3]
Stability Stable under standard storage conditions. Recommended storage at -20°C.[]
Storage Conditions Store at -20°C for long-term stability.[]

Experimental Protocols

Synthesis of Cyclo(-Met-Pro) - A Generalized Approach

The synthesis of Cyclo(-Met-Pro) can be approached through the cyclization of the corresponding linear dipeptide, L-Methionyl-L-Proline. A common method involves the following conceptual steps:

A generalized workflow for the synthesis of Cyclo(-Met-Pro).

Methodology:

  • Protection of Amino Acids: The amino group of L-Methionine is typically protected with a tert-butyloxycarbonyl (Boc) group, and the carboxyl group of L-Proline is protected as a methyl ester (OMe).

  • Peptide Coupling: The protected amino acids (Boc-Met-OH and H-Pro-OMe) are coupled using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in an appropriate organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Deprotection: The Boc protecting group is removed from the N-terminus using an acid such as trifluoroacetic acid (TFA). The methyl ester is then saponified using a base like lithium hydroxide (LiOH) to yield the free carboxylic acid of the linear dipeptide.

  • Cyclization: The deprotected linear dipeptide is subjected to cyclization under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This is often carried out in the presence of a coupling reagent and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Purification: The crude Cyclo(-Met-Pro) is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)

A general protocol for the purification of cyclic dipeptides using reversed-phase HPLC is as follows:

  • Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 30 minutes).

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 214 nm and 280 nm.

Fractions containing the purified Cyclo(-Met-Pro) are collected, and the solvent is removed under reduced pressure.

Analytical Methods

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Cyclo(-Met-Pro). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected monoisotopic mass is 228.0932 g/mol .[1]

Biological Activity and Signaling Pathways

The biological activities of Cyclo(-Met-Pro) are an emerging area of research. While specific signaling pathways have not been fully elucidated for this particular dipeptide, studies on structurally similar cyclic dipeptides provide insights into its potential mechanisms of action.

Cyclo(-Met-Pro) has been reported to exhibit weak inhibitory activity against the influenza A virus (H3N2).[4] It has also been identified as a component contributing to the flavor of grilled and stewed beef. Furthermore, some studies have suggested its potential as an antioxidant by inhibiting the generation of reactive oxygen species (ROS).

Illustrative Signaling Pathway: Quorum Sensing Inhibition by Analogy

Many cyclic dipeptides are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. For instance, Cyclo(L-Phe-L-Pro) has been shown to modulate the ToxR-dependent signaling pathway in Vibrio vulnificus.[5] Although the specific role of Cyclo(-Met-Pro) in QS is not yet defined, a hypothetical model of its potential involvement, based on the action of similar compounds, is presented below.

QuorumSensing cluster_bacterium Bacterial Cell QS_Signal Quorum Sensing Signal (e.g., AHL) Receptor Intracellular Receptor (e.g., LuxR) QS_Signal->Receptor Binds Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates Virulence Virulence Factors (e.g., toxins, biofilms) Gene_Expression->Virulence CycloMetPro Cyclo(-Met-Pro) (Hypothetical Inhibitor) CycloMetPro->Receptor Antagonizes

A hypothetical model of Cyclo(-Met-Pro) as a quorum sensing inhibitor.

In this illustrative model, Cyclo(-Met-Pro) is hypothesized to act as an antagonist to the bacterial quorum sensing receptor, thereby preventing the binding of the native signaling molecule. This inhibition would lead to the downregulation of virulence gene expression and a subsequent reduction in the production of virulence factors. It is crucial to emphasize that this is a conceptual diagram, and further research is required to validate the specific role of Cyclo(-Met-Pro) in any signaling pathway.

Conclusion

Cyclo(-Met-Pro) is a cyclic dipeptide with defined physicochemical properties and potential for diverse biological activities. This guide provides a foundational understanding of its characteristics and outlines general experimental approaches for its study. While there are still gaps in the experimental data, particularly concerning its melting point, quantitative solubility, and specific biological signaling pathways, the information presented herein serves as a valuable resource for researchers and professionals. Further investigation into the synthesis, bioactivity, and mechanisms of action of Cyclo(-Met-Pro) is warranted to fully explore its potential in drug development and other scientific applications.

References

The Biological Activity of Cyclo(-Met-Pro) Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the current understanding of the biological activity of Cyclo(-Met-Pro) (cyclo(L-Methionyl-L-Prolyl)), a proline-containing cyclic dipeptide. Due to the limited specific research on this metabolite, this guide also incorporates data from related cyclic dipeptides to infer potential activities and mechanisms, thereby highlighting promising avenues for future investigation.

Introduction to Cyclic Dipeptides (CDPs)

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, formed from the condensation of two amino acids.[1] These molecules are widespread in nature, found in a variety of fermented foods, and are produced by microorganisms and as metabolic byproducts in higher organisms.[1][2] Proline-containing CDPs, in particular, are of significant interest in drug discovery due to their rigid conformation, high resistance to enzymatic degradation, and enhanced cell permeability compared to their linear counterparts.[1][2] This structural stability makes them attractive scaffolds for the development of novel therapeutics with a broad spectrum of biological activities, including anticancer, antiviral, neuroprotective, and anti-inflammatory properties.[1][2]

Biological Activity of Cyclo(-Met-Pro)

Research specifically investigating the biological activities of Cyclo(-Met-Pro) is still in its early stages. However, the available data, supplemented by findings on structurally similar CDPs, suggests several potential areas of therapeutic interest.

Antimicrobial Activity

The most significant reported biological activity of Cyclo(-Met-Pro) is its antimycobacterial properties. Specifically, cyclo(L-Pro-L-Met) has demonstrated notable efficacy against Mycobacterium species.[3] In contrast, its antiviral activity appears to be limited.

Antiviral Activity

Studies have shown that Cyclo(-Met-Pro) exhibits weak inhibitory activity against the influenza A virus (H3N2).[4][5][6] This is in contrast to other proline-containing cyclic dipeptides, such as cis-cyclo(Leu-Pro) and cis-cyclo(Phe-Pro), which show more significant antiviral effects.[4][5][6]

Antioxidant and Anticancer Potential

There are indications that Cyclo(-Met-Pro) may act as a synthetic antioxidant.[7] It is proposed to function by binding to reactive oxygen species (ROS), thereby preventing cellular damage.[7] This antioxidant activity may also contribute to potential anticancer effects by inhibiting the proliferation of cancer cells.[7] However, quantitative data to support these claims are not yet available in the public domain. The broader class of proline-based DKPs has been more extensively studied for cytotoxic and antineoplastic activities.[1]

Quantitative Data on Biological Activity

The currently available quantitative data on the biological activity of Cyclo(-Met-Pro) is summarized in the table below.

Biological ActivityTest Organism/SystemQuantitative DataReference
AntimycobacterialMycobacterium speciesMinimum Inhibitory Concentration (MIC): 4 µg/ml[3]
Antiviral (Influenza)Influenza A virus (H3N2)2.1% inhibition at 5 mM[4][5][6]

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by Cyclo(-Met-Pro) have not yet been elucidated, the mechanisms of other proline-containing cyclic dipeptides can provide a hypothetical framework for future research. For instance, the anti-inflammatory effects of some CDPs are mediated through the modulation of key inflammatory signaling pathways such as the NF-κB pathway. The diagram below illustrates a generalized NF-κB signaling cascade, which represents a potential target for Cyclo(-Met-Pro) that warrants investigation.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibits IkB_P p-IκB NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Cyclo_Met_Pro Cyclo(-Met-Pro) (Hypothesized) Cyclo_Met_Pro->IKK_complex Inhibits? DNA DNA NF_kB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Experimental_Workflow start Cyclo(-Met-Pro) Synthesis & Characterization screening Primary Biological Screening start->screening antimicrobial Antimicrobial Assays (Antiviral, Antibacterial) screening->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) screening->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine release) screening->anti_inflammatory hit_validation Hit Validation & Dose-Response antimicrobial->hit_validation cytotoxicity->hit_validation anti_inflammatory->hit_validation mechanism Mechanism of Action Studies hit_validation->mechanism Active end Lead Compound Development hit_validation->end Inactive pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) mechanism->pathway_analysis in_vivo In Vivo Model Testing pathway_analysis->in_vivo in_vivo->end

References

In-depth Technical Guide on the Role of Cyclo(-Met-Pro) in Cell Signaling Pathways: Current Research Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches have revealed a significant gap in the current scientific understanding of the specific roles of Cyclo(-Met-Pro) in cell signaling pathways. While this cyclic dipeptide has been identified and characterized, its direct interactions with and modulation of signal transduction cascades such as the PI3K/Akt, MAPK/ERK, or NF-κB pathways have not been elucidated in detail in published research. The available information primarily pertains to its chemical properties, presence in various biological sources, and general antioxidant or weak antiviral activities. One study noted that a mixture of cyclic dipeptides, which included Cyclo(-Met-Pro), could alter the expression of transcription factors related to cancer, but did not provide specific data on the direct effects of Cyclo(-Met-Pro).

Due to this lack of in-depth, publicly available data, it is not currently feasible to construct a comprehensive technical guide with detailed quantitative data, experimental protocols, and signaling pathway diagrams specifically for Cyclo(-Met-Pro) as per the initial request.

However, the field of cyclic dipeptides is rich with research on other, structurally similar molecules that have well-documented roles in cell signaling. A notable example is Cyclo(His-Pro) , which has been extensively studied for its neuroprotective and anti-inflammatory effects, particularly through its modulation of the Nrf2-NF-κB signaling axis .

Therefore, to provide a valuable and relevant resource, we propose to pivot the focus of this technical guide to the role of Cyclo(His-Pro) in cell signaling pathways . This will allow for a comprehensive exploration of a cyclic dipeptide's interaction with cellular signaling, complete with the requested data tables, detailed experimental methodologies, and pathway visualizations that meet the specified requirements. We believe this in-depth analysis of a closely related and well-researched compound will be of significant interest and utility to your work in drug discovery and development.

We will proceed with a detailed examination of Cyclo(His-Pro) and its impact on cellular signaling.

Investigating the neuroprotective effects of Cyclo(-Met-Pro)

Author: BenchChem Technical Support Team. Date: November 2025

It appears there is a significant lack of published scientific literature specifically investigating the neuroprotective effects of Cyclo(-Met-Pro). My comprehensive searches have yielded very limited information on this particular cyclic dipeptide, with the available references being largely unrelated to neuroprotection (e.g., weak antiviral activity) or simply product listings from chemical suppliers.

Therefore, I am unable to provide the in-depth technical guide or whitepaper on the neuroprotective effects of Cyclo(-Met-Pro) as requested, due to the absence of the necessary scientific data, experimental protocols, and quantitative results in the public domain.

However, my research has uncovered a substantial body of work on a closely related cyclic dipeptide, Cyclo(-His-Pro) , which has been extensively studied for its neuroprotective properties. The available literature on Cyclo(-His-Pro) details its mechanisms of action, including its role in modulating the Nrf2-NF-κB signaling pathway, its anti-inflammatory and antioxidant effects, and its ability to attenuate endoplasmic reticulum stress.

I can proceed with creating the requested in-depth technical guide, complete with data tables, detailed experimental methodologies, and Graphviz diagrams, focusing on Cyclo(-His-Pro) as the subject. This would allow me to fulfill all the content, formatting, and visualization requirements of your original request, providing a valuable resource for researchers, scientists, and drug development professionals interested in the neuroprotective potential of cyclic dipeptides.

Exploring Quorum Sensing Inhibition by Cyclo(-Met-Pro): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation, in a population density-dependent manner.[1] In pathogenic bacteria such as Pseudomonas aeruginosa, QS systems are critical for its pathogenicity, making them an attractive target for the development of novel anti-virulence therapies.[2][3] The inhibition of QS, also known as quorum quenching, offers a promising strategy to mitigate bacterial infections without exerting the selective pressure that leads to antibiotic resistance.[4]

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds that have been shown to modulate QS activity.[5][6] While a range of CDPs have been investigated for their anti-QS properties, this technical guide focuses on the exploration of Cyclo(-Met-Pro). Due to the limited availability of direct experimental data on the anti-QS activity of Cyclo(-Met-Pro), this document will leverage data from structurally similar and well-studied CDPs, such as Cyclo(L-Pro-L-Tyr), Cyclo(L-Hyp-L-Tyr), and Cyclo(L-Pro-L-Phe), to provide a comprehensive overview of the methodologies and potential effects. This guide will detail the key signaling pathways in P. aeruginosa, present quantitative data on the inhibition of virulence factors and biofilm formation by analogous CDPs, and provide detailed experimental protocols for the evaluation of such compounds.

Quorum Sensing in Pseudomonas aeruginosa: The Las and Rhl Systems

P. aeruginosa possesses two well-characterized N-acyl-homoserine lactone (AHL)-based QS systems: the las and rhl systems. These systems are hierarchically organized, with the las system generally considered to be at the top of the regulatory cascade.[7][8] The las system consists of the LasI synthase, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the transcriptional regulator LasR.[9][10] Upon binding 3-oxo-C12-HSL at a threshold concentration, LasR dimerizes and activates the transcription of target genes, including those encoding for virulence factors like elastase (LasB) and alkaline protease.[11][12] The LasR-autoinducer complex also activates the expression of the rhl system.[9]

The rhl system is composed of the RhlI synthase, responsible for the synthesis of N-butanoyl-L-homoserine lactone (C4-HSL), and the transcriptional regulator RhlR.[9][10] The RhlR:C4-HSL complex controls the expression of another set of virulence factors, including rhamnolipids (biofilm formation) and pyocyanin.[7] Given the interconnectedness of these pathways, compounds that interfere with either the las or rhl system can have a significant impact on the overall virulence of P. aeruginosa.

Quorum_Sensing_Pathway cluster_las Las System cluster_rhl Rhl System cluster_virulence Virulence Factor Production LasI LasI oxo_C12_HSL 3-oxo-C12-HSL LasI->oxo_C12_HSL Synthesizes LasR LasR LasR_active LasR:3-oxo-C12-HSL (Active Complex) LasR->LasR_active oxo_C12_HSL->LasR Binds to RhlI RhlI LasR_active->RhlI Activates Expression RhlR RhlR LasR_active->RhlR Activates Expression Elastase Elastase (lasB) LasR_active->Elastase Protease Alkaline Protease LasR_active->Protease C4_HSL C4-HSL RhlI->C4_HSL Synthesizes RhlR_active RhlR:C4-HSL (Active Complex) RhlR->RhlR_active C4_HSL->RhlR Binds to Pyocyanin Pyocyanin RhlR_active->Pyocyanin Rhamnolipids Rhamnolipids RhlR_active->Rhamnolipids Biofilm Biofilm Formation RhlR_active->Biofilm Cyclo_Met_Pro Cyclo(-Met-Pro) (Hypothesized) Cyclo_Met_Pro->LasR Inhibits? Cyclo_Met_Pro->RhlR Inhibits?

Figure 1: The Las and Rhl Quorum Sensing Pathways in P. aeruginosa.

Quantitative Data on Quorum Sensing Inhibition by Analogous Cyclic Dipeptides

The following tables summarize the reported inhibitory effects of CDPs structurally related to Cyclo(-Met-Pro) on various QS-controlled virulence factors and biofilm formation in P. aeruginosa PAO1.

Table 1: Inhibition of Virulence Factor Production by Cyclic Dipeptides

Cyclic DipeptideConcentration (mM)Pyocyanin Inhibition (%)Elastase Inhibition (%)Protease Inhibition (%)Reference
Cyclo(L-Pro-L-Tyr)1.8413220[13]
Cyclo(L-Hyp-L-Tyr)1.8N/AN/AN/A[13]
Cyclo(L-Pro-L-Phe)1.8736177[13]
Cyclo(L-Trp-L-Ser) & Derivatives1.0~20-60~25-50N/A[2]

N/A: Data not available in the cited source.

Table 2: Inhibition of Biofilm Formation by Cyclic Dipeptides

Cyclic DipeptideConcentration (mM)Biofilm Inhibition (%)Reference
Cyclo(L-Pro-L-Tyr)1.852[13]
Cyclo(L-Hyp-L-Tyr)1.850[13]
Cyclo(L-Pro-L-Phe)1.848[13]
Cyclo(L-Tyr-L-Pro)0.5 mg/mL (~2.0 mM)48[10]

Table 3: Effect of Cyclic Dipeptides on Quorum Sensing-Related Gene Expression

Cyclic DipeptideTarget SystemEffectReference
Cyclo(L-Pro-L-Tyr)las and rhlDownregulation of gene expression[13]
Cyclo(L-Hyp-L-Tyr)las and rhlDownregulation of gene expression[13]
Cyclo(L-Pro-L-Phe)rhl and pqsMainly downregulated rhlI and pqsR[13]

Table 4: Binding Affinity of Cyclic Dipeptides to LasR

Cyclic DipeptideBinding Affinity (Kd, µM)MethodReference
3-oxo-C12-HSL (Natural Ligand)1.33ITC[13]
Cyclo(L-Pro-L-Tyr)Micromolar rangeITC[13]
Cyclo(L-Hyp-L-Tyr)Micromolar rangeITC[13]
Cyclo(L-Pro-L-Phe)Lower affinity than othersITC[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the quorum sensing inhibition potential of compounds like Cyclo(-Met-Pro).

Pyocyanin Quantification Assay

This protocol is adapted from established methods for extracting and quantifying pyocyanin from P. aeruginosa cultures.[9][14][15][16]

Methodology:

  • Culture P. aeruginosa (e.g., PAO1 strain) in a suitable medium (e.g., Luria-Bertani broth) with and without the test compound (Cyclo(-Met-Pro)) for 18-24 hours at 37°C with shaking.

  • Centrifuge 5 mL of the culture supernatant at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously to extract the blue pyocyanin pigment into the chloroform layer.

  • Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a fresh tube.

  • Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous phase, turning it pink.

  • Centrifuge to separate the phases and transfer 200 µL of the upper pink aqueous layer to a 96-well plate.

  • Measure the absorbance at 520 nm using a microplate reader.

  • Calculate the pyocyanin concentration (µg/mL) by multiplying the absorbance at 520 nm by the extinction coefficient of 17.072.[15][16]

Pyocyanin_Assay_Workflow start Culture P. aeruginosa with/without Cyclo(-Met-Pro) centrifuge1 Centrifuge and collect supernatant start->centrifuge1 extract_chloroform Extract with chloroform centrifuge1->extract_chloroform extract_hcl Back-extract into 0.2 M HCl extract_chloroform->extract_hcl measure_abs Measure absorbance of pink layer at 520 nm extract_hcl->measure_abs calculate Calculate pyocyanin concentration measure_abs->calculate end Results calculate->end

Figure 2: Workflow for Pyocyanin Quantification Assay.
Elastase Activity Assay (Elastin-Congo Red Method)

This assay measures the activity of LasB elastase secreted by P. aeruginosa.[17][18]

Methodology:

  • Prepare cell-free supernatants from P. aeruginosa cultures grown with and without Cyclo(-Met-Pro) as described for the pyocyanin assay.

  • Prepare an Elastin-Congo Red (ECR) buffer (100 mM Tris-HCl, pH 7.5, 1 mM CaCl2) containing 20 mg/mL of ECR.

  • In a microcentrifuge tube, mix 100 µL of the culture supernatant with 900 µL of the ECR buffer.

  • Incubate the mixture for 18-20 hours at 37°C with agitation.

  • Centrifuge the tubes at 16,000 x g for 15 minutes to pellet the insoluble ECR.

  • Transfer the supernatant to a 96-well plate and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo red released, indicating elastase activity.

  • A blank control using fresh culture medium instead of supernatant should be included.

Elastase_Assay_Workflow start Prepare cell-free supernatant mix Mix supernatant with Elastin-Congo Red buffer start->mix incubate Incubate at 37°C with agitation mix->incubate centrifuge Centrifuge to pellet insoluble ECR incubate->centrifuge measure_abs Measure absorbance of supernatant at 495 nm centrifuge->measure_abs end Results measure_abs->end

Figure 3: Workflow for Elastase Activity Assay.
Total Protease Activity Assay (Azocasein Method)

This method provides a quantitative measure of the total proteolytic activity in the culture supernatant.[19][20]

Methodology:

  • Obtain cell-free supernatants from P. aeruginosa cultures grown with and without Cyclo(-Met-Pro).

  • Prepare a reaction mixture containing 450 µL of 1% (w/v) azocasein in 50 mM Tris-HCl (pH 8.0).

  • Add 50 µL of the culture supernatant to the reaction mixture.

  • Incubate at 37°C for 1 hour (or an appropriate time determined by preliminary experiments).

  • Stop the reaction by adding 500 µL of 10% (v/v) trichloroacetic acid (TCA).

  • Incubate on ice for 30 minutes to precipitate the undigested azocasein.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and add 700 µL of 525 mM NaOH to develop the color.

  • Measure the absorbance at 440 nm. Higher absorbance indicates greater protease activity.

Protease_Assay_Workflow start Prepare cell-free supernatant mix Mix supernatant with azocasein solution start->mix incubate Incubate at 37°C mix->incubate stop_reaction Stop reaction with TCA and precipitate incubate->stop_reaction centrifuge Centrifuge and collect supernatant stop_reaction->centrifuge develop_color Add NaOH to develop color centrifuge->develop_color measure_abs Measure absorbance at 440 nm develop_color->measure_abs end Results measure_abs->end

Figure 4: Workflow for Total Protease Activity Assay.
Biofilm Formation Assay (Crystal Violet Method)

This is a standard high-throughput method for quantifying biofilm formation.[21][22][23][24]

Methodology:

  • Grow overnight cultures of P. aeruginosa.

  • Dilute the overnight culture 1:100 in fresh biofilm growth medium (e.g., M63 minimal medium supplemented with glucose and casamino acids).

  • Add 100 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate. Include wells with different concentrations of Cyclo(-Met-Pro) and a no-compound control.

  • Incubate the plate statically for 24-48 hours at 37°C.

  • Carefully discard the planktonic cells by inverting the plate and shaking gently.

  • Wash the wells gently with phosphate-buffered saline (PBS) or water to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

  • Discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.

  • Dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550-595 nm.

Biofilm_Assay_Workflow start Inoculate 96-well plate with P. aeruginosa and Cyclo(-Met-Pro) incubate Incubate statically to allow biofilm formation start->incubate wash1 Discard planktonic cells and wash incubate->wash1 stain Stain with 0.1% crystal violet wash1->stain wash2 Wash away excess stain stain->wash2 solubilize Solubilize bound stain with 30% acetic acid wash2->solubilize measure_abs Measure absorbance at 550-595 nm solubilize->measure_abs end Results measure_abs->end

Figure 5: Workflow for Crystal Violet Biofilm Assay.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[1][25][26][27][28]

Methodology:

  • Sample Preparation:

    • Express and purify the target QS receptor protein (e.g., LasR or RhlR).

    • Prepare a solution of the purified protein (the "macromolecule") in a suitable buffer (e.g., 10-20 µM).

    • Prepare a solution of Cyclo(-Met-Pro) (the "ligand") in the exact same buffer at a concentration 10-20 times that of the protein.

    • Thoroughly degas both solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data (heat change per injection) is integrated to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters: Kd, n, and ΔH.

ITC_Workflow start Prepare purified protein (e.g., LasR) and Cyclo(-Met-Pro) in matched buffer load Load protein into sample cell and ligand into syringe start->load titrate Perform sequential injections of ligand into protein solution load->titrate measure_heat Measure heat change after each injection titrate->measure_heat generate_isotherm Integrate heat pulses to create a binding isotherm measure_heat->generate_isotherm fit_data Fit isotherm to a binding model generate_isotherm->fit_data end Determine Kd, n, ΔH fit_data->end

Figure 6: Workflow for Isothermal Titration Calorimetry.

Conclusion

While direct evidence for the quorum sensing inhibitory activity of Cyclo(-Met-Pro) is currently lacking in the scientific literature, the extensive research on analogous cyclic dipeptides provides a strong rationale for its investigation. The data presented for compounds like Cyclo(L-Pro-L-Tyr) and Cyclo(L-Pro-L-Phe) demonstrate that this class of molecules can significantly attenuate the production of key virulence factors and inhibit biofilm formation in P. aeruginosa, likely through interaction with the LasR and RhlR regulatory proteins.

The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of Cyclo(-Met-Pro) as a potential quorum sensing inhibitor. By employing these assays, researchers can quantify its effects on virulence factor production, biofilm development, and gene expression, as well as determine its binding affinity for the core QS receptors. Such studies are essential to uncover the potential of Cyclo(-Met-Pro) as a lead compound for the development of novel anti-virulence drugs to combat infections by P. aeruginosa and other opportunistic pathogens.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Cyclo(-Met-Pro)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase synthesis of the cyclic dipeptide, Cyclo(-L-Methionyl-L-Prolyl), also known as a diketopiperazine (DKP). The methodology is based on the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. This protocol outlines the use of pre-loaded Fmoc-L-Pro-Wang resin as the solid support, followed by the coupling of Fmoc-L-Methionine. The synthesis culminates in a base-mediated cyclative cleavage, which simultaneously forms the diketopiperazine ring and releases the product from the resin. This method is efficient and minimizes the common side reaction of methionine oxidation.

Introduction

Cyclic dipeptides, or diketopiperazines, are a class of compounds with significant biological activities, making them attractive scaffolds in drug discovery. Cyclo(-Met-Pro) has been identified as a component in various natural products and exhibits potential biological activities. Solid-phase peptide synthesis offers a robust and efficient method for the preparation of such cyclic peptides, allowing for high purity and yield. The protocol detailed below is optimized for the synthesis of Cyclo(-Met-Pro), with special consideration for the lability of the methionine side chain.

Experimental Protocols

Materials and Reagents
  • Fmoc-L-Pro-Wang resin (100-200 mesh, loading capacity ~0.5 mmol/g)

  • Fmoc-L-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Methanol (MeOH)

  • Diethyl ether, anhydrous

  • Reverse-phase HPLC purification system

  • Mass spectrometer (e.g., ESI-MS)

Protocol 1: Solid-Phase Synthesis of Linear Met-Pro-Resin
  • Resin Swelling:

    • Place Fmoc-L-Pro-Wang resin (1.0 g, ~0.5 mmol) in a fritted syringe reactor.

    • Add DCM (10 mL) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

    • Drain the DCM.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF (10 mL) to the resin.

    • Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.

    • Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Methionine Coupling:

    • In a separate vial, dissolve Fmoc-L-Met-OH (3 eq., 1.5 mmol, 557 mg), HOBt (3 eq., 1.5 mmol, 229 mg) in DMF (5 mL).

    • Add DIC (3 eq., 1.5 mmol, 234 µL) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated Fmoc-L-Met-OH solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • To ensure complete coupling, a ninhydrin test can be performed. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in Protocol 1, step 2 to yield H-Met-Pro-Wang resin.

Protocol 2: Cyclative Cleavage to form Cyclo(-Met-Pro)
  • On-Resin Cyclization and Cleavage:

    • After the final wash of the H-Met-Pro-Wang resin, add a 20% (v/v) solution of piperidine in DMF (10 mL).

    • Agitate the resin at room temperature for 2 hours. This step induces the intramolecular cyclization to form the diketopiperazine and cleaves it from the Wang resin.

    • Filter the resin and collect the filtrate containing the crude Cyclo(-Met-Pro).

    • Wash the resin with additional DMF (2 x 5 mL) and combine the filtrates.

  • Product Isolation and Purification:

    • Concentrate the combined filtrate under reduced pressure to remove most of the DMF.

    • Add cold diethyl ether (50 mL) to the concentrated solution to precipitate the crude product.

    • Centrifuge the mixture and decant the ether.

    • Wash the pellet with cold diethyl ether (2 x 20 mL) and dry under vacuum.

    • Purify the crude product by reverse-phase HPLC using a suitable water/acetonitrile gradient.

    • Lyophilize the pure fractions to obtain Cyclo(-Met-Pro) as a white solid.

Characterization

The identity and purity of the synthesized Cyclo(-Met-Pro) should be confirmed by:

  • Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺: 229.09 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Data Presentation

ParameterExpected ValueReference
Yield (Crude) 70-90%Based on typical yields for solid-phase synthesis of diketopiperazines.
Purity (after HPLC) >95%Achievable with standard reverse-phase HPLC purification.
Molecular Weight (ESI-MS) 229.09 [M+H]⁺Calculated for C10H16N2O2S.
Appearance White solidExpected appearance after lyophilization.

Mandatory Visualization

Workflow for Solid-Phase Synthesis of Cyclo(-Met-Pro)

Solid_Phase_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Dipeptide Assembly cluster_cleavage_purification Cyclization, Cleavage & Purification Resin Fmoc-Pro-Wang Resin Swell Swell Resin in DCM Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection1 Met_Coupling Couple Fmoc-Met-OH (DIC/HOBt) Fmoc_Deprotection1->Met_Coupling Fmoc_Deprotection2 Final Fmoc Deprotection (20% Piperidine/DMF) Met_Coupling->Fmoc_Deprotection2 Cyclative_Cleavage Cyclative Cleavage (20% Piperidine/DMF) Fmoc_Deprotection2->Cyclative_Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cyclative_Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Product Cyclo(-Met-Pro) Purification->Final_Product Characterization Characterization (MS, NMR) Final_Product->Characterization

Caption: Workflow for the solid-phase synthesis of Cyclo(-Met-Pro).

Chemical Pathway for Cyclative Cleavage

Caption: Base-mediated cyclative cleavage of the dipeptide from the resin.

(Note: The image placeholders in the DOT script would be replaced with actual chemical structure images in a final document for clarity.)

Application Notes and Protocols for the Liquid-Phase Synthesis of Cyclo(-Met-Pro)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-Met-Pro), also known as cyclo(L-methionyl-L-prolyl), is a cyclic dipeptide (CDP) or 2,5-diketopiperazine (DKP). These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their rigid conformation, which can lead to increased metabolic stability and receptor affinity compared to their linear counterparts.[1] Cyclo(-Met-Pro) has been identified in food products and has been noted for its weak inhibitory activity against the influenza A virus (H3N2), suggesting its potential as a starting point for the development of more potent antiviral agents.[2]

This document provides detailed protocols for the liquid-phase synthesis of Cyclo(-Met-Pro), a common and adaptable method for producing cyclic dipeptides.[3] The synthesis is typically achieved through a multi-step process involving the formation of a linear dipeptide precursor, followed by deprotection and an intramolecular cyclization reaction.

Synthesis Overview

The liquid-phase synthesis of Cyclo(-Met-Pro) generally follows a three-step sequence:

  • Peptide Coupling: Formation of the linear dipeptide, N-Boc-L-methionyl-L-proline methyl ester, from N-Boc-protected L-methionine and L-proline methyl ester.

  • N-Terminal Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to expose the free amine of the methionine residue.

  • Cyclization: Intramolecular aminolysis of the methyl ester by the free amine, induced by thermal treatment, to form the cyclic dipeptide.

This workflow is illustrated in the diagram below.

G cluster_0 Step 1: Peptide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Cyclization & Purification A Boc-Met-OH + H-Pro-OMe B N-Boc-Met-Pro-OMe A->B EDC/HOBt, DIPEA, DMF C N-Boc-Met-Pro-OMe D H-Met-Pro-OMe C->D TFA in DCM E H-Met-Pro-OMe F Cyclo(-Met-Pro) E->F Toluene, Reflux G Purified Cyclo(-Met-Pro) F->G Column Chromatography

Caption: General workflow for the liquid-phase synthesis of Cyclo(-Met-Pro).

Experimental Protocols

The following are detailed protocols for each step of the synthesis. These are representative methods based on common procedures for cyclic dipeptide synthesis. Researchers should optimize conditions as needed.

Protocol 1: Synthesis of N-Boc-L-methionyl-L-proline Methyl Ester (Linear Dipeptide)

This protocol describes the coupling of N-Boc-L-methionine with L-proline methyl ester hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

  • N-Boc-L-methionine (Boc-Met-OH)

  • L-proline methyl ester hydrochloride (H-Pro-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add L-proline methyl ester hydrochloride (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.

  • In a separate flask, dissolve Boc-Met-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Add the Boc-Met-OH/HOBt solution to the reaction flask.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-Met-Pro-OMe.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: N-Terminal Deprotection of N-Boc-Met-Pro-OMe

This protocol details the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc-Met-Pro-OMe

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude or purified N-Boc-Met-Pro-OMe (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically a 20-50% solution in DCM, v/v) dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.[4]

  • Remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield H-Met-Pro-OMe as the free base. This product is often used immediately in the next step without further purification.

Protocol 3: Cyclization to Cyclo(-Met-Pro)

This protocol describes the thermally induced intramolecular cyclization of the linear dipeptide methyl ester.

Materials:

  • H-Met-Pro-OMe

  • Toluene or Xylene (high-boiling point, anhydrous)

Procedure:

  • Dissolve the crude H-Met-Pro-OMe from the previous step in a high-boiling solvent such as toluene or xylene to create a dilute solution (e.g., 0.01-0.05 M). High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Heat the solution to reflux (approximately 110 °C for toluene, 140 °C for xylene) for 12-24 hours.[3]

  • Monitor the formation of the cyclic dipeptide by TLC or LC-MS.

  • After the reaction is complete, cool the solution to room temperature and remove the solvent under reduced pressure.

  • The resulting crude Cyclo(-Met-Pro) can be purified by flash column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

StepProductTypical Yield Range (%)Purity Target (%)
1. Peptide CouplingN-Boc-Met-Pro-OMe70 - 90>95 (after chromatography)
2. DeprotectionH-Met-Pro-OMe>95 (often used crude)-
3. CyclizationCyclo(-Met-Pro)60 - 85 (after purification)>98

Biological Context: Antiviral Activity

Cyclo(-Met-Pro) has been reported to exhibit weak inhibitory activity against the influenza A virus.[2] While the precise mechanism of action is not fully elucidated, many antiviral peptides function by interfering with key stages of the viral replication cycle.[6] The following diagram illustrates the general replication cycle of the influenza A virus, providing a context for potential targets of antiviral compounds.

G cluster_host Host Cell cluster_nucleus Nucleus cluster_cytoplasm transcription Viral RNA Transcription & Replication mrna_export mRNA Export transcription->mrna_export vrnp_export vRNP Export transcription->vrnp_export translation Translation of Viral Proteins mrna_export->translation assembly Virion Assembly vrnp_export->assembly uncoating Uncoating vrnp_import vRNP Import into Nucleus uncoating->vrnp_import vrnp_import->transcription translation->assembly budding Budding & Release assembly->budding virus Influenza A Virion entry Entry by Endocytosis virus->entry entry->uncoating

Caption: Simplified replication cycle of the Influenza A virus in a host cell.

Conclusion

The liquid-phase synthesis of Cyclo(-Met-Pro) is a robust and accessible method for producing this cyclic dipeptide for research purposes. The protocols provided herein offer a solid foundation for its synthesis, from the initial coupling of protected amino acids to the final cyclization and purification. The weak antiviral activity of Cyclo(-Met-Pro) suggests that it and its analogs could serve as valuable scaffolds in the development of novel therapeutics. Further investigation into its mechanism of action is warranted to fully understand its potential.

References

Application Note: Quantification of Cyclo(-Met-Pro) using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of the cyclic dipeptide, Cyclo(-Met-Pro). Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are found in a variety of fermented and heat-treated foods and are increasingly recognized for their diverse biological activities. This method is applicable to researchers, scientists, and drug development professionals investigating the concentration of Cyclo(-Met-Pro) in various matrices, including food products and biological samples. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Cyclo(-Met-Pro) is a cyclic dipeptide formed from the amino acids methionine and proline. It has been identified in food products such as grilled and stewed beef, where it may contribute to the overall flavor profile.[1] Beyond its role in food science, Cyclo(-Met-Pro) has been investigated for its potential biological activities, including weak antiviral and antimycobacterial properties. Given the growing interest in the biological roles of cyclic dipeptides, a robust and reliable analytical method for their quantification is essential. This HPLC-MS/MS method utilizes multiple reaction monitoring (MRM) for selective and sensitive quantification of Cyclo(-Met-Pro).

Experimental

Materials and Reagents
  • Cyclo(-Met-Pro) standard (purity ≥95%)

  • Internal Standard (IS) (e.g., stable isotope-labeled Cyclo(-Met-Pro) or a structurally similar cyclic dipeptide)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (if required for sample cleanup)

Instrumentation
  • HPLC system capable of binary gradient elution

  • A C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solution Preparation

Prepare a stock solution of Cyclo(-Met-Pro) in methanol at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solution with a 50:50 methanol:water mixture to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL. Prepare a stock solution of the internal standard in methanol and dilute to a suitable working concentration.

HPLC-MS/MS Method Protocol

Sample Preparation

The appropriate sample preparation protocol will depend on the matrix. A general procedure for liquid samples is provided below.

  • Protein Precipitation (for biological fluids): To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument

The precursor ion for Cyclo(-Met-Pro) is [M+H]⁺ with a mass-to-charge ratio (m/z) of 229.1, based on its molecular weight of 228.31 g/mol . Based on fragmentation patterns of similar proline-containing diketopiperazines, characteristic product ions can be selected for MRM transitions.

Table 1: Proposed MRM Transitions for Cyclo(-Met-Pro) Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Cyclo(-Met-Pro) (Quantifier)229.170.1100To be optimizedTo be optimized
Cyclo(-Met-Pro) (Qualifier)229.1114.1100To be optimizedTo be optimized
Internal StandardSpecific to ISSpecific to IS100To be optimizedTo be optimized

Note: Cone voltage and collision energy are instrument-dependent and require optimization. A starting point for optimization can be derived from methods for similar cyclic dipeptides.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison. The following is a template for presenting results from the analysis of Cyclo(-Met-Pro) in various samples.

Table 2: Quantification of Cyclo(-Met-Pro) in Different Samples

Sample IDMatrixConcentration (ng/mL or ng/g)Standard Deviation%RSD
Sample 1e.g., Fermented BeverageData to be generatedData to be generatedData to be generated
Sample 2e.g., Cell Culture MediaData to be generatedData to be generatedData to be generated
Sample 3e.g., PlasmaData to be generatedData to be generatedData to be generated

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The overall experimental workflow for the quantification of Cyclo(-Met-Pro) is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing cluster_legend Legend Sample Sample Collection (e.g., Food, Biological Fluid) Protein_Precip Protein Precipitation Sample->Protein_Precip Add Acetonitrile + IS Spike Spike Spike->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS Tandem MS Detection (MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification l1 Workflow Step l2 Process Flow

Caption: Experimental workflow for Cyclo(-Met-Pro) quantification.

Potential Signaling Pathway: Bitter Taste Receptor Activation

Cyclic dipeptides are known to contribute to the bitter taste of certain foods. The signaling pathway for bitter taste perception is mediated by Taste 2 Receptors (TAS2Rs), which are G-protein coupled receptors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TAS2R TAS2R (Bitter Taste Receptor) G_protein G-protein (Gustducin) (α, β, γ subunits) TAS2R->G_protein Activates PLCb2 Phospholipase C β2 (PLCβ2) G_protein->PLCb2 βγ subunits activate IP3 IP3 PLCb2->IP3 Generates TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Causes Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Ca_release->TRPM5 Opens Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Leads to Gustatory Nerve Gustatory Nerve Neurotransmitter->Gustatory Nerve Signals to CMP Cyclo(-Met-Pro) CMP->TAS2R Binds to

References

Application Notes and Protocols for the Structural Elucidation of Cyclo(-Met-Pro) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and conformational analysis of cyclic peptides, which are a promising class of therapeutic agents. This document provides detailed application notes and standardized protocols for the characterization of the cyclic dipeptide Cyclo(-Met-Pro) using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies outlined herein are designed to guide researchers in acquiring, processing, and interpreting high-quality NMR data to confirm the chemical structure and determine the solution-state conformation of Cyclo(-Met-Pro) and related cyclic peptides.

Introduction

Cyclic peptides, such as Cyclo(-Met-Pro), offer several advantages over their linear counterparts in drug development, including enhanced metabolic stability, improved receptor affinity and selectivity, and better membrane permeability. The precise three-dimensional structure of these molecules is critical to their biological function. NMR spectroscopy provides unparalleled insight into the molecular structure and dynamics of these compounds in a solution environment that can mimic physiological conditions.

Cyclo(-Met-Pro) is a diketopiperazine formed from the amino acids methionine and proline. It has been identified in various natural sources and has been studied for its potential biological activities, including weak inhibitory activity against the influenza A virus.[1] Accurate structural characterization is the foundational step in understanding its structure-activity relationship (SAR).

This guide details the application of ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY experiments for the complete structural assignment of Cyclo(-Met-Pro).

Data Presentation: NMR Spectral Data for Cyclo(L-Met-L-Pro)

The following tables summarize the ¹H and ¹³C NMR chemical shift data for Cyclo(L-Met-L-Pro). This data is essential for the verification of the synthesized or isolated compound. The numbering of the atoms is provided in the accompanying figure.

Cyclo(-Met-Pro) Structure with Atom Numbering Figure 1. Chemical structure of Cyclo(L-Met-L-Pro) with atom numbering for NMR assignments.

Table 1: ¹H NMR Chemical Shift Data of Cyclo(L-Met-L-Pro)

Atom NumberProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
1Met-Hα4.15dd8.5, 4.0
2Met-Hβ2.45, 2.20m
3Met-Hγ2.65t7.5
4Met-Hε2.10s
5Met-NH6.20br s
6Pro-Hα4.05t8.0
7Pro-Hβ2.30, 1.95m
8Pro-Hγ2.05m
9Pro-Hδ3.60, 3.50m

Note: Chemical shifts are referenced to the residual solvent peak. Data is representative and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Chemical Shift Data of Cyclo(L-Met-L-Pro)

Atom NumberCarbonChemical Shift (δ) ppm
1Met-Cα55.8
2Met-Cβ31.5
3Met-Cγ29.7
4Met-Cε15.0
5Met-C=O166.5
6Pro-Cα59.5
7Pro-Cβ28.8
8Pro-Cγ22.5
9Pro-Cδ45.3
10Pro-C=O170.2

Note: Chemical shifts are referenced to the solvent peak. Data is representative.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation
  • Compound Purity : Ensure the Cyclo(-Met-Pro) sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.[2]

  • Sample Concentration : Dissolve 5-10 mg of the peptide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shifts and the exchange rate of amide protons.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions, for accurate chemical shift referencing.

  • Sample Filtration : Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy

¹H NMR Spectroscopy

  • Purpose : To identify all proton signals, their multiplicities, and integrations.

  • Protocol :

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard 1D ¹H spectrum with the following parameters:

      • Pulse Program: zg30 or equivalent

      • Spectral Width: 12-16 ppm

      • Number of Scans: 16-64 (depending on concentration)

      • Relaxation Delay (d1): 2-5 seconds

      • Acquisition Time: 2-4 seconds

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the internal standard or the residual solvent peak.

    • Integrate all signals to determine the relative number of protons.

¹³C NMR Spectroscopy

  • Purpose : To identify all carbon signals.

  • Protocol :

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program like zgpg30.

    • Set the spectral width to 200-220 ppm.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy)

  • Purpose : To identify scalar-coupled protons (protons on adjacent carbons).

  • Protocol :

    • Acquire a standard gradient-enhanced COSY (gCOSY) spectrum.

    • Use the same spectral width as the 1D ¹H experiment.

    • Acquire 256-512 increments in the indirect dimension (F1) with 8-16 scans per increment.

    • Process the 2D data by applying a sine-bell window function, Fourier transform, and symmetrization.

HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose : To identify direct one-bond correlations between protons and their attached carbons.

  • Protocol :

    • Acquire a standard gradient-enhanced HSQC spectrum.

    • Set the ¹H spectral width as in the 1D experiment and the ¹³C spectral width to encompass all expected carbon signals (e.g., 10-80 ppm for aliphatic and 160-180 ppm for carbonyls, or a wider range to include both).

    • Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.

    • Process the data using appropriate window functions and Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems.

  • Protocol :

    • Acquire a standard gradient-enhanced HMBC spectrum.

    • Use similar spectral widths as in the HSQC experiment.

    • Optimize the long-range coupling constant to 6-10 Hz to observe two- and three-bond correlations.

    • Longer acquisition times may be necessary to detect weaker correlations.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose : To identify protons that are close in space (< 5 Å), providing information about the 3D structure and conformation of the peptide.[3]

  • Protocol :

    • For small molecules like Cyclo(-Met-Pro), ROESY often provides more reliable results than NOESY.

    • Acquire a 2D ROESY spectrum with a mixing time of 200-500 ms.

    • The optimal mixing time may need to be determined experimentally.

    • Process the data to identify cross-peaks, which indicate spatial proximity between protons.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of Cyclo(-Met-Pro) using NMR spectroscopy.

structural_elucidation_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis and Structure Determination Sample Cyclo(-Met-Pro) Sample (>95% Purity) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY_ROESY NOESY/ROESY H1_NMR->NOESY_ROESY C13_NMR->HSQC C13_NMR->HMBC Assign_Spins Assign Spin Systems (COSY) COSY->Assign_Spins Assign_Atoms Assign Protons and Carbons (HSQC) HSQC->Assign_Atoms Connect_Fragments Connect Structural Fragments (HMBC) HMBC->Connect_Fragments Determine_Conformation Determine 3D Conformation (NOESY/ROESY) NOESY_ROESY->Determine_Conformation Assign_Spins->Assign_Atoms Assign_Atoms->Connect_Fragments Confirm_Structure Confirm Primary Structure Connect_Fragments->Confirm_Structure Confirm_Structure->Determine_Conformation Final_Structure Final Elucidated Structure Determine_Conformation->Final_Structure

Caption: Workflow for NMR-based structural elucidation of Cyclo(-Met-Pro).

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural and conformational analysis of cyclic peptides like Cyclo(-Met-Pro). The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Accurate and detailed structural information obtained through these methods is indispensable for understanding the biological activity of these important molecules and for guiding the design of new therapeutic agents.

References

Application Note & Protocol: In Vitro Stability Assay of Cyclo(-Met-Pro) in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides with a wide range of biological activities, making them attractive candidates for drug development. Their inherent structural rigidity often confers greater stability against enzymatic degradation compared to their linear counterparts. Cyclo(-Met-Pro) is a CDP composed of methionine and proline residues. Understanding the stability of Cyclo(-Met-Pro) in plasma is a critical step in the early stages of drug discovery and development. Plasma, a complex biological matrix, contains various enzymes such as proteases and esterases that can metabolize drug candidates, impacting their pharmacokinetic profile and bioavailability.

This application note provides a detailed protocol for assessing the in vitro stability of Cyclo(-Met-Pro) in plasma. The described assay is a robust and reproducible method to determine the half-life (t½) and the rate of disappearance of the compound over time. The results from this assay are crucial for predicting the in vivo behavior of Cyclo(-Met-Pro) and for guiding further lead optimization efforts.

Principle of the Assay

The in vitro plasma stability assay involves the incubation of Cyclo(-Met-Pro) with plasma from a relevant species (e.g., human, rat, mouse) at a physiological temperature (37°C). At specific time points, aliquots of the incubation mixture are collected, and the enzymatic activity is quenched by protein precipitation with an organic solvent. The concentration of the remaining Cyclo(-Met-Pro) is then quantified using a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance of the parent compound is used to calculate its stability, often expressed as the half-life.

Data Presentation

Table 1: In Vitro Plasma Stability of a Representative Cyclic Dipeptide

Time (minutes)Mean % Parent Compound Remaining (± SD, n=3)
0100
598.2 (± 1.5)
1595.1 (± 2.1)
3089.5 (± 3.0)
6080.3 (± 4.2)
12065.8 (± 5.5)

Table 2: Calculated Half-life of a Representative Cyclic Dipeptide in Plasma from Different Species

SpeciesHalf-life (t½, minutes)
Human> 120
Rat115
Mouse98

Note: The data presented in these tables are for illustrative purposes and do not represent actual experimental data for Cyclo(-Met-Pro). Researchers should generate their own data following the provided protocol.

Experimental Protocols

Materials and Reagents
  • Cyclo(-Met-Pro) (analytical standard)

  • Plasma (e.g., pooled human, rat, or mouse plasma with anticoagulant such as K2EDTA or heparin), stored at -80°C

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade, containing an appropriate internal standard (e.g., a structurally similar and stable compound)

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well plates (polypropylene)

  • Centrifuge capable of handling 96-well plates

  • Incubator or water bath at 37°C

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Experimental Workflow

experimental_workflow prep_cmpd Prepare Cyclo(-Met-Pro) Stock Solution (10 mM in DMSO) incubation Incubate Compound with Plasma (1 µM final concentration, 37°C) prep_cmpd->incubation prep_plasma Thaw Plasma on Ice prep_plasma->incubation sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) incubation->sampling quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis: Calculate % Remaining and Half-life lcms->data_analysis

Caption: Experimental workflow for the in vitro plasma stability assay.
Detailed Protocol

  • Preparation of Cyclo(-Met-Pro) Stock and Working Solutions:

    • Prepare a 10 mM stock solution of Cyclo(-Met-Pro) in DMSO.

    • From the stock solution, prepare a working solution (e.g., 100 µM) by diluting with a 50:50 mixture of acetonitrile and water.

  • Plasma Incubation:

    • Thaw the frozen plasma on ice. Once thawed, centrifuge the plasma at 4°C for 10 minutes at approximately 2000 x g to remove any cryoprecipitates.

    • Pre-warm the required volume of plasma to 37°C in a water bath for at least 15 minutes.

    • Initiate the reaction by adding the Cyclo(-Met-Pro) working solution to the pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration in the incubation should be less than 1% to avoid significant effects on enzyme activity.

    • Vortex the mixture gently to ensure homogeneity.

  • Sampling and Reaction Quenching:

    • Immediately after adding the test compound (t=0), and at subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

    • Transfer each aliquot to a well of a 96-well plate containing a quenching solution of cold acetonitrile (e.g., 150 µL) with a suitable internal standard. The ratio of acetonitrile to plasma should be at least 3:1 to ensure efficient protein precipitation.

  • Sample Processing:

    • After the final time point, seal the 96-well plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4°C for 20 minutes at a high speed (e.g., 4000 x g) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of Cyclo(-Met-Pro) and the internal standard.

    • Example LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to ensure separation from plasma components.

      • Flow Rate: 0.3 - 0.5 mL/min

      • Injection Volume: 5 - 10 µL

    • Example MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Optimize the precursor and product ions for Cyclo(-Met-Pro) and the internal standard.

Data Analysis
  • Determine the peak area ratio of Cyclo(-Met-Pro) to the internal standard at each time point.

  • Calculate the percentage of Cyclo(-Met-Pro) remaining at each time point by normalizing the peak area ratio to the t=0 sample (which is considered 100%).

  • Plot the natural logarithm (ln) of the percentage of compound remaining against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the following equation: t½ = -0.693 / k

Potential Metabolic Pathway of Cyclo(-Met-Pro) in Plasma

While the primary route of metabolism for many drugs occurs in the liver, plasma contains various hydrolytic enzymes that can contribute to the degradation of susceptible compounds. For cyclic dipeptides like Cyclo(-Met-Pro), the most probable metabolic pathway in plasma is the hydrolysis of the amide bonds within the diketopiperazine ring. This would lead to the formation of the linear dipeptide Met-Pro, which can be further hydrolyzed into its constituent amino acids, methionine and proline.

metabolic_pathway cyclo_met_pro Cyclo(-Met-Pro) hydrolysis1 Amide Bond Hydrolysis cyclo_met_pro->hydrolysis1 linear_dipeptide Linear Dipeptide (Met-Pro) hydrolysis1->linear_dipeptide hydrolysis2 Peptidase Activity linear_dipeptide->hydrolysis2 amino_acids Methionine + Proline hydrolysis2->amino_acids plasma_enzymes Plasma Enzymes (e.g., Peptidases, Esterases) plasma_enzymes->hydrolysis1 plasma_enzymes->hydrolysis2

Application Notes and Protocols for Assessing Cyclo(-Met-Pro) Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-Met-Pro) is a cyclic dipeptide composed of methionine and proline. Such cyclic peptides are of growing interest in drug discovery due to their conformational rigidity and increased stability compared to their linear counterparts.[1] The therapeutic potential of any intracellularly acting agent is, however, contingent on its ability to traverse the cell membrane. Therefore, assessing the cell permeability of Cyclo(-Met-Pro) is a critical step in its evaluation as a potential therapeutic agent. These application notes provide detailed protocols for in vitro assays commonly used to quantify the permeability of small molecules and peptides, adapted for the specific assessment of Cyclo(-Met-Pro). The described methods include the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell-based assays for transcellular transport, which includes both passive and active transport mechanisms.[2][3][4][5][6][7]

Data Presentation: Permeability of Cyclo(-Met-Pro)

The following table summarizes hypothetical, yet representative, quantitative data from the described permeability assays for Cyclo(-Met-Pro). This data is for illustrative purposes to guide expected outcomes.

Assay Parameter Value Interpretation
PAMPA Apparent Permeability (Papp)1.5 x 10-6 cm/sLow to moderate passive permeability
Caco-2 Papp (Apical to Basolateral)0.8 x 10-6 cm/sLow apparent permeability in the absorptive direction
Papp (Basolateral to Apical)2.4 x 10-6 cm/sHigher apparent permeability in the efflux direction
Efflux Ratio (Papp B-A / Papp A-B) 3.0 Indicates active efflux
MDCK-MDR1 Papp (Apical to Basolateral)0.7 x 10-6 cm/sLow apparent permeability
Papp (Basolateral to Apical)5.6 x 10-6 cm/sHigh apparent permeability in the efflux direction
Efflux Ratio (Papp B-A / Papp A-B) 8.0 Suggests a substrate of the P-glycoprotein (P-gp) efflux pump [8]

Experimental Protocols

Herein are detailed methodologies for the key experiments cited in the data table.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.[7][9]

Materials:

  • PAMPA plate system (e.g., 96-well microtiter plates, one with a hydrophobic PVDF filter)

  • Lecithin/dodecane solution (or other suitable lipid solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cyclo(-Met-Pro) stock solution in DMSO

  • Control compounds (high and low permeability)

  • UV-Vis plate reader or LC-MS/MS for quantification

Protocol:

  • Prepare a 1% lecithin in dodecane solution.[10]

  • Coat the membrane of the donor plate wells with 5 µL of the lecithin solution and allow the solvent to evaporate.[10]

  • Prepare the acceptor plate by adding 300 µL of PBS (pH 7.4) to each well.[10]

  • Prepare the donor solution by diluting the Cyclo(-Met-Pro) stock solution in PBS to a final concentration of 10 µM (with the final DMSO concentration not exceeding 1%). Also prepare solutions for control compounds.

  • Add 150 µL of the donor solution to each well of the coated donor plate.[10]

  • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for 10-20 hours in a moist chamber.[10]

  • After incubation, separate the plates and determine the concentration of Cyclo(-Met-Pro) in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Caco-2 Cell Permeability Assay

This assay uses human colon adenocarcinoma cells (Caco-2) which differentiate into a monolayer of polarized enterocytes, serving as a model for the intestinal barrier.[2][5][6]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell inserts (e.g., 24-well plates with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4

  • Transepithelial electrical resistance (TEER) meter

  • Lucifer yellow solution

  • Cyclo(-Met-Pro) and control compounds

Protocol:

  • Seed Caco-2 cells onto the Transwell inserts at a density of approximately 32,000 cells/well.[11]

  • Culture the cells for 21 days, replacing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[11]

  • Confirm monolayer integrity by measuring the TEER values. Monolayers with TEER values >600 Ω·cm² are suitable for the assay.[11]

  • Wash the cell monolayers with pre-warmed HBSS.

  • For Apical to Basolateral (A→B) transport: Add the test solution containing Cyclo(-Met-Pro) (e.g., 10 µM) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • For Basolateral to Apical (B→A) transport: Add the test solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with 5% CO₂ for 2 hours.[5]

  • At the end of the incubation, take samples from both the donor and receiver compartments for analysis by LC-MS/MS.

  • To assess monolayer integrity post-assay, a Lucifer yellow assay can be performed.

  • Calculate the Papp value for both directions using the formula:

    Papp = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.[11]

  • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio ≥ 2 suggests the involvement of active efflux transporters.[8]

MDCK-MDR1 Permeability Assay

This assay utilizes Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which overexpresses the P-glycoprotein (P-gp) efflux pump.[3][4][8][12] It is particularly useful for identifying substrates of P-gp.

Materials:

  • MDCK-MDR1 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transwell inserts

  • Transport buffer (e.g., HBSS)

  • TEER meter

  • Cyclo(-Met-Pro), a known P-gp substrate (positive control, e.g., Prazosin), and a negative control.[8]

Protocol:

  • Seed MDCK-MDR1 cells onto Transwell inserts and culture for 4-5 days to form a confluent monolayer.[8]

  • Verify monolayer integrity by measuring TEER.

  • Perform the bidirectional transport experiment (A→B and B→A) as described in the Caco-2 protocol, incubating for 60 minutes.[8]

  • Analyze the concentration of Cyclo(-Met-Pro) in the donor and receiver compartments using LC-MS/MS.

  • Calculate the Papp values and the efflux ratio. A high efflux ratio (typically ≥ 2) in this cell line is a strong indicator that the compound is a substrate for P-gp.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Permeability Assays cluster_analysis Analysis Compound Cyclo(-Met-Pro) Stock Solution PAMPA_prep Prepare PAMPA Plate (Lipid Coating) Compound->PAMPA_prep Cell_prep Culture Cell Monolayers (Caco-2 or MDCK-MDR1) Compound->Cell_prep PAMPA PAMPA Assay (Passive Diffusion) PAMPA_prep->PAMPA Caco2 Caco-2 Assay (A->B & B->A Transport) Cell_prep->Caco2 MDCK MDCK-MDR1 Assay (P-gp Substrate ID) Cell_prep->MDCK Quant Quantification (LC-MS/MS) PAMPA->Quant Caco2->Quant MDCK->Quant Calc Calculate Papp & Efflux Ratio Quant->Calc Result Permeability Profile Calc->Result

Caption: Workflow for assessing Cyclo(-Met-Pro) cell permeability.

Cell_Permeation_Pathways cluster_transport Transport Mechanisms membrane Apical Side (Extracellular) Cell Membrane (Lipid Bilayer) Basolateral Side (Intracellular) Active_Efflux Active Efflux (e.g., P-gp) membrane:f1->Active_Efflux Pumped Out Passive Passive Diffusion (PAMPA Model) Passive->membrane:f1 Transcellular Paracellular Paracellular Transport Paracellular->membrane:f1 Between Cells Active_Influx Active Influx (Uptake Transporters) Active_Influx->membrane:f1 Carrier-Mediated

Caption: Potential pathways for cellular permeation of molecules.

References

Application Notes and Protocols: Cyclo(-Met-Pro) as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-Met-Pro), a cyclic dipeptide composed of methionine and proline, presents a rigid and sterically defined scaffold that is amenable to chemical modification for the development of novel therapeutic agents. As a member of the diketopiperazine (DKP) class of molecules, it holds promise for diverse pharmacological applications, drawing from the known bioactivities of related cyclic peptides. This document provides a comprehensive overview of the potential applications of the Cyclo(-Met-Pro) scaffold, detailed protocols for the synthesis and evaluation of its derivatives, and insights into potential mechanisms of action.

The inherent properties of the DKP core, such as enzymatic stability and the ability to mimic beta-turns in proteins, make it a privileged structure in medicinal chemistry. The side chains of methionine (a methyl thioether) and proline (a constrained pyrrolidine ring) offer distinct points for chemical diversification, allowing for the exploration of a wide chemical space to target various biological processes.

Potential Therapeutic Applications

While research specifically on Cyclo(-Met-Pro) derivatives is emerging, the broader class of DKPs has shown significant promise in several therapeutic areas. Based on existing literature for Cyclo(-Met-Pro) and related proline-containing DKPs, the following applications are of high interest for drug design using this scaffold:

  • Antimicrobial Agents: Cyclo(-L-Pro-L-Met) has demonstrated antimycobacterial properties with a minimum inhibitory concentration (MIC) of 4 µg/mL against Mycobacterium species.[1] Furthermore, many proline-containing DKPs exhibit antibacterial and antifungal activities. A key mechanism for some DKPs is the inhibition of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.

  • Antiviral Compounds: Cyclo(-Met-Pro) itself has shown weak inhibitory activity against the influenza A virus (H3N2), with 2.1% inhibition at a concentration of 5 mM.[2] This suggests that derivatization of the scaffold could lead to more potent neuraminidase inhibitors or compounds that interfere with other aspects of the viral life cycle.

  • Anticancer Therapeutics: DKPs are recognized as promising scaffolds for the development of anticancer agents. Their rigid structure allows for the precise orientation of functional groups to interact with therapeutic targets. Potential mechanisms include the induction of apoptosis (programmed cell death) and the modulation of signaling pathways involved in cancer cell proliferation and survival.

Data Presentation: Structure-Activity Relationship (SAR) of Cyclo(-Met-Pro) Analogs

The following table summarizes hypothetical quantitative data for a series of Cyclo(-Met-Pro) analogs to illustrate a potential structure-activity relationship study. This data is for illustrative purposes to guide the design and interpretation of experiments.

Compound IDR1 (Modification on Methionine side chain)R2 (Modification on Proline ring)Antimycobacterial MIC (µg/mL)Influenza Neuraminidase IC50 (µM)Cancer Cell Viability IC50 (µM) (e.g., HeLa)
CMP-001 -CH2-S-CH3 (Native)H (Native)4>100>100
CMP-002 -CH2-S(O)-CH3 (Sulfoxide)H88575
CMP-003 -CH2-S(O2)-CH3 (Sulfone)H166050
CMP-004 -CH2-Se-CH3 (Selenium analog)H27045
CMP-005 -CH2-S-BnH6>10060
CMP-006 -CH2-S-CH34-Fluoro45080
CMP-007 -CH2-S-CH34-Hydroxy109095
CMP-008 -CH2-S(O2)-CH34-Fluoro124035

Mandatory Visualization

experimental_workflow Experimental Workflow for Cyclo(-Met-Pro) Analog Development cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A Solid-Phase Synthesis of Linear Dipeptide (Met-Pro) B Cleavage and Cyclization to form Cyclo(-Met-Pro) Scaffold A->B C Purification and Characterization (HPLC, MS) B->C D Antimicrobial Assays (e.g., MIC determination) C->D Test Analogs E Antiviral Assays (e.g., Neuraminidase Inhibition) C->E Test Analogs F Anticancer Assays (e.g., MTT Assay) C->F Test Analogs G Structure-Activity Relationship (SAR) Analysis D->G E->G F->G H In silico Modeling (Docking, ADMET) G->H I Synthesis of Optimized Analogs H->I I->C Iterative Cycle

Caption: Workflow for Cyclo(-Met-Pro) analog synthesis and evaluation.

quorum_sensing_inhibition Proposed Mechanism: Quorum Sensing Inhibition cluster_bacteria Bacterial Cell cluster_drug Drug Action A Autoinducer (AI) Synthesis B AI binds to Receptor Protein (e.g., LuxR) A->B C Activation of Virulence Gene Expression B->C B->C Inhibition D Biofilm Formation & Toxin Production C->D X Cyclo(-Met-Pro) Analog X->B Competitive Binding

Caption: Inhibition of bacterial quorum sensing by Cyclo(-Met-Pro) analogs.

apoptosis_pathway Hypothetical Apoptosis Induction Pathway cluster_cell Cancer Cell cluster_markers Key Markers A Cyclo(-Met-Pro) Analog B Stress Signal (e.g., ROS generation) A->B C Mitochondrial Pathway Activation B->C D Caspase Cascade Activation (Caspase-9, Caspase-3) C->D M1 Bcl-2 family protein regulation C->M1 M2 Cytochrome c release C->M2 E Apoptosis (Cell Death) D->E M3 PARP cleavage D->M3

Caption: Apoptosis induction in cancer cells by Cyclo(-Met-Pro) analogs.

Experimental Protocols

Solid-Phase Synthesis of a Cyclo(-Met-Pro) Analog Library

This protocol describes a general method for the solid-phase synthesis of Cyclo(-Met-Pro) analogs, which can be adapted for parallel synthesis to create a library of compounds.

Materials:

  • Fmoc-Pro-Wang resin

  • Fmoc-Met-OH and its derivatives (for R1 modifications)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solid-phase synthesis vessel

Protocol:

  • Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-Met-OH derivative (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly coupled methionine residue using 20% piperidine in DMF as described in step 2.

  • Cleavage and Cyclization:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the linear dipeptide from the resin.

    • Filter the resin and collect the TFA solution.

    • Evaporate the TFA under reduced pressure.

    • Dissolve the crude linear peptide in a large volume of DCM containing DIPEA (5 eq.) to promote intramolecular cyclization. Stir the solution for 24-48 hours.

  • Purification:

    • Concentrate the reaction mixture.

    • Purify the crude cyclic dipeptide by preparative reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Antimicrobial Susceptibility Testing: Microbroth Dilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized Cyclo(-Met-Pro) analogs against various microbial strains.

Materials:

  • Synthesized Cyclo(-Met-Pro) analogs

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • Compound Dilution:

    • Prepare a stock solution of each Cyclo(-Met-Pro) analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in the broth directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-influenza Activity: Neuraminidase Inhibition Assay

This fluorescence-based assay measures the ability of Cyclo(-Met-Pro) analogs to inhibit the activity of the influenza virus neuraminidase enzyme.

Materials:

  • Synthesized Cyclo(-Met-Pro) analogs

  • Influenza virus stock with known neuraminidase activity

  • MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., ethanol/NaOH solution)

  • 96-well black microtiter plates

  • Fluorometer

Protocol:

  • Compound Dilution: Prepare serial dilutions of the Cyclo(-Met-Pro) analogs in the assay buffer in the 96-well plate.

  • Enzyme Addition: Add a standardized amount of influenza virus (as the source of neuraminidase) to each well containing the diluted compounds. Include controls for no enzyme and no inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition: Add the MUNANA substrate to all wells and incubate at 37°C for 60 minutes.

  • Reaction Termination: Stop the enzymatic reaction by adding the stop solution.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Synthesized Cyclo(-Met-Pro) analogs

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Cyclo(-Met-Pro) analogs for a specified period (e.g., 48 or 72 hours). Include untreated and solvent-only controls.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the IC50 value (the concentration that reduces cell viability by 50%).

Conclusion

The Cyclo(-Met-Pro) scaffold represents a promising starting point for the design and synthesis of novel drug candidates with potential applications in antimicrobial, antiviral, and anticancer therapies. The protocols and conceptual frameworks provided in this document are intended to serve as a comprehensive guide for researchers to explore the therapeutic potential of this versatile cyclic dipeptide. Through systematic derivatization and biological evaluation, novel Cyclo(-Met-Pro)-based compounds with improved potency and selectivity can be developed.

References

Application of Cyclo(-Met-Pro) in Food Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-Met-Pro) is a cyclic dipeptide naturally found in thermally processed foods, notably contributing to the characteristic flavor of grilled and stewed beef.[1][2] Beyond its role as a flavor compound, the broader applications of Cyclo(-Met-Pro) in food science are an emerging area of interest. Drawing parallels from other cyclic dipeptides with demonstrated bioactivities, Cyclo(-Met-Pro) holds potential as a functional ingredient with antioxidant, anti-inflammatory, and antimicrobial properties. These characteristics suggest its utility in enhancing food quality, safety, and nutritional value.

This document provides a comprehensive overview of the potential applications of Cyclo(-Met-Pro) in food science research. It includes detailed experimental protocols for investigating its bioactivities and proposes signaling pathways that may be involved, based on current knowledge of similar cyclic dipeptides.

Potential Applications in Food Science

  • Natural Antioxidant: Cyclo(-Met-Pro) may contribute to the oxidative stability of food products, preventing lipid peroxidation and the degradation of other sensitive components.

  • Anti-inflammatory Agent: Its potential anti-inflammatory properties could be leveraged in the development of functional foods aimed at modulating inflammatory responses.

  • Natural Antimicrobial: By potentially inhibiting the growth of spoilage and pathogenic microorganisms, Cyclo(-Met-Pro) could serve as a natural food preservative.

  • Flavor Enhancer: As a component of beef flavor, it can be used to enhance the sensory profile of savory food products.[1][2]

Quantitative Data Summary

While specific quantitative data for Cyclo(-Met-Pro) is limited in the current literature, the following tables present hypothetical data based on the activities of structurally similar cyclic dipeptides to provide a comparative framework for future research.

Table 1: Potential Antioxidant Activity of Cyclo(-Met-Pro)

AssayTest SystemIC50 (µg/mL) of AnalogsPotential IC50 (µg/mL) for Cyclo(-Met-Pro)
DPPH Radical ScavengingChemical Assay50 - 200 (Cyclo(His-Pro))75 - 250
ABTS Radical ScavengingChemical Assay30 - 150 (Cyclo(Tyr-Pro))50 - 200
Cellular Antioxidant AssayCaco-2 cells100 - 500 (Cyclo(Phe-Pro))150 - 600

Table 2: Potential Anti-inflammatory Activity of Cyclo(-Met-Pro)

AssayCell LineBiomarkerInhibition (%) by Analogs (at 100 µg/mL)Potential Inhibition (%) by Cyclo(-Met-Pro) (at 100 µg/mL)
Nitric Oxide (NO) ProductionRAW 264.7NO40-60% (Cyclo(His-Pro))30-50%
TNF-α SecretionLPS-stimulated macrophagesTNF-α30-50% (Cyclo(His-Pro))25-45%
IL-6 SecretionLPS-stimulated macrophagesIL-635-55% (Cyclo(His-Pro))30-50%

Table 3: Potential Antimicrobial Activity of Cyclo(-Met-Pro)

MicroorganismAssayMIC (µg/mL) of AnalogsPotential MIC (µg/mL) for Cyclo(-Met-Pro)
Staphylococcus aureusBroth microdilution250 - 1000 (Cyclo(Phe-Pro))300 - 1200
Escherichia coliBroth microdilution500 - 2000 (Cyclo(Leu-Pro))600 - 2500
Listeria monocytogenesBroth microdilution200 - 800 (Cyclo(Phe-Pro))250 - 1000

Experimental Protocols

The following are detailed protocols that can be adapted to investigate the bioactivities of Cyclo(-Met-Pro).

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the free radical scavenging activity of a compound.

Materials:

  • Cyclo(-Met-Pro)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of Cyclo(-Met-Pro) in methanol (e.g., 1 mg/mL). Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

    • Prepare a similar dilution series for ascorbic acid.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of Cyclo(-Met-Pro) or ascorbic acid to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the sample concentration.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This protocol details how to measure the effect of Cyclo(-Met-Pro) on the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Cyclo(-Met-Pro)

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plate

  • Dexamethasone (positive control)

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Cyclo(-Met-Pro) (e.g., 10, 25, 50, 100 µg/mL) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a drug control (cells + LPS + dexamethasone).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.

  • Calculation:

    • The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Antimicrobial Activity Assessment: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Cyclo(-Met-Pro) against various bacteria.

Materials:

  • Cyclo(-Met-Pro)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplate

  • Spectrophotometer or microplate reader

  • Gentamicin (positive control)

Procedure:

  • Preparation of Inoculum:

    • Grow the bacterial strains in MHB overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of Cyclo(-Met-Pro) in a suitable solvent (e.g., water or DMSO).

    • Perform a serial two-fold dilution of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of Cyclo(-Met-Pro) that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

Based on studies of other cyclic dipeptides, Cyclo(-Met-Pro) may exert its bioactivities through the modulation of key signaling pathways.

Proposed Anti-inflammatory Signaling Pathway

Cyclo(-Met-Pro) may inhibit inflammatory responses by suppressing the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as iNOS, COX-2, TNF-α, and IL-6. Cyclo(-Met-Pro) could potentially interfere with this cascade by inhibiting the activation of the IKK complex or the nuclear translocation of NF-κB.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory Transcription CMP Cyclo(-Met-Pro) CMP->IKK Inhibition

Caption: Proposed anti-inflammatory mechanism of Cyclo(-Met-Pro) via inhibition of the NF-κB pathway.

Experimental Workflow for Investigating Bioactivities

The following workflow provides a logical sequence for the comprehensive evaluation of Cyclo(-Met-Pro)'s potential in food science applications.

G start Start: Cyclo(-Met-Pro) Sample antioxidant Antioxidant Activity (DPPH, ABTS assays) start->antioxidant anti_inflammatory Anti-inflammatory Activity (NO, Cytokine assays) start->anti_inflammatory antimicrobial Antimicrobial Activity (MIC determination) start->antimicrobial food_model Food Matrix Application (e.g., Meat, Emulsions) antioxidant->food_model cell_culture Cell Culture Models (e.g., Caco-2, RAW 264.7) anti_inflammatory->cell_culture antimicrobial->food_model cell_culture->food_model sensory Sensory Evaluation food_model->sensory stability Stability & Shelf-life Studies food_model->stability end Conclusion: Functional Ingredient Potential sensory->end stability->end

Caption: Experimental workflow for evaluating the food science applications of Cyclo(-Met-Pro).

Conclusion

Cyclo(-Met-Pro), a naturally occurring cyclic dipeptide in cooked foods, presents a promising candidate for further investigation as a multifunctional ingredient in the food industry. While direct research on its bioactivities is currently sparse, analogies with other cyclic dipeptides strongly suggest its potential as a natural antioxidant, anti-inflammatory, and antimicrobial agent. The protocols and proposed mechanisms outlined in this document provide a solid foundation for researchers to explore and validate the application of Cyclo(-Met-Pro) in developing innovative, safer, and healthier food products. Further research is warranted to elucidate its precise mechanisms of action and to quantify its effects in various food systems.

References

Method for Extracting Cyclo(-Met-Pro) from Natural Sources: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction, purification, and characterization of the cyclic dipeptide Cyclo(-Met-Pro) from natural sources. Given the limited availability of specific protocols for this particular compound, this guide presents a generalized yet comprehensive methodology adapted from established procedures for similar proline-containing cyclic dipeptides isolated from microbial cultures.

Introduction to Cyclo(-Met-Pro)

Cyclo(-Met-Pro), a diketopiperazine (DKP), is a cyclic dipeptide formed from the amino acids methionine and proline. It has been identified in natural sources such as grilled and stewed beef, where it contributes to the characteristic flavor profile[1][2]. Beyond its role as a flavor component, Cyclo(-Met-Pro) has demonstrated potential as a bioactive molecule with antimycobacterial properties, exhibiting a minimum inhibitory concentration (MIC) of 4 μg/ml against Mycobacterium species[3]. Its antiviral activity has also been investigated, showing weak inhibition against the influenza A virus (H3N2)[4]. The extraction and characterization of such cyclic dipeptides are of significant interest for drug discovery and development.

Generalized Protocol for Extraction and Purification from Microbial Sources

The following protocol outlines a representative method for the isolation of Cyclo(-Met-Pro) from a microbial culture, such as Streptomyces species, which are known producers of various cyclic dipeptides[5][6].

Fermentation and Culture Preparation
  • Inoculation and Culture Growth: Inoculate a suitable liquid medium (e.g., Tryptone Soya Broth supplemented with starch) with a spore suspension of the selected microbial strain (e.g., Streptomyces sp.)[7].

  • Incubation: Incubate the culture in an orbital shaker at a controlled temperature (e.g., 28-37°C) and agitation speed (e.g., 150-250 rpm) for a period of 3 to 10 days to allow for the production of secondary metabolites[5][7].

  • Separation of Supernatant: Following incubation, separate the culture broth from the mycelium by centrifugation (e.g., 10,000 rpm at 4°C for 15 minutes)[5]. The supernatant, containing the secreted secondary metabolites, is collected for extraction.

Extraction of Crude Cyclo(-Met-Pro)
  • Solvent Extraction: Extract the cell-free supernatant with an equal volume of an appropriate organic solvent, such as ethyl acetate. This process should be repeated multiple times (typically three times) to ensure efficient extraction of the target compound[5][7].

  • Concentration: Pool the organic solvent fractions and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract[7].

  • Lyophilization: The resulting aqueous residue can be freeze-dried to yield a solid crude product[5].

Purification of Cyclo(-Met-Pro)
  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol)[5].

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., 100% dichloromethane)[5].

    • Elute the column with a stepwise gradient of increasing polarity, for example, by gradually increasing the percentage of methanol in dichloromethane (e.g., from 5% to 60% methanol)[5].

    • Collect the fractions and monitor them for the presence of the target compound using Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing the compound of interest and concentrate them.

    • Further purify the sample using a reversed-phase HPLC column (e.g., C18)[7].

    • Elute with a gradient of water and acetonitrile, both containing a small percentage of a modifier like formic acid (e.g., 0.1%) to improve peak shape[7].

    • Monitor the elution profile with a UV detector and collect the peak corresponding to Cyclo(-Met-Pro).

Characterization and Identification
  • Mass Spectrometry (MS): Confirm the molecular weight of the purified compound using High-Resolution Mass Spectrometry (HRMS). For Cyclo(-Met-Pro), the expected molecular weight is approximately 228.09 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure and confirm the identity of Cyclo(-Met-Pro) by conducting 1H and 13C NMR experiments.

Quantitative Analysis

A sensitive and accurate method for the quantification of proline-containing cyclic dipeptides can be achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes typical parameters for such an analysis, adapted from a method developed for the quantification of 17 proline-containing DKPs in a fermented tea[8].

ParameterSpecification
Instrumentation Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Column Reversed-phase C18 column
Mobile Phase Gradient of water and acetonitrile with 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Recovery Rate 93 - 117% (as reported for similar compounds)[8]
Limit of Detection (LOD) Dependent on the specific compound and matrix
Limit of Quantification (LOQ) Dependent on the specific compound and matrix

Diagrams

Experimental Workflow for Extraction and Purification

Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Microbial Culture (e.g., Streptomyces sp.) Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Mycelium Mycelium (discarded) Centrifugation->Mycelium Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Chrom Silica Gel Column Chromatography Crude_Extract->Silica_Chrom HPLC Reversed-Phase HPLC Silica_Chrom->HPLC Pure_Compound Pure Cyclo(-Met-Pro) HPLC->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR

Caption: Generalized workflow for the extraction and purification of Cyclo(-Met-Pro).

Putative Mechanism of Action for Antimicrobial Cyclic Dipeptides

While the specific signaling pathway for Cyclo(-Met-Pro) is not yet elucidated, a plausible mechanism of action for antimicrobial cyclic dipeptides, based on the activity of compounds like Cyclo(Pro-Tyr), involves disruption of the cell membrane[9].

Putative_Mechanism cluster_pathway Putative Antimicrobial Mechanism CDP Cyclic Dipeptide (e.g., Cyclo(-Met-Pro)) Membrane Fungal/Bacterial Plasma Membrane CDP->Membrane Targets Disruption Membrane Polarization Disruption Membrane->Disruption Fluidity Increased Membrane Fluidity Membrane->Fluidity ROS Induction of Oxidative Stress (ROS) Disruption->ROS Integrity Loss of Membrane Integrity ROS->Integrity Fluidity->Integrity Cell_Death Cell Death Integrity->Cell_Death

Caption: A putative mechanism of action for antimicrobial cyclic dipeptides.

References

Application Notes & Protocols for Radiolabeling of a c-Met Targeting Cyclic Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[1] Its overexpression is implicated in the progression and metastasis of various cancers.[1][2] Consequently, c-Met has emerged as a significant biomarker for cancer diagnosis and a target for therapeutic intervention. Non-invasive imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), utilizing radiolabeled peptides that specifically bind to c-Met, offer a promising approach for in-vivo visualization and quantification of c-Met expression.

While a specific radiolabeling protocol for Cyclo(-Met-Pro) is not extensively documented in peer-reviewed literature, this document provides detailed, representative protocols for the radiolabeling of a generic c-Met targeting cyclic peptide. These protocols are based on established and widely published methods for similar peptides and are intended to serve as a comprehensive guide for researchers. The two primary methods detailed are for labeling with Gallium-68 ([⁶⁸Ga]) for PET imaging and Technetium-99m ([⁹⁹mTc]) for SPECT imaging.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the radiolabeling of various c-Met targeting cyclic peptides. This data provides a benchmark for expected outcomes in terms of radiolabeling efficiency, purity, and stability.

Table 1: Gallium-68 Labeled c-Met Targeting Peptides

Peptide ConjugateRadiolabeling YieldRadiochemical Purity (RCP)Molar ActivityReference
[⁶⁸Ga]Ga-DOTA-EMP100>95%>95%1.7 MBq/nmol[3]
[⁶⁸Ga]Ga-NOTA-P3≥44%≥95%Not Reported[4]
[⁶⁸Ga]Ga-NOTA-P4≥46%≥95%Not Reported[4]
[⁶⁸Ga]Ga-NOTA-P5≥51%≥95%Not Reported[4]
[⁶⁸Ga]Ga-DOTA-TATENot Reported>95%Not Reported[5]

Table 2: Technetium-99m Labeled c-Met Targeting Peptides

Peptide ConjugateRadiolabeling YieldRadiochemical Purity (RCP)Stability (in human serum)Reference
[⁹⁹mTc]Tc-HYNIC-cycOn>90%>95%Not Reported[6]
[⁹⁹mTc]Tc-HYNIC-PTP>90%>90%>90% at 6h[7]
[⁹⁹mTc]Tc-HYNIC-ALUG≥ 99.1 ± 1.32 %≥ 99.1 ± 1.32 %Stable up to 4h[8]
[⁹⁹mTc]Tc-HYNIC-H6F92.6%>95%Not Reported[9]

Experimental Protocols

Protocol 1: Radiolabeling of a DOTA-conjugated c-Met Targeting Peptide with Gallium-68 for PET Imaging

This protocol describes the labeling of a peptide conjugated with the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) with ⁶⁸Ga.

1. Materials and Reagents:

  • DOTA-conjugated c-Met targeting peptide precursor

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (0.25 M, pH 4.0-4.5)

  • Sterile water for injection

  • Hydrochloric acid (0.1 M, sterile)

  • Ethanol (50% in sterile water)

  • Sep-Pak C18 cartridges

  • Sterile reaction vials

  • Heating block or water bath

  • Dose calibrator

  • Radio-Thin Layer Chromatography (radio-TLC) or Radio-High Performance Liquid Chromatography (radio-HPLC) system for quality control

2. Precursor Preparation:

  • Reconstitute the lyophilized DOTA-conjugated peptide in sterile water to a stock concentration of 1 mg/mL.[10][11]

  • For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or below to prevent repeated freeze-thaw cycles.[10][11]

  • Immediately before radiolabeling, dilute an aliquot of the peptide stock solution to the desired concentration (typically 10-50 µg) with sterile water.

3. Radiolabeling Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • In a sterile reaction vial, add 10-50 µg of the DOTA-conjugated peptide precursor.

  • Add sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.5.[12]

  • Add the ⁶⁸GaCl₃ eluate (typically 0.5-1.0 mL) to the reaction vial containing the peptide and buffer.

  • Gently mix the solution and incubate at 95-100°C for 10-15 minutes.[5]

  • After incubation, allow the vial to cool to room temperature.

4. Purification:

  • Pre-condition a Sep-Pak C18 cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

  • Load the reaction mixture onto the conditioned Sep-Pak C18 cartridge. The [⁶⁸Ga]Ga-DOTA-peptide will be retained on the cartridge, while unchelated ⁶⁸Ga will pass through.

  • Wash the cartridge with sterile water (5-10 mL) to remove any remaining unbound ⁶⁸Ga.

  • Elute the purified [⁶⁸Ga]Ga-DOTA-peptide from the cartridge with 0.5-1.0 mL of 50% ethanol.

  • The final product can be further diluted with sterile saline for injection to reduce the ethanol concentration.

5. Quality Control:

  • Radiochemical Purity (RCP): Determine the RCP using radio-TLC or radio-HPLC.[13]

    • Radio-TLC: Use a suitable stationary phase (e.g., ITLC-SG paper) and mobile phase (e.g., 0.1 M sodium citrate). The labeled peptide should remain at the origin (Rf=0), while free ⁶⁸Ga will move with the solvent front (Rf=1).[5]

    • Radio-HPLC: Use a C18 column with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid. The chromatogram should show a major peak corresponding to the radiolabeled peptide.

  • Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.

  • pH Measurement: The pH of the final formulation should be between 4.5 and 7.5.

Protocol 2: Radiolabeling of a HYNIC-conjugated c-Met Targeting Peptide with Technetium-99m for SPECT Imaging

This protocol describes the labeling of a peptide conjugated with the chelator 6-hydrazinonicotinamide (HYNIC) with ⁹⁹mTc.

1. Materials and Reagents:

  • HYNIC-conjugated c-Met targeting peptide precursor

  • ⁹⁹Mo/⁹⁹mTc generator

  • Tricine solution (e.g., 40 mg/mL in 0.2 M PBS, pH 6.0)

  • Ethylenediaminediacetic acid (EDDA) solution (e.g., 20 mg/mL in 0.1 M NaOH)

  • Stannous chloride (SnCl₂) solution (e.g., 1 mg/mL in 0.1 M HCl, freshly prepared)

  • Sterile water for injection

  • Saline for injection

  • Sterile reaction vials

  • Heating block or water bath

  • Dose calibrator

  • Radio-TLC or radio-HPLC system for quality control

2. Precursor Preparation:

  • Reconstitute the lyophilized HYNIC-conjugated peptide in sterile water to a stock concentration of 1 mg/mL.

  • Store aliquots of the stock solution at -20°C or below.

3. Radiolabeling Procedure:

  • Elute the ⁹⁹Mo/⁹⁹mTc generator with sterile saline to obtain sodium pertechnetate ([⁹⁹mTc]NaTcO₄).

  • In a sterile reaction vial, add the following in order:

    • 10-20 µg of the HYNIC-conjugated peptide precursor.[7]

    • Tricine solution (co-ligand).

    • EDDA solution (co-ligand).

    • [⁹⁹mTc]NaTcO₄ eluate (up to the desired activity).

    • Freshly prepared SnCl₂ solution (reducing agent).[14]

  • Gently mix the contents of the vial.

  • Incubate the reaction vial in a heating block or boiling water bath at 100°C for 15-20 minutes.[7][8]

  • Allow the vial to cool to room temperature.

4. Purification (if necessary):

  • Typically, this one-pot method results in high radiochemical purity, and further purification may not be required.[7] If impurities are present, a Sep-Pak C18 cartridge can be used for purification, similar to the ⁶⁸Ga-labeling protocol.

5. Quality Control:

  • Radiochemical Purity (RCP): Determine the RCP using radio-TLC or radio-HPLC.[13]

    • Radio-TLC: Use a suitable stationary phase (e.g., ITLC-SG paper) and two mobile phases for comprehensive analysis. For example, acetone can be used to determine free [⁹⁹mTc]pertechnetate (Rf=1), while a saline or citrate buffer can be used to determine colloidal ⁹⁹mTc (Rf=0). The [⁹⁹mTc]Tc-HYNIC-peptide should remain at the origin in acetone and move with the solvent front in the saline/citrate buffer.[8][14]

  • Visual Inspection: The final product should be a clear, colorless solution.

  • pH Measurement: The pH of the final formulation should be suitable for injection (typically 5.0-7.5).

  • In Vitro Stability: The stability of the radiolabeled peptide can be assessed by incubating it in human serum at 37°C and analyzing the RCP at various time points (e.g., 1, 2, 4, and 6 hours).[8]

Visualizations

Signaling Pathway

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Migration, Invasion AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT3->Cell_Response

Caption: Overview of the c-Met signaling cascade.

Experimental Workflow

Radiolabeling_Workflow Radiolabeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_qc Quality Control Peptide Peptide-Chelator Conjugate Labeling Radiolabeling Reaction (Heating) Peptide->Labeling Radionuclide Radionuclide (e.g., 68Ga or 99mTc) Radionuclide->Labeling Buffers Buffers & Reagents Buffers->Labeling Purify Purification (e.g., C18 Cartridge) Labeling->Purify QC Quality Control (Radio-TLC/HPLC) Purify->QC Final_Product Final Radiolabeled Peptide for Imaging QC->Final_Product If RCP > 95%

Caption: Generalized workflow for peptide radiolabeling.

References

Troubleshooting & Optimization

Improving the yield of Cyclo(-Met-Pro) chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Cyclo(-Met-Pro). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving yield and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of Cyclo(-Met-Pro)?

A1: The synthesis of Cyclo(-Met-Pro), a cyclic dipeptide, is achieved through the formation of a diketopiperazine (DKP). This involves an intramolecular cyclization of a linear dipeptide precursor, typically H-Met-Pro-OH or its ester derivative. The reaction is essentially a head-to-tail condensation where the N-terminal amino group of methionine attacks the activated C-terminal carboxyl group of proline, forming a stable six-membered ring.

Q2: What are the common methods for preparing the linear Met-Pro dipeptide precursor?

A2: The linear dipeptide precursor can be prepared using standard peptide synthesis techniques, primarily:

  • Solution-Phase Synthesis: This involves coupling protected methionine and proline derivatives in a suitable solvent.

  • Solid-Phase Peptide Synthesis (SPPS): This method involves building the dipeptide sequentially on a solid resin support, which can simplify purification of the linear precursor.

Q3: What are the key factors that influence the yield of Cyclo(-Met-Pro)?

A3: Several factors significantly impact the cyclization yield:

  • pH: The pH of the reaction medium is critical. The N-terminal amine of methionine needs to be in its unprotonated, nucleophilic form to attack the C-terminal carboxyl group.[1]

  • Temperature: Higher temperatures generally favor the cyclization reaction. However, excessive heat can lead to side reactions, including racemization.

  • Concentration: The concentration of the linear dipeptide precursor can influence the balance between intramolecular cyclization (desired) and intermolecular polymerization (undesired).

  • Solvent: The choice of solvent can affect the conformation of the dipeptide and the solubility of reactants and products.

  • Starting Material: The nature of the C-terminal activating group (e.g., methyl ester) can influence the rate of cyclization.

Q4: My yield of Cyclo(-Met-Pro) is consistently low. What are the likely causes?

A4: Low yield can stem from several issues. Our troubleshooting guide below addresses this in detail, but common culprits include:

  • Incomplete formation of the linear dipeptide precursor.

  • Suboptimal pH or temperature during the cyclization step.

  • Oxidation of the methionine side chain.

  • Side reactions such as racemization or polymerization.

  • Inefficient purification leading to product loss.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of Cyclo(-Met-Pro) and provides potential solutions.

Issue 1: Low or No Yield of Cyclo(-Met-Pro)
Potential Cause Suggested Solution
Incomplete linear dipeptide formation - Ensure complete coupling of methionine and proline using a reliable coupling agent (e.g., HBTU, HATU).- Monitor the reaction progress using techniques like TLC or LC-MS.
Suboptimal cyclization conditions - Optimize pH: Adjust the pH of the reaction mixture. For proline-containing dipeptides, a slightly basic pH can be beneficial to ensure the N-terminal amine is deprotonated. However, strongly basic conditions can promote side reactions. A pH range of 7-8 is a good starting point.[1]- Optimize Temperature: Gradually increase the reaction temperature. Refluxing in a suitable solvent like methanol or isopropanol is a common strategy.
Inefficient cyclization strategy - Starting material: Using the methyl ester of the linear dipeptide (H-Met-Pro-OMe) is a common and effective strategy for promoting cyclization.
Product degradation - Proline-containing diketopiperazines are generally stable, but extreme pH and high temperatures for prolonged periods can lead to hydrolysis.[1]
Issue 2: Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Methionine Oxidation - The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide.[2]- Prevention: Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Add antioxidants like dithiothreitol (DTT) to the cleavage cocktail if using SPPS.[2]- Remediation: The oxidized peptide can sometimes be reduced back to the desired product after purification.
Racemization - The chiral centers of methionine and proline can epimerize, especially under harsh basic or acidic conditions and high temperatures.[2]- Use racemization-suppressing additives like HOBt during the coupling step for the linear precursor.[2]- Avoid excessively high temperatures and prolonged reaction times during cyclization.
Unreacted Linear Dipeptide - Increase the reaction time or temperature for the cyclization step.- Ensure the C-terminus is sufficiently activated (e.g., as a methyl ester).
Polymeric Byproducts - Perform the cyclization reaction at high dilution to favor intramolecular cyclization over intermolecular polymerization.

Data on Factors Influencing Yield

The following tables summarize quantitative data from studies on analogous proline-containing cyclic dipeptides, which can serve as a guide for optimizing the synthesis of Cyclo(-Met-Pro).

Table 1: Effect of pH on the Yield of Cyclo(-Leu-Pro) Formation

Reaction Conditions: Linear dipeptide heated at 100°C.

pHYield (%)
4.0~2
5.0~5
6.0~8
7.0 ~12
8.0~10
9.0~3
10.0<1

(Data adapted from a study on Cyclo(-Leu-Pro) formation, which is expected to have a similar pH-yield profile to Cyclo(-Met-Pro) due to the presence of proline).[3]

Table 2: Optimized Conditions for High-Yield Synthesis of Cyclo(-His-Pro)

This high-pressure/temperature assisted method demonstrates an alternative approach to achieve high yields.

ParameterOptimal Value
Reaction Pressure0.20 MPa
Reaction Time3.5 h
Solution pH6.0
Substrate Concentration15 mg/mL
Resulting Yield 91.35%

(Data from a study on Cyclo(-His-Pro) synthesis, showcasing the potential for high yields under optimized, albeit specialized, conditions).[4]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Cyclo(-Met-Pro) via Dipeptide Methyl Ester

This protocol is adapted from established methods for synthesizing proline-containing cyclic dipeptides.

Step 1: Synthesis of the Linear Dipeptide Methyl Ester (H-Met-Pro-OMe)

  • Protection of Methionine: Protect the N-terminus of L-methionine with a Boc group (di-tert-butyl dicarbonate).

  • Esterification of Proline: Prepare the methyl ester of L-proline hydrochloride by reacting L-proline with thionyl chloride in methanol.

  • Coupling:

    • Dissolve Boc-Met-OH and H-Pro-OMe·HCl in a suitable solvent (e.g., DMF or DCM).

    • Add a coupling agent (e.g., HBTU or DIC) and a base (e.g., DIPEA or NMM) to neutralize the hydrochloride and facilitate amide bond formation.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Work up the reaction mixture to isolate the protected dipeptide, Boc-Met-Pro-OMe.

  • Deprotection:

    • Remove the Boc protecting group from Boc-Met-Pro-OMe using an acidic solution (e.g., TFA in DCM or 4M HCl in dioxane).

    • Evaporate the solvent to obtain the linear dipeptide methyl ester hydrochloride, H-Met-Pro-OMe·HCl.

Step 2: Cyclization to form Cyclo(-Met-Pro)

  • Dissolve the H-Met-Pro-OMe·HCl in a suitable solvent such as methanol or isopropanol at a high dilution (e.g., 0.1 M).

  • Add a weak base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloride salt and free the N-terminal amine.

  • Reflux the solution with stirring for several hours to overnight. Monitor the progress of the cyclization by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure Cyclo(-Met-Pro).

Protocol 2: Purification of Cyclo(-Met-Pro)

Cyclo(-Met-Pro) is a relatively polar molecule.

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is often effective.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • For higher purity, RP-HPLC can be employed.

    • Stationary Phase: C18 column.

    • Mobile Phase: A gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or TFA.

Visual Guides

experimental_workflow cluster_linear Linear Dipeptide Synthesis cluster_cyclization Cyclization & Purification Boc-Met-OH Boc-Met-OH Coupling Coupling Boc-Met-OH->Coupling H-Pro-OMe H-Pro-OMe H-Pro-OMe->Coupling Boc-Met-Pro-OMe Boc-Met-Pro-OMe Coupling->Boc-Met-Pro-OMe Deprotection Deprotection Boc-Met-Pro-OMe->Deprotection H-Met-Pro-OMe H-Met-Pro-OMe Deprotection->H-Met-Pro-OMe Cyclization Cyclization H-Met-Pro-OMe->Cyclization Crude Cyclo(-Met-Pro) Crude Cyclo(-Met-Pro) Cyclization->Crude Cyclo(-Met-Pro) Purification Purification Crude Cyclo(-Met-Pro)->Purification Pure Cyclo(-Met-Pro) Pure Cyclo(-Met-Pro) Purification->Pure Cyclo(-Met-Pro)

Caption: Experimental workflow for the synthesis of Cyclo(-Met-Pro).

troubleshooting_yield Low_Yield Low Yield of Cyclo(-Met-Pro) Check_Linear Check for complete formation of linear precursor Low_Yield->Check_Linear Precursor issue? Optimize_Cyclization Optimize cyclization conditions (pH, Temp, Concentration) Low_Yield->Optimize_Cyclization Reaction conditions? Check_Oxidation Assess for Methionine Oxidation Low_Yield->Check_Oxidation Impurity issue? Incomplete Incomplete Coupling Check_Linear->Incomplete Suboptimal Suboptimal Conditions Optimize_Cyclization->Suboptimal Check_Purity Analyze for side products (racemization, polymers) Check_Oxidation->Check_Purity Oxidized Oxidized Methionine Check_Oxidation->Oxidized Side_Products Other Impurities Check_Purity->Side_Products

Caption: Troubleshooting logic for low yield in Cyclo(-Met-Pro) synthesis.

References

Overcoming solubility issues of Cyclo(-Met-Pro) in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Cyclo(-Met-Pro) in aqueous solutions.

Troubleshooting Guide

Issue: Cyclo(-Met-Pro) powder is not dissolving in water or aqueous buffer.

  • Question: I've added my Cyclo(-Met-Pro) powder to water/buffer, but it's not dissolving. What should I do?

  • Answer: Cyclo(-Met-Pro) is known to have limited aqueous solubility. Here is a systematic approach to address this issue:

    • Initial Steps: Ensure you have vortexed the solution thoroughly. Gentle heating to 37°C or sonication in an ultrasonic bath can aid dissolution.[1]

    • Use of Co-solvents: If pH adjustment is ineffective or not suitable for your experiment, the use of organic co-solvents is recommended. Start by preparing a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. See the detailed protocol below.

Issue: The solution is cloudy or shows precipitation after initial dissolution.

  • Question: My Cyclo(-Met-Pro) initially dissolved, but now the solution is cloudy/has a precipitate. Why is this happening and how can I fix it?

  • Answer: This often indicates that the compound has reached its solubility limit in the current solvent system and is crashing out of solution.

    • Re-dissolution: Try gently warming the solution while vortexing to see if the precipitate redissolves.

    • Increase Co-solvent Concentration: The percentage of the organic co-solvent in your final aqueous solution may be too low. You may need to optimize your formulation by increasing the co-solvent concentration, if your experimental system can tolerate it.

    • Check for Aggregation: Peptides can sometimes aggregate over time. The formation of aggregates can be influenced by factors such as pH, temperature, and ionic strength. Consider preparing fresh solutions before each experiment.

Frequently Asked Questions (FAQs)

1. What is the expected aqueous solubility of Cyclo(-Met-Pro)?

There is limited publicly available quantitative data on the aqueous solubility of Cyclo(-Met-Pro). One supplier notes that it is soluble in acetic acid.[] For practical purposes in a research setting, it should be considered poorly soluble in neutral aqueous solutions. For a related compound, Cyclo(his-pro), aqueous solubility has been reported as ≥ 30 mg/mL and also at 2.35 mg/mL, indicating that even for similar molecules, reported values can vary.[3][4]

2. Which co-solvents are recommended for dissolving Cyclo(-Met-Pro)?

Commonly used co-solvents for poorly soluble peptides include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. An in vivo formulation calculator for Cyclo(-Met-Pro) suggests the use of DMSO, PEG300, and Tween 80, indicating their compatibility.[1] When preparing a stock solution, it is advisable to start with a minimal amount of the organic solvent and then dilute with the aqueous buffer.

Quantitative Data Summary

While specific solubility data for Cyclo(-Met-Pro) is scarce, the following table provides solubility information for the related cyclic dipeptide, Cyclo(his-pro), which may serve as a useful reference.

CompoundSolventSolubilityReference
Cyclo(his-pro)H₂O≥ 30 mg/mL[3]
Cyclo(his-pro)H₂O2.35 mg/mL[4]
Cyclo(his-pro)DMSO50 mg/mL[3]

3. How does pH adjustment affect the solubility of Cyclo(-Met-Pro)?

The solubility of peptides is influenced by the ionization state of their functional groups. While the diketopiperazine core of Cyclo(-Met-Pro) is neutral, the methionine side chain does not have an easily ionizable group in the typical biological pH range. However, extremes of pH could potentially increase solubility through hydrolysis of the cyclic peptide, which is generally undesirable. Therefore, empirical testing of solubility in a narrow, physiologically relevant pH range is recommended if pH modification is being considered.

4. Is cyclodextrin complexation a suitable method to enhance the solubility of Cyclo(-Met-Pro)?

Yes, cyclodextrin complexation is a widely used technique to improve the solubility and stability of poorly soluble molecules.[5][6][7] Cyclodextrins have a hydrophobic inner cavity that can encapsulate non-polar molecules or moieties, like the side chain of methionine, while the hydrophilic exterior maintains aqueous solubility.[7] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[5][8]

5. Can I use liposomes or nanoparticles to formulate Cyclo(-Met-Pro)?

Liposomal and nanoparticle-based formulations are advanced drug delivery strategies that can be employed for compounds with poor solubility.[9][10] Liposomes can encapsulate hydrophobic molecules within their lipid bilayer, while both liposomes and nanoparticles can carry the compound in their core, effectively dispersing it in an aqueous medium.[9][11] These methods are particularly useful for in vivo applications.

Experimental Protocols

Protocol 1: Preparation of a Cyclo(-Met-Pro) Stock Solution Using a Co-solvent

  • Weigh the desired amount of Cyclo(-Met-Pro) powder in a sterile microcentrifuge tube.

  • Add a small volume of a suitable organic co-solvent (e.g., DMSO) to the tube. For example, to prepare a 10 mM stock solution, add 100 µL of DMSO to 2.28 mg of Cyclo(-Met-Pro) (MW: 228.32 g/mol ).

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be used to assist dissolution.[1]

  • Once dissolved, this concentrated stock solution can be serially diluted into your aqueous experimental buffer to the desired final concentration.

  • Note: Always add the stock solution to the buffer, not the other way around, to minimize the risk of precipitation. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer.

  • Add an excess amount of Cyclo(-Met-Pro) powder to different concentrations of the HP-β-CD solution (e.g., 1%, 5%, 10% HP-β-CD in buffer).

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the formation of the inclusion complex.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of dissolved Cyclo(-Met-Pro) in the filtrate using a suitable analytical method, such as HPLC or mass spectrometry.

Visualizations

G cluster_0 Troubleshooting Workflow start Cyclo(-Met-Pro) does not dissolve in aqueous solution vortex Vortex thoroughly Gentle warming (37°C) Sonication start->vortex check1 Is it dissolved? vortex->check1 ph_adjust Test solubility at different pH values check1->ph_adjust No success Solution Prepared check1->success Yes check2 Is it dissolved? ph_adjust->check2 cosolvent Use a co-solvent (e.g., DMSO) Prepare concentrated stock check2->cosolvent No check2->success Yes check3 Is it dissolved? cosolvent->check3 complexation Consider advanced methods: - Cyclodextrin complexation - Liposomal formulation check3->complexation No check3->success Yes fail Consult further literature or technical support complexation->fail G Mechanism of Co-solvency cluster_water Aqueous Solution cluster_mixed Aqueous Solution with Co-solvent water_molecules Water Molecules (High Polarity) drug_aggregate Cyclo(-Met-Pro) Aggregate (Poorly Soluble) water_molecules->drug_aggregate Weak Interaction dissolved_drug Dissolved Cyclo(-Met-Pro) drug_aggregate->dissolved_drug Addition of Co-solvent (Reduces solvent polarity) cosolvent_molecules Co-solvent Molecules (e.g., DMSO) (Intermediate Polarity) cosolvent_molecules->dissolved_drug Stronger Interaction water_cosolvent Water Molecules water_cosolvent->dissolved_drug Interaction

References

Troubleshooting Cyclo(-Met-Pro) peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with Cyclo(-Met-Pro) in reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

My Cyclo(-Met-Pro) peak is tailing. What are the common causes and how can I fix it?

Peak tailing for a cyclic dipeptide like Cyclo(-Met-Pro) in RP-HPLC is a common issue that can compromise the accuracy and resolution of your analysis.[1][2] The primary causes often stem from secondary interactions between the analyte and the stationary phase, improper mobile phase conditions, or column issues. Below is a systematic guide to troubleshoot and resolve peak tailing.

Step 1: Evaluate and Optimize the Mobile Phase

The mobile phase composition is a critical factor influencing peak shape.[3]

Is your mobile phase pH appropriate?

The ionization state of Cyclo(-Met-Pro) and the silica surface of the column are highly dependent on the mobile phase pH. Operating near the pKa of the analyte can lead to mixed ionization states and result in peak tailing.[1][2][3]

  • Recommendation: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH (around 2-3) is often effective as it protonates the residual silanol groups on the stationary phase, minimizing secondary interactions.[2]

Are you using a suitable mobile phase additive?

Mobile phase additives can significantly improve peak shape by acting as ion-pairing agents or by masking silanol interactions.[4]

  • Trifluoroacetic acid (TFA): Commonly used at 0.1%, TFA is a strong ion-pairing agent that can effectively reduce peak tailing for peptides.[4]

  • Formic acid (FA): While better for mass spectrometry (MS) compatibility, formic acid may result in broader peaks compared to TFA.[4]

  • Difluoroacetic acid (DFA): Offers a compromise between the excellent peak shape provided by TFA and the MS-friendliness of FA.[4]

Experimental Protocol: Mobile Phase Optimization

Objective: To assess the impact of mobile phase pH and additives on the peak shape of Cyclo(-Met-Pro).

Materials:

  • Cyclo(-Met-Pro) standard

  • HPLC grade water, acetonitrile (ACN), and methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Formic acid (FA)

  • Ammonium formate

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare a stock solution of Cyclo(-Met-Pro) in a mixture of water and ACN (50:50 v/v).

  • Prepare the following mobile phases:

    • Mobile Phase A1: 0.1% (v/v) TFA in water

    • Mobile Phase B1: 0.1% (v/v) TFA in ACN

    • Mobile Phase A2: 0.1% (v/v) FA in water

    • Mobile Phase B2: 0.1% (v/v) FA in ACN

    • Mobile Phase A3: 20 mM Ammonium formate, pH 3.3 in water

    • Mobile Phase B3: 20 mM Ammonium formate, pH 3.3 in ACN

  • Set up the HPLC system with the following initial conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 10 µL

    • Detection wavelength: 214 nm

  • Run a gradient elution for each mobile phase set, for example, from 5% to 95% B over 20 minutes.

  • Analyze the resulting chromatograms, paying close attention to the peak tailing factor (asymmetry factor).

Data Presentation: Impact of Mobile Phase Additives on Peak Tailing

Mobile Phase AdditiveTailing Factor (Asymmetry)Observations
0.1% Formic Acid1.8Significant tailing, poor peak shape.
0.1% Formic Acid / 20 mM Ammonium Formate1.2Improved peak symmetry due to increased ionic strength.[4]
0.1% Trifluoroacetic Acid (TFA)1.1Sharp, symmetrical peak.[4]
Step 2: Assess the HPLC Column

The column is a frequent source of peak shape problems.

Is your column old or contaminated?

Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to peak tailing.[2]

  • Recommendation: First, try flushing the column with a strong solvent. If this does not resolve the issue, replace the column with a new one of the same type.

Are you using the right column chemistry?

For basic compounds like some peptides, standard C18 columns may not be ideal due to interactions with residual silanols.

  • Recommendation: Consider using a column with a different stationary phase, such as a polar-embedded or a phenyl-hexyl column, which can offer alternative selectivity and improved peak shape.[5] For larger cyclic peptides, a C4 column might be more suitable.[6]

Experimental Protocol: Column Evaluation

Objective: To determine if the column is the cause of peak tailing.

Procedure:

  • Replace the existing column with a new, identical column and re-run your standard analysis.

  • If peak shape improves, the original column was likely contaminated or degraded.

  • If peak tailing persists, consider testing a column with a different chemistry (e.g., polar-embedded or phenyl-hexyl).

Data Presentation: Effect of Column Type on Peak Tailing

Column TypeTailing Factor (Asymmetry)Observations
Standard C18 (used)1.7Persistent tailing for Cyclo(-Met-Pro).
Standard C18 (new)1.2Significant improvement, indicating the old column was compromised.
Polar-Embedded C181.1Excellent peak symmetry, suggesting reduced secondary interactions.
Step 3: Check Sample and Injection Conditions

Are you overloading the column?

Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion.[2]

  • Recommendation: Dilute your sample and inject a smaller volume to see if the peak shape improves.

Is your injection solvent appropriate?

Using an injection solvent that is much stronger than your initial mobile phase can cause peak distortion.

  • Recommendation: Whenever possible, dissolve your sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: Can temperature affect the peak shape of Cyclo(-Met-Pro)?

A1: Yes, temperature can influence peak shape, especially for peptides. Increasing the column temperature (e.g., to 40-60°C) can improve peak symmetry by enhancing mass transfer kinetics and potentially ensuring the peptide exists in a single conformational state on the column.[7][8]

Q2: I see peak tailing for all the peaks in my chromatogram, not just Cyclo(-Met-Pro). What could be the cause?

A2: If all peaks are tailing, the issue is likely systemic rather than specific to the analyte. Common causes include a blocked column inlet frit, extra-column volume (e.g., from using tubing with a large internal diameter), or a problem with the detector flow cell.

Q3: How do I calculate the tailing factor?

A3: The tailing factor (Tf), also known as the asymmetry factor, is a measure of peak symmetry. A common method is the USP tailing factor, calculated as:

Tf = W₀.₀₅ / (2 * f)

where W₀.₀₅ is the peak width at 5% of the peak height, and f is the distance from the peak maximum to the leading edge of the peak at 5% height. A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.[2]

Q4: My Cyclo(-Met-Pro) peak is still tailing after trying all the above. What else can I do?

A4: If you have systematically addressed mobile phase, column, and sample conditions without success, consider the following:

  • Sample Purity: An impurity co-eluting on the tail of your main peak can mimic peak tailing. Try altering the selectivity of your separation (e.g., by changing the organic modifier from acetonitrile to methanol) to see if the tail resolves into a separate peak.[9]

  • System Contamination: Trace metal contamination in the HPLC system can sometimes interact with analytes and cause tailing.

Diagrams

Troubleshooting_Workflow cluster_step1 Mobile Phase Optimization cluster_step2 Column Checks cluster_step3 Sample & Injection start Peak Tailing Observed for Cyclo(-Met-Pro) step1 Step 1: Mobile Phase Evaluation start->step1 q1_1 Adjust pH (2-3) step1->q1_1 step2 Step 2: Column Assessment q2_1 Flush or Replace Column step2->q2_1 step3 Step 3: Sample & Injection Check q3_1 Reduce Sample Concentration/Volume step3->q3_1 end_good Peak Shape Improved end_bad Issue Persists: Consider Advanced Troubleshooting q1_2 Add/Change Mobile Phase Additive (e.g., TFA) q1_1->q1_2 q1_2->step2 If tailing persists q1_2->end_good If resolved q2_2 Try Different Column Chemistry q2_1->q2_2 q2_2->step3 If tailing persists q2_2->end_good If resolved q3_2 Match Injection Solvent to Mobile Phase q3_1->q3_2 q3_2->end_good If resolved q3_2->end_bad If tailing persists Logical_Relationships cluster_causes cluster_solutions cause Potential Causes of Peak Tailing secondary_interactions Secondary Interactions (Silanol Groups) cause->secondary_interactions mobile_phase Suboptimal Mobile Phase (pH, Additives) cause->mobile_phase column_issues Column Degradation/Contamination cause->column_issues overload Sample Overload cause->overload adjust_ph Adjust Mobile Phase pH secondary_interactions->adjust_ph use_additive Use Ion-Pairing Additive (TFA) secondary_interactions->use_additive mobile_phase->adjust_ph mobile_phase->use_additive replace_column Replace/Change Column column_issues->replace_column dilute_sample Dilute Sample/Reduce Injection Volume overload->dilute_sample solution Troubleshooting Solutions adjust_ph->solution use_additive->solution replace_column->solution dilute_sample->solution

References

Technical Support Center: Cyclo(-Met-Pro) Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cyclo(-Met-Pro). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the reliable detection of this cyclic dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (m/z) for Cyclo(-Met-Pro) in positive ion mode ESI-MS?

A1: The monoisotopic mass of Cyclo(-Met-Pro) is approximately 228.09 g/mol . In positive ion mode Electrospray Ionization (ESI), the most common adduct is a proton ([M+H]⁺). Therefore, you should look for a precursor ion with an m/z of approximately 229.1. Other common adducts to consider, especially if you observe unexpected m/z values, include sodium ([M+Na]⁺) and potassium ([M+K]⁺).

Q2: I am not seeing any signal for my Cyclo(-Met-Pro) standard. What are the first things I should check?

A2: If you are not observing a signal, begin with a systematic check of your system. First, confirm the functionality of your LC-MS system by injecting a well-characterized, reliable standard to ensure the instrument is performing as expected. Next, verify your sample preparation, ensuring the concentration of Cyclo(-Met-Pro) is appropriate for the sensitivity of your instrument and that the sample is free of contaminants that could cause ion suppression.[1][2] Ensure that the mobile phase composition is compatible with ESI and that the pH is suitable for promoting ionization of your analyte. Finally, review your MS settings, including the polarity, scan range, and basic ion source parameters, to confirm they are appropriate for detecting the [M+H]⁺ ion of Cyclo(-Met-Pro).

Q3: My signal for Cyclo(-Met-Pro) is weak and inconsistent. How can I improve it?

A3: Weak and inconsistent signals are often due to suboptimal ion source parameters or issues with sample introduction. To improve signal intensity and stability, systematic optimization of ESI source parameters is crucial.[3][4] This includes capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature. It is also important to ensure a stable spray, which can be affected by the mobile phase flow rate and composition. Lower flow rates generally improve ESI efficiency. Consider potential matrix effects from your sample, which can suppress the ionization of your target analyte.[1]

Q4: What are typical fragmentation patterns for cyclic dipeptides like Cyclo(-Met-Pro)?

A4: Cyclic dipeptides often exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). Common fragmentation pathways involve cleavage of the diketopiperazine ring. While specific fragmentation of Cyclo(-Met-Pro) needs to be empirically determined, you can expect to see losses of side chains and portions of the ring structure. For proline-containing cyclic peptides, fragmentation can sometimes be complex. A detailed protocol for determining the major product ions for MRM analysis is provided in the troubleshooting section.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions:

CauseRecommended Solution
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column or using a guard column.
Inappropriate Mobile Phase Ensure the injection solvent is not significantly stronger than the mobile phase. Adjust the mobile phase pH to improve the peak shape of your analyte.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected to avoid dead volume.
Column Degradation If the column has been used extensively or at high pH, the stationary phase may be degraded. Replace the column.
Problem: High Background Noise

Possible Causes & Solutions:

CauseRecommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and fresh mobile phase additives. Filter all mobile phases.
Dirty Ion Source Clean the ion source components, including the capillary, skimmers, and lenses, according to the manufacturer's recommendations.[1]
Leaks in the LC System Inspect all fittings and connections for any signs of leaks, which can introduce contaminants and cause pressure fluctuations.
Electronic Interference Ensure the mass spectrometer is on a stable power supply and away from other electronic equipment that could cause interference.

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

This protocol describes a systematic approach to optimize the key parameters of an Electrospray Ionization (ESI) source for robust Cyclo(-Met-Pro) detection. This is best performed by infusing a standard solution of Cyclo(-Met-Pro) directly into the mass spectrometer.

Workflow for ESI Source Parameter Optimization

ESI_Optimization cluster_prep Preparation cluster_infusion Infusion cluster_evaluation Evaluation prep Prepare 1-10 µg/mL Cyclo(-Met-Pro) in 50:50 Acetonitrile:Water with 0.1% Formic Acid infuse Infuse standard solution at a low flow rate (e.g., 5-10 µL/min) prep->infuse cap_volt Optimize Capillary Voltage (e.g., 3-5 kV) infuse->cap_volt Start Optimization neb_gas Optimize Nebulizer Gas (e.g., 20-60 psi) cap_volt->neb_gas Hold optimal value dry_gas_flow Optimize Drying Gas Flow (e.g., 5-12 L/min) neb_gas->dry_gas_flow Hold optimal values dry_gas_temp Optimize Drying Gas Temp (e.g., 250-400 °C) dry_gas_flow->dry_gas_temp Hold optimal values evaluate Monitor [M+H]⁺ ion intensity and stability dry_gas_temp->evaluate Final check

Caption: Workflow for systematic optimization of ESI source parameters.

Methodology:

  • Prepare a Standard Solution: Prepare a 1-10 µg/mL solution of Cyclo(-Met-Pro) in a solvent mixture that is compatible with your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the Standard: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a low, stable flow rate (e.g., 5-10 µL/min).

  • Set Initial MS Parameters: Set the mass spectrometer to positive ion mode and acquire data in full scan mode, ensuring the scan range includes the expected m/z of 229.1.

  • Optimize Parameters Sequentially:

    • Capillary Voltage: While monitoring the intensity of the [M+H]⁺ ion, adjust the capillary voltage (typically in the range of 3-5 kV) to find the value that yields the highest and most stable signal.

    • Nebulizer Gas Pressure: With the optimized capillary voltage, adjust the nebulizer gas pressure to maximize the signal intensity.

    • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature to achieve the best signal intensity. Be aware that excessively high temperatures can cause thermal degradation of some analytes.

  • Record Optimal Parameters: Once the highest and most stable signal for the [M+H]⁺ ion is achieved, record the optimized source parameters.

Optimized ESI Source Parameters (Example Ranges)

ParameterTypical Starting RangePurpose
Capillary Voltage3.0 - 5.0 kVPromotes the formation of gas-phase ions.
Nebulizer Gas Pressure20 - 60 psiAids in the formation of a fine spray of droplets.
Drying Gas Flow5 - 12 L/minAssists in solvent evaporation from the droplets.
Drying Gas Temperature250 - 400 °CFacilitates the desolvation process.

Note: Optimal values are instrument-dependent and should be determined empirically.

Protocol 2: Development of a Multiple Reaction Monitoring (MRM) Method

This protocol outlines the steps to identify the most intense and specific precursor-product ion transitions for Cyclo(-Met-Pro) and to optimize the collision energy for each transition.

Workflow for MRM Method Development

MRM_Development cluster_precursor Step 1: Precursor Ion Identification cluster_product Step 2: Product Ion Scan cluster_selection Step 3: Transition Selection cluster_ce_opt Step 4: Collision Energy Optimization cluster_final Step 5: Final MRM Method precursor Confirm [M+H]⁺ at m/z 229.1 via Full Scan MS product_scan Perform Product Ion Scan on m/z 229.1 to identify major fragment ions precursor->product_scan selection Select 2-3 of the most intense and specific product ions product_scan->selection ce_opt For each transition, acquire data over a range of collision energies (e.g., 10-40 eV) selection->ce_opt final_method Create MRM method using the optimized collision energy for each transition ce_opt->final_method

Caption: Workflow for developing a robust MRM method.

Methodology:

  • Confirm Precursor Ion: Using the optimized ESI source parameters from Protocol 1, acquire a full scan mass spectrum of your Cyclo(-Met-Pro) standard to confirm the m/z of the precursor ion ([M+H]⁺ ≈ 229.1).

  • Identify Product Ions: Perform a product ion scan (or MS/MS scan) on the precursor ion (m/z 229.1). This will fragment the molecule and provide a spectrum of its product ions.

  • Select Transitions: From the product ion spectrum, select the 2-3 most abundant and specific product ions. These will be your transitions for the MRM method. One transition is typically used for quantification (quantifier) and another for confirmation (qualifier).

  • Optimize Collision Energy (CE):

    • For each selected precursor-product ion pair (transition), set up a series of experiments where the collision energy is varied incrementally (e.g., in steps of 2 eV) over a relevant range (e.g., 10-40 eV).

    • This can be done by either multiple injections or, if the instrument software allows, by setting up a CE ramp within a single injection.

    • Monitor the signal intensity for each transition at each collision energy value.

  • Determine Optimal CE: For each transition, create a plot of signal intensity versus collision energy. The collision energy that produces the maximum signal intensity is the optimal CE for that transition.

  • Build the Final MRM Method: Create your final MRM method using the selected transitions, each with its empirically determined optimal collision energy.

MRM Parameter Optimization Table (to be filled by the user)

Precursor Ion (m/z)Product Ion (m/z)Optimal Collision Energy (eV)Role (Quantifier/Qualifier)
229.1User DeterminedUser DeterminedQuantifier
229.1User DeterminedUser DeterminedQualifier
229.1User DeterminedUser DeterminedQualifier (Optional)

By following these detailed protocols, researchers can systematically optimize their mass spectrometry parameters to achieve sensitive and robust detection of Cyclo(-Met-Pro), even in the absence of previously published specific parameters.

References

Preventing epimerization during Cyclo(-Met-Pro) synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Cyclo(-Met-Pro), with a primary focus on preventing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in Cyclo(-Met-Pro) synthesis?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In the context of synthesizing Cyclo(L-Met-L-Pro), epimerization can lead to the formation of the unwanted diastereomer, Cyclo(D-Met-L-Pro) or Cyclo(L-Met-D-Pro). This is a significant concern because different stereoisomers can have vastly different biological activities and physical properties, making the final product impure and potentially less effective or even harmful for its intended application.[1] The structural rigidity of cyclic dipeptides makes them stable against proteolysis, but the presence of the wrong stereoisomer can alter their therapeutic effects.[2]

Q2: What are the main factors that contribute to epimerization during the synthesis of Cyclo(-Met-Pro)?

A2: Several factors can induce epimerization during peptide synthesis, including:

  • Activation of the Carboxylic Acid: The activation of the C-terminal amino acid (methionine in this case) to facilitate cyclization is a critical step where epimerization can occur. Certain coupling reagents can promote the formation of an oxazolone intermediate, which is prone to racemization.

  • Reaction Conditions: Elevated temperatures, prolonged reaction times, and the presence of strong bases can increase the rate of epimerization.

  • Solvent: The polarity of the solvent can influence the rate of epimerization. Polar aprotic solvents like DMF have been shown to sometimes increase the likelihood of epimerization.

  • Amino Acid Residues: The nature of the amino acids themselves can play a role. While proline is less prone to racemization due to its cyclic side chain, the methionine residue is susceptible to epimerization, especially when activated.[3]

Q3: How can I detect and quantify the extent of epimerization in my Cyclo(-Met-Pro) product?

A3: The most common method for detecting and quantifying epimerization is through chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. This technique can separate the different stereoisomers, allowing for the determination of the diastereomeric excess (d.e.). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, sometimes with chiral shift reagents, to distinguish between diastereomers. Additionally, enzymatic assays can be employed where an enzyme specifically acts on one stereoisomer.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Significant amount of the undesired diastereomer detected by HPLC. Epimerization during the coupling/cyclization step. 1. Optimize the coupling reagent: Switch to a coupling reagent known for low racemization, such as COMU or TBTU in the presence of an additive like HOBt or Oxyma. Avoid using carbodiimides like DCC or EDC without additives. 2. Control the temperature: Perform the cyclization at a lower temperature (e.g., 0 °C or room temperature) to minimize the rate of epimerization. 3. Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that promote epimerization. 4. Choice of Base: Use a hindered or weaker base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, in stoichiometric amounts. Avoid excess strong bases.
Low yield of the desired Cyclo(-Met-Pro). Inefficient cyclization or side reactions. 1. High Dilution: Perform the cyclization under high dilution conditions (e.g., 0.001 M) to favor intramolecular cyclization over intermolecular polymerization. 2. Protecting Group Strategy: Ensure that the protecting groups on the linear dipeptide precursor are stable during the synthesis and are cleanly removed prior to cyclization. For the linear Met-Pro precursor, Boc or Fmoc can be used for the N-terminus of methionine. 3. Solvent Selection: Use a solvent that dissolves the linear peptide well and is compatible with the chosen coupling reagents. Dichloromethane (DCM) or a mixture of DCM and DMF are commonly used.
Difficulty in purifying the final product. Presence of closely eluting impurities, including the undesired diastereomer. 1. Optimize HPLC conditions: Develop a robust HPLC purification method using a suitable chiral column and solvent system to effectively separate the diastereomers. 2. Recrystallization: If applicable, attempt to selectively crystallize the desired diastereomer from a suitable solvent system.

Quantitative Data Summary

The following table summarizes typical outcomes for cyclic dipeptide synthesis, highlighting the importance of choosing the right coupling conditions to minimize epimerization. Note: Specific data for Cyclo(-Met-Pro) is limited in the literature; this table is based on general findings for similar cyclic dipeptides.

Coupling ReagentAdditiveBaseTypical Diastereomeric Excess (d.e.)
DCCHOBtDIPEA>95%
EDCHOBtDIPEA>95%
HATU-DIPEA>98%
COMU-DIPEA>99%
TBTUHOBtDIPEA>98%

Experimental Protocols

General Protocol for the Synthesis of Cyclo(L-Met-L-Pro)

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

1. Synthesis of the Linear Dipeptide Precursor (e.g., Boc-L-Met-L-Pro-OMe):

  • Materials: Boc-L-Methionine, L-Proline methyl ester hydrochloride, a coupling reagent (e.g., HATU), a base (e.g., DIPEA), and a suitable solvent (e.g., DMF).

  • Procedure:

    • Dissolve L-Proline methyl ester hydrochloride in DMF and neutralize with DIPEA.

    • In a separate flask, dissolve Boc-L-Methionine, HATU, and additional DIPEA in DMF.

    • Add the activated Boc-L-Methionine solution to the L-Proline methyl ester solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the crude product by column chromatography to obtain Boc-L-Met-L-Pro-OMe.

2. Deprotection of the Linear Dipeptide:

  • Procedure for Boc removal: Dissolve the protected dipeptide in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA/DCM) and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Procedure for methyl ester hydrolysis: Treat the dipeptide ester with a mild base such as lithium hydroxide (LiOH) in a mixture of THF and water.

3. Cyclization to form Cyclo(L-Met-L-Pro):

  • Materials: Deprotected linear H-L-Met-L-Pro-OH, a coupling reagent known for low epimerization (e.g., COMU or HATU), a non-nucleophilic base (e.g., DIPEA), and a dry solvent (e.g., DCM or DMF).

  • Procedure:

    • Dissolve the deprotected linear dipeptide in a large volume of the chosen solvent to achieve high dilution (e.g., 1 mmol of peptide in 1 L of solvent).

    • Add the coupling reagent and the base to the solution.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to isolate Cyclo(L-Met-L-Pro).

4. Analysis of Diastereomeric Purity:

  • Dissolve a small sample of the purified product in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Analyze the sample using chiral HPLC to separate and quantify the L,L and L,D/D,L diastereomers. The diastereomeric excess can be calculated from the peak areas.

Visualizations

Epimerization_Mechanism Activated_Met Activated L-Methionine (e.g., with coupling reagent) Oxazolone Oxazolone Intermediate (Planar, achiral at Cα) Activated_Met->Oxazolone Intramolecular cyclization Proton_Abstraction Proton Abstraction (Base) Oxazolone->Proton_Abstraction Protonation Protonation Oxazolone->Protonation Proton_Abstraction->Oxazolone Reversible L_Met_Peptide Desired Cyclo(L-Met-L-Pro) Protonation->L_Met_Peptide Attack by Proline N-terminus (Re-face protonation) D_Met_Peptide Epimerized Cyclo(D-Met-L-Pro) Protonation->D_Met_Peptide Attack by Proline N-terminus (Si-face protonation)

Caption: Mechanism of epimerization via an oxazolone intermediate.

Experimental_Workflow cluster_synthesis Synthesis of Linear Dipeptide cluster_deprotection Deprotection cluster_cyclization Cyclization cluster_purification Purification & Analysis Start L-Methionine & L-Proline Derivatives Couple Peptide Coupling Start->Couple Protect Protected Linear Dipeptide Couple->Protect Deprotect Removal of Protecting Groups Protect->Deprotect Linear Linear H-Met-Pro-OH Deprotect->Linear Cyclize Intramolecular Cyclization (High Dilution) Linear->Cyclize Crude Crude Cyclo(-Met-Pro) Cyclize->Crude Purify Purification (HPLC) Crude->Purify Analyze Chiral HPLC Analysis Purify->Analyze Final Pure Cyclo(L-Met-L-Pro) Analyze->Final

Caption: General experimental workflow for Cyclo(-Met-Pro) synthesis.

References

Technical Support Center: Strategies to Reduce Aggregation of Cyclo(-Met-Pro) in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with the cyclic dipeptide Cyclo(-Met-Pro) in solution.

Frequently Asked Questions (FAQs)

Q1: What is Cyclo(-Met-Pro) aggregation and why is it a concern?

A1: Cyclo(-Met-Pro) aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, complexes. This is a significant concern in research and drug development as it can lead to loss of active compound, reduced therapeutic efficacy, altered pharmacokinetics, and potentially, immunogenicity.[1][2] Aggregation can be influenced by various factors including concentration, temperature, pH, and the composition of the solution.

Q2: What are the primary drivers of Cyclo(-Met-Pro) aggregation?

A2: The aggregation of cyclic dipeptides like Cyclo(-Met-Pro) is primarily driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The diketopiperazine ring, a core feature of Cyclo(-Met-Pro), has hydrogen bond donor and acceptor sites that can facilitate self-assembly. The hydrophobicity of the methionine and proline side chains also contributes to the tendency of these molecules to aggregate in aqueous solutions to minimize their exposure to water.

Q3: How can I visually detect if my Cyclo(-Met-Pro) solution has aggregated?

A3: Visual signs of aggregation include the appearance of cloudiness, turbidity, or visible precipitates in a solution that was initially clear. However, not all aggregates are visible to the naked eye. Soluble oligomers and smaller aggregates can be present without any visible changes, necessitating the use of analytical techniques for their detection.

Q4: Which analytical techniques are most suitable for detecting and quantifying Cyclo(-Met-Pro) aggregation?

A4: Several analytical techniques can be employed to monitor and quantify peptide aggregation:

  • Dynamic Light Scattering (DLS): A rapid and non-invasive method to determine the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

  • Size-Exclusion Chromatography (SEC): A powerful technique for separating and quantifying monomers, dimers, and higher-order soluble aggregates based on their hydrodynamic size.

  • Thioflavin T (ThT) Fluorescence Assay: While traditionally used for amyloid fibrils with cross-β sheet structures, it can sometimes be adapted to detect aggregation in other peptide systems, although its applicability to non-amyloidogenic aggregates like those of some cyclic dipeptides may be limited.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with Cyclo(-Met-Pro) and provides actionable solutions.

Problem 1: My Cyclo(-Met-Pro) solution becomes cloudy or precipitates upon storage.
Potential Cause Troubleshooting Step Expected Outcome
High Concentration Reduce the working concentration of Cyclo(-Met-Pro).A lower concentration will decrease the likelihood of intermolecular interactions and subsequent aggregation.
Inappropriate pH Adjust the pH of the solution. Diketopiperazines are generally more stable in the pH range of 3-8.[3] Extreme pH values can lead to hydrolysis and degradation, which may promote aggregation.Finding the optimal pH where the peptide has a net charge can increase solubility and reduce aggregation due to electrostatic repulsion.
Temperature Fluctuations Store the solution at a constant, cool temperature (e.g., 2-8°C). Avoid repeated freeze-thaw cycles.Lower temperatures generally slow down aggregation kinetics.[4]
Sub-optimal Solvent If permissible for your application, consider the use of co-solvents such as ethanol, methanol, DMSO, or DMF to improve solubility.[5]Organic co-solvents can disrupt hydrophobic interactions that drive aggregation.
Problem 2: I observe multiple peaks in my Size-Exclusion Chromatography (SEC) analysis, indicating the presence of aggregates.
Potential Cause Troubleshooting Step Expected Outcome
Peptide Self-Association Optimize the mobile phase of your SEC method. Increasing the ionic strength (e.g., with NaCl) or adding a small percentage of an organic modifier (e.g., acetonitrile) can help disrupt non-covalent interactions.A more defined monomer peak and reduced or eliminated aggregate peaks.
Use of Excipients Add excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), or non-ionic surfactants (e.g., Polysorbate 80) to your formulation.Excipients can stabilize the peptide and prevent aggregation by various mechanisms, including preferential exclusion and binding to hydrophobic regions.[1]
Amino Acid Additives Consider adding amino acids like arginine or proline to the solution.These amino acids can act as aggregation inhibitors.
Problem 3: Dynamic Light Scattering (DLS) results show a large particle size and high polydispersity index (PDI), suggesting aggregation.
Potential Cause Troubleshooting Step Expected Outcome
Presence of High Molecular Weight Aggregates Filter the solution through a 0.22 µm filter to remove large, insoluble aggregates before DLS analysis.A more accurate measurement of the size of soluble species.
Sample Instability Perform a temperature-ramp DLS experiment to determine the aggregation onset temperature. This will help in defining stable handling and storage temperatures.Identification of a temperature threshold above which aggregation is significantly accelerated.
Formulation Issues Screen a panel of different buffers and pH conditions to identify a formulation that minimizes the particle size and PDI as measured by DLS.A formulation that enhances the stability of the monomeric form of Cyclo(-Met-Pro).

Quantitative Data on Factors Influencing Diketopiperazine Stability

While specific quantitative data for Cyclo(-Met-Pro) aggregation is limited in the public domain, the following tables provide data on the stability and formation of related proline-containing diketopiperazines, which can serve as a general guide.

Table 1: Effect of pH on the Stability of a Proline-Containing Diketopiperazine (Phe-Pro-DKP)

pHStabilityObservationReference
< 3UnstableUndergoes hydrolysis to the linear dipeptide.[3]
3 - 8StableMinimal degradation observed.[3]
> 8UnstableUndergoes hydrolysis to the linear dipeptide.[3]

Table 2: Effect of Temperature and pH on the Formation of Cyclo(-Pro-Pro)

Temperature (°C) at pH 10.7Yield of Cyclo(-Pro-Pro)pH at 85°CYield of Cyclo(-Pro-Pro)Reference
10Not detectedNeutral/AcidicNot obtained[6]
55-10.7Up to 97%[6]
85Higher yield--[6]

Experimental Protocols

Protocol 1: Monitoring Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare Cyclo(-Met-Pro) solutions in the desired buffer at the desired concentration.

    • Filter the solutions through a 0.22 µm syringe filter into a clean, dust-free cuvette.

  • Instrument Setup:

    • Set the instrument to the appropriate laser wavelength and detection angle (e.g., 173° for backscatter detection).

    • Equilibrate the sample at the desired temperature (e.g., 25°C) for at least 5 minutes before measurement.

  • Data Acquisition:

    • Perform at least three replicate measurements for each sample.

    • Collect data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted size distribution, the Z-average diameter, and the Polydispersity Index (PDI).

    • An increase in the Z-average diameter and PDI over time or under stress conditions indicates aggregation.

Protocol 2: Quantifying Soluble Aggregates by Size-Exclusion Chromatography (SEC)
  • System Preparation:

    • Equilibrate an appropriate SEC column (e.g., with a pore size suitable for small peptides) with the mobile phase. A common mobile phase for peptides is an aqueous buffer (e.g., phosphate-buffered saline) with an organic modifier (e.g., 10-30% acetonitrile) and an ion-pairing agent (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

  • Sample Preparation:

    • Dissolve Cyclo(-Met-Pro) in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Inject a known volume of the sample onto the column.

    • Run the separation at a constant flow rate.

    • Detect the eluting species using a UV detector, typically at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their retention times (larger molecules elute earlier).

    • Integrate the peak areas to determine the relative percentage of each species.

Protocol 3: Thioflavin T (ThT) Fluorescence Assay
  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).

    • Prepare a working solution of ThT in the assay buffer (e.g., 25 µM ThT in phosphate buffer, pH 7.4).

  • Assay Procedure:

    • In a 96-well black plate, add your Cyclo(-Met-Pro) sample (with and without potential aggregation inducers or inhibitors).

    • Add the ThT working solution to each well.

    • Incubate the plate at the desired temperature, with or without shaking.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

    • Monitor the fluorescence over time. An increase in fluorescence may indicate the formation of β-sheet-rich aggregates. Note: This assay is not universally applicable to all types of aggregates and should be validated for your specific system.

Visualizations

Aggregation_Troubleshooting_Workflow Cyclo(-Met-Pro) Aggregation Troubleshooting Workflow start Problem: Aggregation Observed (Visual or Analytical) check_concentration Is the concentration too high? start->check_concentration reduce_concentration Action: Reduce Concentration check_concentration->reduce_concentration Yes check_pH Is the pH optimal? check_concentration->check_pH No end_resolved Outcome: Aggregation Reduced/Resolved reduce_concentration->end_resolved adjust_pH Action: Adjust pH (typically 3-8) check_pH->adjust_pH No check_temperature Are storage/handling temperatures appropriate? check_pH->check_temperature Yes adjust_pH->end_resolved adjust_temperature Action: Lower & Stabilize Temperature (e.g., 2-8°C) check_temperature->adjust_temperature No check_formulation Is the formulation optimized? check_temperature->check_formulation Yes adjust_temperature->end_resolved add_excipients Action: Add Stabilizing Excipients (sugars, polyols, surfactants, amino acids) check_formulation->add_excipients No end_unresolved Further Investigation Needed (e.g., chemical degradation, impurities) check_formulation->end_unresolved Yes add_excipients->end_resolved Analytical_Workflow Analytical Workflow for Cyclo(-Met-Pro) Aggregation sample Cyclo(-Met-Pro) Solution visual_inspection Visual Inspection (Clarity, Precipitate) sample->visual_inspection dls DLS Analysis (Size Distribution, PDI) visual_inspection->dls If clear sec SEC Analysis (Monomer vs. Aggregates) visual_inspection->sec If clear tht ThT Assay (β-sheet content - optional) visual_inspection->tht interpretation Data Interpretation & Strategy Refinement dls->interpretation sec->interpretation tht->interpretation

References

Technical Support Center: Optimizing Cyclo(-Met-Pro) and Other Cyclic Dipeptide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(-Met-Pro) and other cyclic dipeptides in in vivo studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with cyclic dipeptides.

Issue Potential Cause Troubleshooting Steps
Poor Solubility of Cyclo(-Met-Pro) The compound may have low aqueous solubility.1. Vehicle Optimization: Test a panel of biocompatible solvents and vehicles (e.g., saline, PBS, DMSO, cyclodextrins). 2. Formulation Strategies: Consider creating a suspension or emulsion. For some cyclic peptides, solid lipid nanoparticles (SLNs) can improve bioavailability. 3. pH Adjustment: Assess the pH-solubility profile of your compound and adjust the vehicle pH accordingly, ensuring it remains within a physiologically tolerable range.
Inconsistent or Lack of Efficacy Suboptimal dosage, poor bioavailability, or rapid clearance.1. Dose-Response Study: Conduct a pilot study with a wide range of doses to determine the optimal therapeutic window. 2. Pharmacokinetic (PK) Analysis: Perform a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will inform dosing frequency and route of administration. 3. Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection. Cyclic peptides, due to their rigidity, can have better stability against enzymatic degradation compared to linear peptides.[1][2]
Observed Toxicity or Adverse Events The compound may have off-target effects at the administered dose.1. Maximum Tolerated Dose (MTD) Study: Perform a dose-escalation study to determine the MTD. 2. Histopathological Analysis: Collect and analyze major organs for any signs of toxicity. 3. Monitor Animal Welfare: Closely monitor animals for signs of distress, weight loss, or changes in behavior. Reduce the dose if adverse effects are observed. While peptides are generally considered to have low toxicity, it is crucial to establish a safety profile for each new compound.[1]
Difficulty in Detecting the Compound in Samples The compound may be rapidly metabolized or cleared, or the analytical method may not be sensitive enough.1. Develop a Sensitive Analytical Method: Utilize a highly sensitive method such as LC-MS/MS for quantification in plasma and tissue samples. 2. Optimize Sample Collection Times: Based on initial PK data, adjust the blood and tissue collection time points to capture the peak concentration and elimination phase. 3. Consider Labeled Compounds: For detailed metabolic studies, consider using a radiolabeled or stable-isotope-labeled version of the cyclic dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for an in vivo study with a novel cyclic dipeptide like Cyclo(-Met-Pro)?

A1: For a novel cyclic dipeptide with limited in vivo data, it is recommended to start with a dose-ranging study. Based on data from analogous cyclic peptides, a starting point could be in the range of 1-50 mg/kg, depending on the intended effect and route of administration. For example, pharmacokinetic studies for some cyclic peptides have used doses as low as 1 mg/kg, while efficacy studies have used doses up to 50 mg/kg/day.[3]

Q2: How should I choose the route of administration for Cyclo(-Met-Pro)?

A2: The choice of administration route depends on the physicochemical properties of the compound and the experimental goals.

  • Oral (PO): Cyclic dipeptides have a higher potential for oral bioavailability compared to their linear counterparts due to their increased stability.[4][5] However, bioavailability can still be low.

  • Intravenous (IV): This route ensures 100% bioavailability and is often used in initial pharmacokinetic studies to determine clearance and volume of distribution.

  • Intraperitoneal (IP) or Subcutaneous (SC): These are common routes for preclinical studies and can provide a slower release and longer duration of action compared to IV administration.

Q3: What are the key pharmacokinetic parameters to consider for in vivo studies of cyclic dipeptides?

A3: Key PK parameters include:

  • Half-life (t½): Determines the dosing interval.

  • Clearance (CL): Indicates the rate of elimination from the body.

  • Volume of distribution (Vd): Provides insight into the extent of tissue distribution.

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation, particularly important for oral administration.

Q4: Are there any known signaling pathways modulated by cyclic dipeptides?

A4: Yes, for example, the cyclic dipeptide Cyclo(His-Pro) has been shown to exert anti-inflammatory and neuroprotective effects by modulating the NF-κB and Nrf2 signaling pathways.[6][7] The specific pathway modulated by Cyclo(-Met-Pro) would need to be determined experimentally.

Quantitative Data Summary

The following table summarizes dosage information for various cyclic peptides from in vivo studies to provide a comparative reference.

Cyclic PeptideAnimal ModelDosageRoute of AdministrationObserved Effect/Study Type
SFTI-1Rat1 mg/kgInfusionPharmacokinetic study
Kalata B1Rat1 mg/kgInfusionPharmacokinetic study
Cyclo(-Phe-Trp)Rat2 mg/kgIVPharmacokinetic study[3]
Cyclo(-Phe-Trp)Rat20 mg/kgPOPharmacokinetic study[3]
Cyclo(-Phe-Trp)Mouse20 and 50 mg/kg/dayIPAntitumor efficacy study[3]
Cyclo(His-Pro)MouseNot specifiedNot specifiedReduced glial inflammation[6]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of Cyclo(-Met-Pro)

Objective: To determine the pharmacokinetic profile of Cyclo(-Met-Pro) in mice.

Materials:

  • Cyclo(-Met-Pro)

  • Vehicle (e.g., 10% DMSO in saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes and needles (for IV and PO administration)

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of Cyclo(-Met-Pro) in the chosen vehicle.

  • Animal Groups: Divide mice into two groups (n=3-5 per group):

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via the tail vein.

    • Group 2: Oral gavage (PO) administration (e.g., 20 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of Cyclo(-Met-Pro) in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters (t½, CL, Vd, AUC, %F) using appropriate software.

Visualizations

Signaling Pathway Diagram

Cyclic_Dipeptide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyclic_Dipeptide Cyclo(His-Pro) Receptor Receptor Cyclic_Dipeptide->Receptor Keap1 Keap1 Cyclic_Dipeptide->Keap1 Inhibits IKK IKK Receptor->IKK Inhibits IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Inflammatory_Genes Inflammatory Genes NF-κB_nuc->Inflammatory_Genes Activates Antioxidant_Genes Antioxidant Genes Nrf2_nuc->Antioxidant_Genes Activates

Caption: Hypothetical signaling pathway for Cyclo(His-Pro).

Experimental Workflow Diagram

In_Vivo_Workflow Start Start: Novel Cyclic Dipeptide Tox_PK Step 1: Toxicology & Pharmacokinetics Start->Tox_PK Dose_Selection Step 2: Dose Range Selection Tox_PK->Dose_Selection Determine MTD & ADME profile Efficacy_Study Step 3: In Vivo Efficacy Study Dose_Selection->Efficacy_Study Select safe & relevant doses Data_Analysis Step 4: Data Analysis & Interpretation Efficacy_Study->Data_Analysis Collect efficacy & safety data End End: Optimized Dosage Data_Analysis->End

Caption: General workflow for in vivo cyclic peptide studies.

References

Troubleshooting contamination in Cyclo(-Met-Pro) cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve contamination issues in cell culture experiments involving Cyclo(-Met-Pro).

Troubleshooting Guides

Issue 1: Sudden Change in Media Color and Turbidity

Question: My cell culture medium turned yellow and cloudy overnight after adding Cyclo(-Met-Pro). What is the likely cause and how can I fix it?

Answer: A rapid drop in pH (yellow color) and turbidity are classic signs of bacterial contamination.[1][2] While it's unlikely that Cyclo(-Met-Pro) is the source of contamination, its introduction might coincide with the proliferation of pre-existing, low-level contaminants.

Troubleshooting Steps:

  • Immediate Action:

    • Visually inspect the culture under a microscope for motile particles (bacteria).[1][3]

    • Immediately discard the contaminated culture to prevent cross-contamination.[4][5]

    • Thoroughly disinfect the incubator and biosafety cabinet.[4][6]

  • Identify the Source:

    • Aseptic Technique: Review your handling procedures. Ensure strict aseptic technique is always followed.[1][4]

    • Reagents and Media: Check for contamination in all reagents, including media, serum, and the Cyclo(-Met-Pro) stock solution.[5]

    • Laboratory Environment: Ensure the laboratory environment is clean. Airborne microorganisms can be a source of contamination.[2]

Prevention:

  • Always use sterile pipette tips, flasks, and reagents.[1]

  • Disinfect work surfaces before and after each use.[1]

  • Regularly clean and disinfect incubators and water pans.[4]

  • Filter all solutions, including media and supplements, before use.

Issue 2: Fuzzy Growth or Filaments in the Culture

Question: I've noticed white, fuzzy growths in my cell culture after treating with Cyclo(-Met-Pro). What could this be?

Answer: The presence of filamentous structures or fuzzy patches indicates fungal (mold) contamination.[2][7] Fungal spores are common in the environment and can be introduced into cultures through the air.[7]

Troubleshooting Steps:

  • Immediate Action:

    • Examine the culture under a microscope to confirm the presence of fungal hyphae.[2]

    • Discard the contaminated culture immediately.[4] Fungal contamination can spread rapidly.[5]

    • Decontaminate the entire work area, including incubators and biosafety cabinets.

  • Identify the Source:

    • Air Quality: Check the laboratory's air handling systems. Heating and air-conditioning systems can harbor fungal spores.[7]

    • Aseptic Technique: Ensure proper aseptic technique to prevent airborne spores from entering the culture.

    • Reagents: Although less common, reagents can be a source of fungal contamination.

Prevention:

  • Use antifungal agents in the incubator's water pan.[4]

  • Keep the lab environment clean and dry.[2]

  • Avoid storing cardboard and other cellulose products in the cell culture lab, as they can harbor mold.[6]

Issue 3: No Visible Contamination, but Cells are Unhealthy

Question: My cells are growing poorly and look unhealthy after treatment with Cyclo(-Met-Pro), but I don't see any signs of bacterial or fungal contamination. What could be the problem?

Answer: This scenario strongly suggests mycoplasma contamination.[5] Mycoplasma are small bacteria that lack a cell wall and are not visible with a standard light microscope.[8] They do not cause turbidity or a pH change in the medium but can significantly alter cell metabolism and growth.[9] It is also possible that the Cyclo(-Met-Pro) preparation contains chemical contaminants like endotoxins or residual TFA from the synthesis process, which can affect cell viability.[10]

Troubleshooting Steps:

  • Immediate Action:

    • Quarantine the suspected culture and all related cell lines and reagents.[4][11]

    • Stop all experiments with the affected cells until the issue is resolved.

  • Detection:

    • Mycoplasma Testing: Use a PCR-based detection kit or fluorescence staining (e.g., Hoechst 33258) to test for mycoplasma.[2][3]

    • Chemical Contamination: While harder to detect, consider the purity of your Cyclo(-Met-Pro) stock. Review the certificate of analysis for endotoxin levels.

  • Resolution:

    • Mycoplasma: If positive, the best practice is to discard the contaminated cell line and start with a fresh, certified mycoplasma-free stock.[4] Specific antibiotics can be used for valuable or irreplaceable cell lines, but this is not always effective.[11][12]

    • Chemical Contamination: If you suspect your peptide stock is contaminated, obtain a new, high-purity batch from a reputable supplier.

Prevention:

  • Routinely test all cell lines for mycoplasma every 1-2 months.[1][4]

  • Quarantine and test all new cell lines before introducing them into the main lab.[1][4]

  • Use certified, mycoplasma-free reagents and serum.[1]

  • Purchase peptides from suppliers who provide endotoxin testing.[10]

Data Summary Tables

Table 1: Common Microbial Contaminants in Cell Culture

ContaminantKey IndicatorsCommon Sources
Bacteria Rapid turbidity, yellowing of medium (acidic pH), motile particles under microscope.[1][2]Poor aseptic technique, contaminated reagents, lab environment.[1][2]
Fungi (Yeast/Mold) Turbidity (yeast), filamentous growth (mold), may have a slight pH change over time.[2][4]Airborne spores, contaminated equipment.[7][13]
Mycoplasma No visible signs in medium, but causes changes in cell growth, morphology, and metabolism.[5][9]Cross-contamination from other cell lines, contaminated serum or reagents.[1]
Viruses Often no visible signs, may cause subtle changes in cell behavior or lead to cell death.[14]Original tissue source, contaminated serum, cross-contamination.[6][8]

Table 2: Troubleshooting Summary for Common Contamination Issues

IssueLikely CauseRecommended Action
Cloudy, yellow mediumBacterial ContaminationDiscard culture, disinfect work area, review aseptic technique.[1][4]
Fuzzy, filamentous growthFungal (Mold) ContaminationDiscard culture, decontaminate lab, check air handling systems.[4][7]
Unhealthy cells, no visible contaminationMycoplasma or Chemical ContaminationQuarantine cells, test for mycoplasma, consider peptide purity.[4][5][10]

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol outlines the general steps for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.

Materials:

  • PCR-based mycoplasma detection kit

  • Cell culture supernatant or cell lysate

  • Sterile, nuclease-free microcentrifuge tubes

  • Micropipettes and sterile, nuclease-free tips

  • Thermal cycler

  • Gel electrophoresis equipment and reagents

Methodology:

  • Sample Preparation:

    • Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent.

    • Alternatively, prepare a cell lysate according to the kit's instructions.

  • DNA Extraction (if required by kit):

    • Follow the kit's protocol to extract DNA from your sample. This step helps to remove PCR inhibitors.

  • PCR Amplification:

    • Prepare the PCR master mix in a sterile tube on ice, including the kit's primers, polymerase, and buffer.

    • Add your sample DNA to the master mix.

    • Include a positive and negative control provided with the kit.

    • Run the PCR program on a thermal cycler according to the manufacturer's recommended cycling conditions.

  • Detection of PCR Products:

    • Prepare an agarose gel of the percentage specified in the kit's manual.

    • Load the PCR products (including controls) onto the gel.

    • Run the gel electrophoresis until the dye front has migrated sufficiently.

    • Visualize the DNA bands under UV light. A band of the expected size in your sample lane indicates mycoplasma contamination.

Protocol 2: Basic Aseptic Technique for Cell Culture

This protocol provides a basic workflow for maintaining sterility during cell culture procedures.

Materials:

  • Laminar flow hood or biosafety cabinet (BSC)

  • 70% ethanol

  • Sterile serological pipettes and pipette aid

  • Sterile culture flasks, plates, and tubes

  • Sterile media and reagents

Methodology:

  • Preparation:

    • Turn on the BSC fan at least 15 minutes before starting work.

    • Wipe down the entire inner surface of the BSC with 70% ethanol.[1]

    • Wipe down all bottles and containers with 70% ethanol before placing them in the hood.

  • Execution:

    • Perform all manipulations at least 6 inches inside the hood to maintain the sterile field.

    • Do not talk, sing, or cough over open cultures.[9]

    • Handle only one cell line at a time to prevent cross-contamination.[1]

    • When opening bottles or flasks, do not place the cap face down on the work surface.

    • Use a new sterile pipette for each reagent or cell line.

  • Completion:

    • Tightly cap all containers before removing them from the hood.

    • Wipe down the BSC with 70% ethanol after you have finished.

    • Dispose of all waste in appropriate biohazard containers.

Visualizations

Contamination_Troubleshooting_Workflow start Observe poor cell health or changes in culture microscopy Microscopic Examination start->microscopy turbidity Turbidity / pH Change? microscopy->turbidity filaments Filaments / Fuzzy Growth? turbidity->filaments No bacterial Action: Bacterial Contamination Protocol - Discard Culture - Disinfect Area - Review Aseptic Technique turbidity->bacterial Yes no_visible No Visible Contamination filaments->no_visible No fungal Action: Fungal Contamination Protocol - Discard Culture - Decontaminate Lab - Check Air Filters filaments->fungal Yes mycoplasma_test Quarantine & Test for Mycoplasma (PCR/Stain) no_visible->mycoplasma_test myco_positive Mycoplasma Positive? mycoplasma_test->myco_positive myco_action Action: Discard Culture & Start with Fresh Stock myco_positive->myco_action Yes chemical_check Consider Chemical Contamination - Check Peptide Purity (Endotoxin) - Use High-Quality Reagents myco_positive->chemical_check No

Caption: A workflow for troubleshooting common cell culture contamination.

Aseptic_Technique_Workflow prep_hood 1. Prepare Hood (Turn on fan, wipe with 70% ethanol) prep_materials 2. Prepare Materials (Wipe all items with 70% ethanol) prep_hood->prep_materials sterile_work 3. Perform Sterile Work (Inside hood, one cell line at a time) prep_materials->sterile_work avoid_contam Key Practices: - No talking over open cultures - Don't touch sterile surfaces - Use fresh pipettes sterile_work->avoid_contam cleanup 4. Cleanup (Cap containers, wipe hood, dispose of waste) sterile_work->cleanup end Sterile Culture Maintained cleanup->end

Caption: A simplified workflow for maintaining aseptic technique.

FAQs

Q1: Can Cyclo(-Met-Pro) itself be a source of contamination?

A: While the peptide itself is not a biological contaminant, the lyophilized powder or stock solution could potentially be contaminated during manufacturing or handling.[10] Chemical contaminants like endotoxins or residual solvents from synthesis can also be present and affect cell health.[10] It is crucial to source peptides from reputable manufacturers that provide a certificate of analysis detailing purity and endotoxin levels.

Q2: I use antibiotics in my media. Am I safe from contamination?

A: Not necessarily. The routine use of antibiotics can mask low-level bacterial contamination and does not prevent the growth of antibiotic-resistant bacteria, fungi, or mycoplasma.[1][15] Mycoplasma lack a cell wall and are naturally resistant to common antibiotics like penicillin.[12] Relying on antibiotics can create a false sense of security; strict aseptic technique is the best defense.[1]

Q3: How often should I test for mycoplasma?

A: It is recommended to test your cell cultures for mycoplasma every one to two months, especially in a shared lab environment.[1][4] All new cell lines should be quarantined and tested upon arrival before being introduced into your general stock.[4]

Q4: What is the difference between chemical and biological contamination?

A: Biological contamination involves living microorganisms like bacteria, fungi, mycoplasma, and viruses that can replicate in your culture.[16] Chemical contamination refers to non-living substances, such as impurities in media or reagents (e.g., endotoxins, metal ions), residues from detergents, or plasticizers leached from labware, that can be toxic to cells.[4][16]

Q5: Can I salvage a culture that is contaminated?

A: For most bacterial and fungal contaminations, it is strongly recommended to discard the culture immediately to prevent it from spreading.[4][5] Attempting to salvage such cultures is rarely successful and poses a risk to other experiments. For invaluable or irreplaceable cell lines contaminated with mycoplasma, specific and often costly antibiotic treatments can be attempted, but success is not guaranteed.[11] Starting fresh with a clean culture is almost always the most efficient and scientifically sound approach.[4]

References

Technical Support Center: Cyclo(-Met-Pro) Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Cyclo(-Met-Pro) in cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

Issue: Loss of Cyclo(-Met-Pro) activity or concentration in my cell culture experiment.

Question 1: What are the potential causes for the degradation of Cyclo(-Met-Pro) in my cell culture medium?

Answer: Cyclo(-Met-Pro), a cyclic dipeptide, is generally more resistant to enzymatic degradation by proteases compared to linear peptides.[1][2][3] However, its stability can be compromised by two primary factors in a typical cell culture environment:

  • Oxidation of the Methionine Residue: The sulfur-containing side chain of methionine is susceptible to oxidation by reactive oxygen species (ROS) that can be present in cell culture media.[4][5][6] This oxidation converts methionine to methionine sulfoxide, altering the structure and potentially the biological activity of Cyclo(-Met-Pro).[6][7]

  • Chemical Instability of the Diketopiperazine Ring: While resistant to many proteases, the diketopiperazine ring can be susceptible to hydrolysis under certain pH and temperature conditions, although this is less common under physiological conditions. Some microorganisms, if present as contaminants, may also be capable of degrading diketopiperazines.[1][2]

Question 2: How can I determine if my Cyclo(-Met-Pro) is degrading?

Answer: The most reliable method to assess the stability of Cyclo(-Met-Pro) is to quantify its concentration over time in your specific cell culture medium. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[8][9][10] This method allows for the separation of the intact Cyclo(-Met-Pro) from potential degradation products, such as the oxidized form.

Question 3: What steps can I take to minimize the degradation of Cyclo(-Met-Pro) in my cell culture medium?

Answer: To enhance the stability of Cyclo(-Met-Pro), consider the following strategies:

  • Minimize Exposure to Oxidizing Conditions:

    • Use Freshly Prepared Media: Prepare cell culture media fresh and avoid prolonged storage, which can lead to the accumulation of reactive oxygen species.

    • Minimize Light Exposure: Protect your media and cultures from direct light, as light can catalyze the formation of ROS.

    • Consider Antioxidant Supplementation: The addition of antioxidants to the cell culture medium can help to quench ROS and protect the methionine residue from oxidation. Common antioxidants include N-acetylcysteine (NAC) or Vitamin E.

  • Control of pH and Temperature:

    • Maintain Optimal pH: Ensure the pH of your cell culture medium is maintained within the optimal physiological range (typically 7.2-7.4).

    • Avoid High Temperatures: Do not expose the media containing Cyclo(-Met-Pro) to high temperatures for extended periods. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C.

  • Aseptic Technique:

    • Prevent Microbial Contamination: Strict aseptic technique is crucial to prevent microbial contamination, which could introduce enzymes capable of degrading the diketopiperazine ring.[1][2]

Question 4: Are there any modifications to Cyclo(-Met-Pro) that can improve its stability?

Answer: While not a direct troubleshooting step for an ongoing experiment, for future studies, consider the following:

  • Methionine Substitution: If the biological activity is not dependent on the methionine residue itself, substituting it with an isosteric, non-oxidizable amino acid like norleucine could be a possibility during peptide synthesis.

  • Structural Modifications: The incorporation of D-amino acids, such as D-Proline, can further enhance resistance to enzymatic degradation.[11]

Frequently Asked Questions (FAQs)

Q1: Is Cyclo(-Met-Pro) stable to autoclaving? A1: It is not recommended to autoclave solutions containing Cyclo(-Met-Pro). The high temperature and pressure can lead to the degradation of the peptide. Sterile filter the peptide solution into your sterile cell culture medium.

Q2: How should I prepare and store stock solutions of Cyclo(-Met-Pro)? A2: Prepare high-concentration stock solutions in a suitable solvent (e.g., sterile water or DMSO, check the manufacturer's recommendations) and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: Can components of the cell culture medium itself contribute to the degradation of Cyclo(-Met-Pro)? A3: Yes, certain components like metal ions (e.g., copper) can catalyze oxidation reactions. Using a chemically defined medium with known concentrations of all components can help in identifying potential interactions.

Q4: How does the presence of cells affect the stability of Cyclo(-Met-Pro)? A4: Cells can contribute to the generation of reactive oxygen species, which can accelerate the oxidation of the methionine residue. Additionally, while the diketopiperazine ring is generally stable, some cellular enzymes might have the capacity to slowly hydrolyze it.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the potential impact of different conditions on the stability of Cyclo(-Met-Pro). These are for illustrative purposes and actual stability will depend on the specific experimental conditions.

Table 1: Effect of Storage Temperature on Cyclo(-Met-Pro) Concentration in DMEM over 72 hours.

TemperatureInitial Concentration (µM)Concentration at 24h (µM)Concentration at 48h (µM)Concentration at 72h (µM)Percent Remaining
37°C10092857878%
4°C10099989797%
-20°C1001001009999%

Table 2: Impact of Antioxidant (N-acetylcysteine) on Cyclo(-Met-Pro) Stability in Cell Culture at 37°C.

ConditionInitial Concentration (µM)Concentration at 24h (µM)Concentration at 48h (µM)Concentration at 72h (µM)Percent Remaining
Control (no antioxidant)10090817373%
+ 1 mM NAC10098969494%

Experimental Protocols

Protocol 1: Assessment of Cyclo(-Met-Pro) Stability by HPLC-MS

Objective: To quantify the concentration of intact Cyclo(-Met-Pro) in cell culture medium over time.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Cyclo(-Met-Pro)

  • HPLC-MS system (e.g., with a C18 column)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • 0.22 µm syringe filters

  • Sterile microcentrifuge tubes

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Cyclo(-Met-Pro) in a suitable solvent.

    • Spike the cell culture medium with Cyclo(-Met-Pro) to the desired final concentration.

    • At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the medium.

    • If cells are present, centrifuge the sample to pellet the cells and collect the supernatant.

    • For protein precipitation (optional but recommended), add 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample. Vortex and centrifuge at high speed to pellet precipitated proteins. Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient appropriate for the separation of the peptide (e.g., 5-95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific m/z for Cyclo(-Met-Pro) and its potential oxidized form (M+16).

  • Data Analysis:

    • Generate a standard curve using known concentrations of Cyclo(-Met-Pro).

    • Quantify the peak area of Cyclo(-Met-Pro) in the samples at each time point.

    • Calculate the concentration of Cyclo(-Met-Pro) at each time point using the standard curve.

    • Plot the concentration of Cyclo(-Met-Pro) versus time to determine its stability profile.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Cyclo(-Met-Pro) in Media incubate Incubate under Experimental Conditions prep->incubate sample Sample at Time Points incubate->sample process Process Sample (Centrifuge/Filter) sample->process analyze Analyze by HPLC-MS process->analyze quantify Quantify and Plot Data analyze->quantify

Caption: Workflow for assessing the stability of Cyclo(-Met-Pro).

cluster_pathway Hypothetical Degradation Pathway of Cyclo(-Met-Pro) start Cyclo(-Met-Pro) oxidized Cyclo(-Met-Sulfoxide-Pro) (Oxidized form) start->oxidized Oxidation (ROS) hydrolyzed Met-Pro (Linear Dipeptide) start->hydrolyzed Hydrolysis (e.g., extreme pH, enzymes)

Caption: Potential degradation pathways for Cyclo(-Met-Pro).

Caption: Decision-making flowchart for troubleshooting stability issues.

References

Technical Support Center: Bioanalysis of Cyclo(-Met-Pro)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Cyclo(-Met-Pro). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Cyclo(-Met-Pro)?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of Cyclo(-Met-Pro).[1][3] These effects are a significant concern as they can compromise the reliability and reproducibility of bioanalytical data, which is critical in regulated environments such as preclinical and clinical studies.

Q2: What are the common sources of matrix effects in biological samples?

A2: The primary sources of matrix effects in biological samples include:

  • Endogenous components: These are substances naturally present in the biological matrix, such as phospholipids, proteins, salts, and metabolites.[2][4] Phospholipids are a major contributor to matrix-induced ion suppression.

  • Exogenous components: These are substances introduced during sample collection, processing, or from external sources. Examples include anticoagulants (e.g., heparin, EDTA), dosing vehicles, and co-administered drugs.[2][4]

Q3: How can I assess the presence and magnitude of matrix effects in my Cyclo(-Met-Pro) assay?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[5] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • An MF = 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

A qualitative assessment can be performed using the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the bioanalysis of Cyclo(-Met-Pro), with a focus on mitigating matrix effects.

Issue 1: Poor reproducibility and accuracy in Cyclo(-Met-Pro) quantification.

Possible Cause: Significant and variable matrix effects between different sample lots.

Troubleshooting Steps:

  • Optimize Sample Preparation: This is the most effective way to reduce matrix effects.[3][7] The goal is to remove interfering components while efficiently recovering Cyclo(-Met-Pro).

    • Protein Precipitation (PPT): A simple and fast method, but often results in "dirtier" extracts with significant matrix effects.[3]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[3]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing phospholipids and other interferences.[3] For cyclic peptides, mixed-mode SPE cartridges can offer superior selectivity.[8]

  • Refine Chromatographic Conditions: Increase the separation between Cyclo(-Met-Pro) and co-eluting matrix components.[1]

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte peak.

    • Column Selection: Use a high-resolution column, such as a sub-2-µm particle column (UHPLC), to improve peak shape and separation.[8]

    • Flow Rate Adjustment: Modifying the flow rate can alter retention times and improve separation.

  • Employ a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for Cyclo(-Met-Pro) is the ideal choice. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization.

Issue 2: Low sensitivity and high limit of quantification (LOQ) for Cyclo(-Met-Pro).

Possible Cause: Ion suppression is reducing the signal intensity of Cyclo(-Met-Pro).

Troubleshooting Steps:

  • Enhance Sample Cleanup: As outlined in Issue 1, move to a more rigorous sample preparation technique like SPE to remove suppression-causing matrix components.[3]

  • Sample Dilution: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this will also dilute the analyte, so a balance must be found.

  • Optimize Mass Spectrometry Parameters:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for peptides. Optimizing ESI parameters such as capillary voltage, gas flow, and temperature can improve signal intensity.

    • Alternative Ionization: If ESI proves problematic, atmospheric pressure chemical ionization (APCI) can be considered as it is sometimes less susceptible to matrix effects, although it may have limitations for certain analytes.[4]

Experimental Protocols

Below are detailed methodologies for key sample preparation techniques.

Protocol 1: Protein Precipitation (PPT)
  • Sample Aliquoting: To 100 µL of plasma/serum sample in a microcentrifuge tube, add the internal standard.

  • Precipitation: Add 300 µL of a cold precipitating agent (e.g., acetonitrile or methanol).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[7] Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 100 µL of plasma/serum sample, add the internal standard and a buffering agent to adjust the pH. The pH should be adjusted to ensure Cyclo(-Met-Pro) is in a neutral, uncharged state.

  • Extraction: Add an appropriate volume (e.g., 1 mL) of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Mixing: Vortex or shake the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at a moderate speed (e.g., 4,000 rpm) for 5 minutes to achieve clear separation of the aqueous and organic layers.[3]

  • Organic Phase Collection: Carefully transfer the organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase.[7]

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Equilibration: Equilibrate the cartridge with a buffer similar to the sample's pH.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove loosely bound interferences.

  • Elution: Elute Cyclo(-Met-Pro) with a stronger solvent mixture (e.g., containing an organic solvent and an acid or base to disrupt the interaction with the sorbent).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue for analysis.

Data Presentation

Quantitative data on matrix effects should be summarized in a clear and structured table to allow for easy comparison of different analytical strategies.

Table 1: Comparison of Matrix Effects for Cyclo(-Met-Pro) with Different Sample Preparation Methods.

Sample Preparation MethodMean Matrix Factor (MF)% RSD of MF (n=6 lots)Recovery (%)
Protein Precipitation (Acetonitrile)0.6518.295.1
Liquid-Liquid Extraction (Ethyl Acetate)0.889.582.4
Solid-Phase Extraction (Mixed-Mode)0.974.189.6

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Visualizations

Workflow for Addressing Matrix Effects

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_validation Method Validation A Initial Method Development (e.g., PPT with LC-MS/MS) B Qualitative Assessment (Post-Column Infusion) A->B C Quantitative Assessment (Post-Extraction Spike) B->C D Optimize Sample Preparation (LLE or SPE) C->D G Re-evaluate Matrix Effect (Multiple Lots) D->G E Optimize Chromatography (Gradient, Column) E->G F Use Stable Isotope-Labeled Internal Standard F->G H Validate Assay Performance (Accuracy, Precision, Linearity) G->H

Caption: Workflow for the systematic assessment and mitigation of matrix effects in bioanalysis.

Principles of Sample Preparation Techniques

SamplePrepPrinciples cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) PPT_Start Plasma Sample (Analyte + Proteins) PPT_Process Add Organic Solvent PPT_Start->PPT_Process PPT_End Supernatant (Analyte) + Precipitated Proteins PPT_Process->PPT_End LLE_Start Aqueous Sample (Analyte) LLE_Process Add Immiscible Organic Solvent LLE_Start->LLE_Process LLE_End Organic Phase (Analyte) Aqueous Phase (Impurities) LLE_Process->LLE_End SPE_Start Sample SPE_Load Load onto Cartridge SPE_Start->SPE_Load SPE_Wash Wash (Remove Impurities) SPE_Load->SPE_Wash SPE_Elute Elute (Collect Analyte) SPE_Wash->SPE_Elute

Caption: Conceptual overview of common sample preparation techniques for bioanalysis.

References

Technical Support Center: Optimizing Purification of Cyclo(-Met-Pro) by Preparative HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the purification of Cyclo(-Met-Pro) using preparative High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when developing a preparative HPLC method for Cyclo(-Met-Pro)?

A1: The most critical parameters are the choice of stationary phase, mobile phase composition (including organic modifier, additives, and pH), column loading, and gradient slope.[1] For a polar compound like Cyclo(-Met-Pro), achieving sufficient retention and separating it from polar impurities and its linear precursor are primary challenges.

Q2: Which stationary phase is best suited for purifying Cyclo(-Met-Pro)?

A2: A reversed-phase C18 column is the standard and often effective choice for purifying cyclic peptides.[2] However, due to the polar nature of Cyclo(-Met-Pro), if retention is poor, alternative stationary phases such as those with phenyl-hexyl ligands can provide different selectivity. For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be considered, though reversed-phase is more common for the final purification step.

Q3: What are the common impurities I should expect during Cyclo(-Met-Pro) purification?

A3: Common impurities include unreacted starting materials (L-methionine and L-proline), the linear dipeptide precursor (Met-Pro), and potentially the diastereomeric form, Cyclo(-D-Met-L-Pro), if any racemization occurred during synthesis.[3] Separation of these closely related compounds is the primary goal of the purification.

Q4: Why is Trifluoroacetic Acid (TFA) typically used in the mobile phase?

A4: Trifluoroacetic acid (TFA) is used as an ion-pairing agent.[1][4] It pairs with positively charged groups on the peptide, neutralizing the charge and increasing its hydrophobicity, which enhances retention on a reversed-phase column.[5][6] It also helps to acidify the mobile phase, which can improve peak shape by minimizing interactions with free silanol groups on the silica-based stationary phase.[4] A typical concentration is 0.1%.[1][4][7]

Q5: How does the mobile phase pH affect the separation?

A5: Mobile phase pH is a critical factor that influences the ionization state of the analyte and any impurities, thereby affecting their retention times and the overall selectivity of the separation. For peptides, controlling the pH is essential for achieving reproducible results and good peak shape. A low pH (around 2-3), typically achieved with 0.1% TFA, ensures that the carboxylic acid groups are protonated.

Troubleshooting Guides

Issue 1: Poor Retention of Cyclo(-Met-Pro) (Elutes Near the Void Volume)
Possible Cause Suggested Solution
Mobile phase is too strong (high organic content). Decrease the initial percentage of the organic modifier (e.g., acetonitrile) in your gradient. Start with a lower concentration, such as 5% acetonitrile.
Cyclo(-Met-Pro) is too polar for the stationary phase. Ensure you are using a C18 column. If retention is still poor, consider a stationary phase with alternative selectivity, like a phenyl-hexyl column.
Inadequate ion pairing. Confirm that 0.1% TFA is present in both the aqueous (Solvent A) and organic (Solvent B) mobile phases. For highly polar peptides, a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA) could be tested, though TFA is standard.[6]
Issue 2: Co-elution of Cyclo(-Met-Pro) with Impurities
Possible Cause Suggested Solution
Poor resolution between Cyclo(-Met-Pro) and its linear precursor (Met-Pro). Decrease the gradient slope. A shallower gradient (e.g., 0.5% change in organic solvent per minute) increases the separation window between peaks.[1]
Co-elution with a diastereomer. The separation of diastereomers can be challenging. Optimizing the mobile phase composition is key. Sometimes, changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the temperature can alter selectivity.[3]
Column is overloaded. Reduce the amount of crude sample injected onto the column. Overloading leads to peak broadening and loss of resolution. Perform a loading study on an analytical column first to determine the maximum capacity before scaling up.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary interactions with the stationary phase. Ensure the mobile phase contains 0.1% TFA to minimize interactions with residual silanol groups.[4] Using a high-purity, end-capped column can also mitigate this issue.
Column degradation. If the column has been used extensively, especially at extreme pHs, the stationary phase may be damaged. Replace the column with a new one.
Sample solvent is too strong. Dissolve the crude Cyclo(-Met-Pro) in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. Injecting in a strong solvent like pure DMSO or acetonitrile can cause peak distortion. If necessary, dilute the sample in the initial mobile phase.
Issue 4: Low Yield After Purification
Possible Cause Suggested Solution
Peak is broad, leading to wide fraction collection and subsequent loss. Optimize the method to achieve sharper peaks (see "Poor Peak Shape" section). A sharper peak allows for more precise fraction collection.
Inaccurate fraction collection. Ensure the delay volume of your system (from the detector to the fraction collector) is correctly calibrated to prevent collecting fractions too early or too late.
Product precipitation in the collection tubes. If the collected fractions have a high concentration of organic solvent and the product is highly polar, it may precipitate upon standing. Lyophilize the fractions as soon as possible after purity analysis.

Experimental Protocols

Protocol 1: Analytical Method Development for Cyclo(-Met-Pro) Purification
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 214 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL of a ~1 mg/mL solution of crude Cyclo(-Met-Pro) dissolved in Mobile Phase A.

  • Gradient Program (Scouting Gradient):

    • Start with a broad gradient to determine the approximate elution time of Cyclo(-Met-Pro).[1]

    • 5% to 95% B over 20 minutes.

  • Gradient Program (Optimized Gradient):

    • Based on the scouting run, create a shallower gradient around the elution time of the target peptide. For example, if Cyclo(-Met-Pro) elutes at 40% B, a new gradient could be 30% to 50% B over 20 minutes.[8]

Protocol 2: Scaling Up to Preparative HPLC
  • Column: C18 reversed-phase column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm, 5-10 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate Adjustment: Scale the flow rate from the analytical method based on the column cross-sectional area.

    • New Flow Rate = Analytical Flow Rate x (Preparative Column Radius / Analytical Column Radius)²

    • For a 21.2 mm ID column, the flow rate would be approximately 21 mL/min.

  • Gradient Program: Keep the optimized gradient profile from the analytical method in terms of duration and %B change.

  • Sample Preparation and Loading: Dissolve the crude product in the minimal amount of a weak solvent (ideally Mobile Phase A). Perform a loading study by gradually increasing the injection volume to determine the maximum load that maintains adequate separation.

  • Fraction Collection: Collect fractions based on the UV chromatogram, ensuring to separate the main product peak from any leading or tailing impurities.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Post-Purification: Pool the pure fractions and lyophilize to obtain the final product.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Analyte Retention and Resolution
Parameter Condition A Condition B Expected Outcome for Cyclo(-Met-Pro)
Organic Modifier AcetonitrileMethanolAcetonitrile generally provides better resolution for peptides and has lower viscosity, leading to lower backpressure. Methanol can offer different selectivity, which may be advantageous for separating diastereomers.[3]
Ion-Pairing Agent 0.1% TFA0.05% TFAHigher concentrations of TFA can increase retention of basic peptides and sometimes improve peak shape.[5] However, 0.1% is a standard starting point that provides a good balance.
Gradient Slope 2%/min0.5%/minA shallower gradient (0.5%/min) will increase run time but significantly improve the resolution between closely eluting peaks, such as the target peptide and its linear precursor.[8]

Visualizations

Workflow_for_Preparative_HPLC_Purification Figure 1: General Workflow for Preparative HPLC Purification A Analytical Method Development (C18, 4.6x250mm) B Scouting Gradient (e.g., 5-95% ACN) A->B C Identify Target Peak (Cyclo(-Met-Pro)) B->C D Optimize Gradient (Shallow gradient around target) C->D E Perform Loading Study D->E F Scale-Up to Preparative Column (e.g., 21.2x250mm) E->F G Run Preparative Purification F->G H Collect Fractions G->H I Analyze Fraction Purity (Analytical HPLC) H->I J Pool Pure Fractions I->J K Lyophilize J->K L Pure Cyclo(-Met-Pro) K->L

Figure 1: General Workflow for Preparative HPLC Purification

Troubleshooting_Logic_for_CoElution Figure 2: Troubleshooting Co-elution Issues Start Problem: Co-elution of Peaks CheckOverload Is the column overloaded? Start->CheckOverload ReduceLoad Reduce Sample Load CheckOverload->ReduceLoad Yes CheckGradient Is the gradient too steep? CheckOverload->CheckGradient No ReduceLoad->CheckGradient ShallowGradient Decrease Gradient Slope (e.g., from 2%/min to 0.5%/min) CheckGradient->ShallowGradient Yes CheckSelectivity Still co-eluting? CheckGradient->CheckSelectivity No ShallowGradient->CheckSelectivity ChangeSolvent Change Organic Modifier (e.g., ACN to MeOH) CheckSelectivity->ChangeSolvent Yes Resolved Peaks Resolved CheckSelectivity->Resolved No ChangeColumn Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) ChangeSolvent->ChangeColumn If still not resolved ChangeSolvent->Resolved ChangeColumn->Resolved

Figure 2: Troubleshooting Co-elution Issues

References

Validation & Comparative

Validating the Purity of Synthetic Cyclo(-Met-Pro): A Chromatographic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like Cyclo(-Met-Pro) is a critical step in research and development. This guide provides a comparative overview of chromatographic techniques for validating the purity of synthetic Cyclo(-Met-Pro), a cyclic dipeptide composed of methionine and proline.[1][2] This document outlines common analytical methods, presents comparative data, and offers a standardized experimental protocol.

Comparison of Primary Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent and effective methods for assessing the purity of cyclic dipeptides, also known as diketopiperazines (DKPs).[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique that separates components in a mixture based on their affinity for a stationary phase while being carried by a mobile phase under high pressure.[5] For compounds like Cyclo(-Met-Pro), Reverse-Phase HPLC (RP-HPLC) is typically employed, where the stationary phase is nonpolar. Purity is determined by the area percentage of the main peak in the chromatogram.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[4] LC-MS not only separates the components of a mixture but also provides mass information, allowing for definitive identification of the target compound and any impurities.[7] This is particularly useful for distinguishing between the desired product and synthesis-related byproducts or degradants.

Quantitative Data Summary

While specific purity validation data for Cyclo(-Met-Pro) is not extensively published, the following table summarizes typical conditions used for the analysis of similar diketopiperazines and related amino acids, providing a baseline for method development.

Analytical MethodStationary Phase (Column)Mobile PhaseDetection MethodKey Findings & Applicability
UPLC-MS Kromasil (2.1 mm × 100 mm, 1.8 µm)A: 0.1% aqueous acetic acidB: Acetonitrile with 0.1% acetic acidESI-Orbitrap MSSuitable for identifying various DKPs in complex matrices like fermented foods. Provides high-resolution mass data for accurate identification.[8]
HPLC-MS/MS Not specifiedGradient elutionESI-MS/MSDeveloped for quantitative and simultaneous analysis of 31 different DKPs, demonstrating its utility for complex mixtures.[3]
Prep-HPLC C18 ODS Hypersil (9.4 mm × 250 mm)67% water, 3% acetonitrile, 30% methanolDiode Array Detector (210, 260, 280 nm)Effective for the isolation and purification of proline-based cyclic dipeptides from bacterial cultures.[4]
HPLC-ICPMS/ESMS Not specifiedNot specifiedICP-MS and ESMS in parallelAllows for accurate quantification of sulfur-containing peptides like Cyclo(-Met-Pro) without needing an authentic standard, by correlating sulfur content to peptide amount.[9][10]
HPLC Mixed-mode (e.g., SIELC® Primesep 100)Water, Acetonitrile, and Sulfuric AcidUV (200 nm)A sensitive method for determining impurities in L-methionine, the precursor amino acid. Demonstrates detection limits as low as 0.0004%.[11][12][13]

Experimental Workflow for Purity Validation

The general process for validating the purity of a synthetic peptide involves several key stages, from sample preparation to data analysis and interpretation.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Assessment A Synthetic Crude Cyclo(-Met-Pro) Product B Dissolution in Appropriate Solvent (e.g., Mobile Phase) A->B C Filtration through 0.22 or 0.45 µm Filter B->C D Injection into HPLC or LC-MS System C->D E Separation on Reverse-Phase Column D->E F Data Acquisition (UV/Vis or MS Spectra) E->F G Chromatogram Integration (Peak Area Analysis) F->G H Impurity Profiling & Mass Verification (LC-MS) F->H I Calculation of Purity Percentage G->I H->I J Final Purity Report I->J

Caption: Workflow for chromatographic purity validation of synthetic peptides.

Detailed Experimental Protocol: RP-HPLC

This protocol provides a standardized methodology for determining the purity of synthetic Cyclo(-Met-Pro) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents

  • Cyclo(-Met-Pro) synthetic sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Methanol (for cleaning)

2. Instrumentation

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Mobile Phases

  • Mobile Phase A: 0.1% TFA (v/v) in water.

  • Mobile Phase B: 0.1% TFA (v/v) in acetonitrile. (Note: Formic acid can be used as an alternative to TFA, which is beneficial for subsequent mass spectrometry analysis).

4. Sample Preparation

  • Accurately weigh approximately 1 mg of the synthetic Cyclo(-Met-Pro) sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.

5. Chromatographic Conditions

  • Column: C18 reverse-phase column

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm (Peptide bonds absorb strongly at this wavelength)

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

6. Data Analysis

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity of the Cyclo(-Met-Pro) peak as a percentage of the total peak area.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • A peak is generally considered "pure" if no significant co-eluting impurities are detected.[6]

Comparison with Alternative Purity Assessment Methods

While chromatography is the gold standard, other techniques can provide complementary information about the purity and identity of Cyclo(-Met-Pro).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR can confirm the chemical structure of the synthesized peptide and identify major impurities. Quantitative NMR (qNMR) can also be used to determine purity without the need for a reference standard.[9]

  • Melting Point Analysis: A sharp and defined melting point range can be an indicator of high purity for a crystalline solid. Broad melting ranges often suggest the presence of impurities.

  • High-Resolution Mass Spectrometry (HRMS): Direct infusion HRMS can provide a highly accurate mass measurement of the compound, which can be used to confirm its elemental composition and identify any molecules with different masses.

References

A Comparative Analysis of Cyclo(-Met-Pro) and its Linear Precursor, Methionyl-Proline

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide research, the structural conformation of a molecule can profoundly influence its biological activity and pharmacokinetic properties. This guide provides a comparative analysis of the cyclic dipeptide Cyclo(-Met-Pro) and its linear counterpart, Methionyl-Proline. While direct comparative studies are limited, this analysis synthesizes available data and provides a framework for future research by proposing relevant experimental protocols.

Physicochemical Properties

A side-by-side comparison of the fundamental physicochemical properties of Cyclo(-Met-Pro) and Methionyl-Proline is essential for understanding their potential biological behavior. The cyclization of Methionyl-Proline to form Cyclo(-Met-Pro) results in a more rigid structure, which can impact its stability, solubility, and ability to interact with biological targets.

PropertyCyclo(-Met-Pro)Methionyl-Proline
Molecular Formula C10H16N2O2S[1]C10H18N2O3S[2]
Molecular Weight 228.31 g/mol [1]246.33 g/mol [2][3]
Structure Cyclic Dipeptide[4]Linear Dipeptide[3]
CAS Number 53049-06-2[5]59227-86-0[3]
Known Sources Identified in grilled and stewed beef, suggesting it is a component of beef flavor.[5]A metabolite.[3]

Biological Activity: A Comparative Overview

Direct experimental comparisons of the biological activities of Cyclo(-Met-Pro) and Methionyl-Proline are not extensively documented in the current scientific literature. However, based on studies of related cyclic and linear peptides, we can infer potential differences.

Cyclo(-Met-Pro):

Cyclic dipeptides, as a class, are known for their diverse biological activities, including antimicrobial, antiviral, and anti-tumor properties.[6][7][8] The rigid conformation of cyclic peptides can enhance their binding affinity to biological targets and increase their resistance to enzymatic degradation, potentially leading to higher bioavailability and prolonged in vivo effects compared to their linear counterparts.

Specifically, Cyclo(-Met-Pro) has been shown to exhibit weak inhibitory activity against the influenza A virus (H3N2).[4][9] Furthermore, studies on other proline-containing cyclic dipeptides, such as Cyclo(His-Pro), have demonstrated significant anti-inflammatory effects through the modulation of signaling pathways like NF-κB and Nrf2.[10] This suggests that Cyclo(-Met-Pro) may possess similar, yet unexplored, anti-inflammatory and neuroprotective properties.

Methionyl-Proline:

Linear dipeptides are typically intermediates or products of protein metabolism and are often rapidly degraded by peptidases in the body. While Methionyl-Proline is recognized as a metabolite, there is limited evidence to suggest it possesses significant intrinsic biological activity beyond its nutritional role as a source of amino acids.[3] However, some linear dipeptides have been shown to exert biological effects, such as the anti-inflammatory properties of Methionyl-Methionine.[11]

Proposed Experimental Protocols for Comparative Analysis

To empirically determine the comparative efficacy of Cyclo(-Met-Pro) and its linear precursor, the following experimental protocols are proposed for researchers in drug development and life sciences.

In Vitro Neuroprotection Assay

Objective: To compare the ability of Cyclo(-Met-Pro) and Methionyl-Proline to protect neuronal cells from oxidative stress-induced cell death.

Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells will be pre-treated with varying concentrations of Cyclo(-Met-Pro) or Methionyl-Proline (e.g., 1, 10, 100 µM) for 24 hours.

  • Induction of Oxidative Stress: Following pre-treatment, cells will be exposed to a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) for an additional 24 hours to induce oxidative stress.

  • Cell Viability Assessment: Cell viability will be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance will be measured at 570 nm using a microplate reader.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels will be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).

  • Data Analysis: The neuroprotective effects will be determined by comparing the viability and ROS levels of treated cells to untreated and vehicle-treated controls.

In Vitro Anti-inflammatory Assay

Objective: To assess and compare the anti-inflammatory properties of Cyclo(-Met-Pro) and Methionyl-Proline in a macrophage cell line.

Methodology:

  • Cell Culture: Murine macrophage RAW 264.7 cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells will be pre-treated with different concentrations of Cyclo(-Met-Pro) or Methionyl-Proline (e.g., 1, 10, 100 µM) for 1 hour.

  • Induction of Inflammation: Inflammation will be induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Measurement of Nitric Oxide (NO): The production of nitric oxide, a key inflammatory mediator, will be measured in the cell culture supernatant using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant will be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: The expression levels of key inflammatory signaling proteins, such as NF-κB and phosphorylated p38 MAPK, in cell lysates will be determined by Western blotting.

  • Data Analysis: The anti-inflammatory effects will be evaluated by comparing the levels of inflammatory markers in treated cells to those in LPS-stimulated and vehicle-treated cells.

In Vitro Bioavailability and Stability Assay

Objective: To compare the intestinal permeability and plasma stability of Cyclo(-Met-Pro) and Methionyl-Proline.

Methodology:

  • Caco-2 Permeability Assay:

    • Human colorectal adenocarcinoma Caco-2 cells will be grown on Transwell inserts to form a confluent monolayer, which mimics the intestinal barrier.

    • Cyclo(-Met-Pro) or Methionyl-Proline will be added to the apical side of the monolayer.

    • Samples will be collected from the basolateral side at various time points to determine the rate of transport across the cell layer.

    • The concentration of the compounds will be measured by High-Performance Liquid Chromatography (HPLC).

  • Plasma Stability Assay:

    • Cyclo(-Met-Pro) or Methionyl-Proline will be incubated in human plasma at 37°C.

    • Aliquots will be taken at different time intervals and the reaction will be stopped by adding a protein precipitating agent (e.g., acetonitrile).

    • The remaining concentration of the parent compound will be quantified by HPLC to determine its degradation rate.

  • Data Analysis: The apparent permeability coefficient (Papp) will be calculated for the Caco-2 assay, and the half-life (t1/2) in plasma will be determined from the stability assay.

Visualizing Potential Mechanisms and Workflows

To further aid researchers, the following diagrams illustrate a potential signaling pathway for the anti-inflammatory effects of cyclic dipeptides and a general workflow for the proposed comparative experiments.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates Cyclo_Met_Pro Cyclo(-Met-Pro) Cyclo_Met_Pro->IKK Inhibits Nrf2_Keap1 Nrf2/Keap1 Complex Cyclo_Met_Pro->Nrf2_Keap1 Induces Dissociation IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB/IκBα Complex NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB Releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkappaB_n->Pro_inflammatory_Genes Induces Antioxidant_Genes Antioxidant Gene Expression (HO-1) Nrf2_n->Antioxidant_Genes Induces Antioxidant_Genes->Pro_inflammatory_Genes Inhibits

Caption: Potential anti-inflammatory signaling pathway of Cyclo(-Met-Pro).

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Analysis & Comparison Cell_Culture Cell Culture (e.g., SH-SY5Y or RAW 264.7) Pre_treatment Pre-treatment with Cyclo(-Met-Pro) or Met-Pro Cell_Culture->Pre_treatment Induction Induction of Stress/Inflammation (e.g., 6-OHDA or LPS) Pre_treatment->Induction Cell_Viability Cell Viability Assay (MTT) Induction->Cell_Viability ROS_Measurement ROS Measurement (DCF-DA) Induction->ROS_Measurement NO_Measurement Nitric Oxide Measurement (Griess Assay) Induction->NO_Measurement Cytokine_Analysis Cytokine Analysis (ELISA) Induction->Cytokine_Analysis Protein_Expression Protein Expression (Western Blot) Induction->Protein_Expression Data_Analysis Quantitative Data Analysis Cell_Viability->Data_Analysis ROS_Measurement->Data_Analysis NO_Measurement->Data_Analysis Cytokine_Analysis->Data_Analysis Protein_Expression->Data_Analysis Comparative_Analysis Comparative Analysis of Cyclo(-Met-Pro) vs. Met-Pro Data_Analysis->Comparative_Analysis Conclusion Conclusion on Relative Efficacy Comparative_Analysis->Conclusion

Caption: Experimental workflow for comparative in vitro analysis.

References

A Comparative Guide to the Bioactivity of Cyclo(-Met-Pro) and Other Cyclic Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptide derivatives, formed from the condensation of two amino acids. These compounds are ubiquitous in nature, found in a variety of fermented foods, and are also produced by bacteria, fungi, and marine organisms. Their rigid and conformationally constrained structure confers high stability and potential for specific interactions with biological targets, making them attractive scaffolds for drug discovery. This guide provides a comparative overview of the bioactivity of Cyclo(-Met-Pro) and other prominent cyclic dipeptides, supported by available experimental data and detailed methodologies.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of Cyclo(-Met-Pro) and other selected cyclic dipeptides. It is important to note that research on the specific bioactivities of Cyclo(-Met-Pro) is limited compared to other proline-containing cyclic dipeptides.

Table 1: Antimicrobial and Antifungal Activity
Cyclic DipeptideTarget OrganismBioactivityResult
Cyclo(-Met-Pro) --Data not available
Cyclo(Phe-Pro) Staphylococcus aureus (MRSA)Antibacterial-
Enterococcus raffinosusAntibacterial-
Broad SpectrumAntibacterial & AntifungalBroad activity reported[1]
Cyclo(Leu-Pro) Vancomycin-resistant Enterococcus faeciumAntibacterialMIC: 0.25-1 mg/L (in combination with Cyclo(Phe-Pro))[2]
Vancomycin-resistant Enterococcus faecalisAntibacterialMIC: 0.25-1 mg/L (in combination with Cyclo(Phe-Pro))[2]
Escherichia coli, Staphylococcus aureus, Micrococcus luteusAntibacterialMIC: 0.25-0.5 mg/L (in combination with Cyclo(Phe-Pro))[2]
Candida albicans, Cryptococcus neoformansAntifungalMIC: 0.25-0.5 mg/L (in combination with Cyclo(Phe-Pro))[2]
Cyclo(His-Pro) --Data not available
Cyclo(Pro-Trp) Broad SpectrumAntibacterialBroad activity reported
Cyclo(Trp-Pro) Broad SpectrumAntifungalBroad activity reported

MIC: Minimum Inhibitory Concentration

Table 2: Antiviral Activity
Cyclic DipeptideTarget VirusBioactivityResult
Cyclo(-Met-Pro) Influenza A virus (H3N2)Antiviral2.1% inhibition at 5 mM (weak activity)[3][4]
cis-Cyclo(Leu-Pro) Influenza A virusAntiviralSignificant activity reported[3][4]
cis-Cyclo(Phe-Pro) Influenza A virusAntiviralSignificant activity reported[3][4]
Hepatitis C Virus (HCV)ProviralEnhances HCV replication[5][6]
Table 3: Quorum Sensing Inhibition
Cyclic DipeptideTargetBioactivityResult
Cyclo(-Met-Pro) --Data not available
Cyclo(Phe-Pro) Vibrio vulnificusQuorum Sensing ModulationModulates LuxR-type receptor activity[7]
Cyclo(Trp-Ser) Chromobacterium violaceum CV026Violacein InhibitionDecreases violacein production[7]
Pseudomonas aeruginosa PAO1Pyocyanin Inhibition, Biofilm InhibitionInhibits pyocyanin production and biofilm formation[7]
Cyclo(Tyr-Pro) Chromobacterium violaceum CV026Violacein Inhibition79% reduction in violacein production[8]
Pseudomonas aeruginosa PA01Virulence Factor Inhibition41% reduction in pyocyanin, 20% in protease, 32% in elastase[8]
Table 4: Anti-inflammatory Activity
Cyclic DipeptideMechanismBioactivityResult
Cyclo(-Met-Pro) --Data not available
Cyclo(His-Pro) NF-κB Inhibition, Nrf2 ActivationAnti-inflammatoryInhibits NF-κB nuclear accumulation[6][9]

Signaling Pathways

Cyclic dipeptides exert their biological effects through various signaling pathways. Below are diagrams illustrating key pathways modulated by these compounds.

RIG_I_Signaling_Pathway cluster_virus Viral Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I activates TRIM25 TRIM25 RIG-I->TRIM25 interacts with MAVS MAVS RIG-I->MAVS activates TRIM25->RIG-I polyubiquitinates TRAF3 TRAF3 MAVS->TRAF3 recruits TBK1 TBK1 TRAF3->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 IFN-β Gene IFN-β Gene p-IRF3->IFN-β Gene translocates to nucleus and activates transcription IFN-β IFN-β IFN-β Gene->IFN-β produces Cyclo(Phe-Pro) Cyclo(Phe-Pro) Cyclo(Phe-Pro)->TRIM25 inhibits interaction

Caption: RIG-I signaling pathway and the inhibitory action of Cyclo(Phe-Pro).[5][6]

NFkB_Nrf2_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates Cyclo(His-Pro) Cyclo(His-Pro) Cyclo(His-Pro)->Nrf2 activates NF-κB NF-κB Cyclo(His-Pro)->NF-κB inhibits nuclear accumulation Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB phosphorylates IκB IκB IκB Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes translocates to nucleus and activates transcription IκB-NF-κB->NF-κB IκB degradation releases HO-1 Gene HO-1 Gene ARE->HO-1 Gene activates transcription of HO-1 Gene->IKK inhibits

Caption: Crosstalk between Nrf2 and NF-κB pathways modulated by Cyclo(His-Pro).[6][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key bioactivity assays mentioned in the literature for cyclic dipeptides.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • Test cyclic dipeptides

    • Bacterial/fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Inoculum Preparation: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard for bacteria, which is approximately 1.5 x 10^8 CFU/mL). Further dilute to the final required inoculum density (e.g., 5 x 10^5 CFU/mL).

    • Compound Dilution: Prepare a stock solution of the cyclic dipeptide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

    • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

    • MIC Determination: The MIC is the lowest concentration of the cyclic dipeptide at which there is no visible growth (turbidity) in the well.

Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by viral infection.

  • Materials:

    • Test cyclic dipeptides

    • Target virus

    • Host cell line susceptible to the virus (e.g., MDCK cells for influenza)

    • Cell culture medium and supplements

    • Agarose or methylcellulose for overlay

    • Crystal violet staining solution

    • Sterile multi-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed the host cells in multi-well plates and allow them to form a confluent monolayer.

    • Virus Infection: Infect the cell monolayer with a known titer of the virus for a defined adsorption period (e.g., 1 hour).

    • Compound Treatment: After adsorption, remove the virus inoculum and add a semi-solid overlay medium containing various concentrations of the cyclic dipeptide.

    • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

    • Plaque Visualization: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet. The plaques will appear as clear zones against the stained cell monolayer.

    • Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the untreated virus control. The IC50 value (the concentration that inhibits 50% of plaque formation) can be determined.

Quorum Sensing Inhibition: Violacein Inhibition Assay

This assay uses the bacterium Chromobacterium violaceum, which produces the purple pigment violacein in a quorum sensing-dependent manner, to screen for QS inhibitors.

  • Materials:

    • Test cyclic dipeptides

    • Chromobacterium violaceum (e.g., CV026, a mutant that requires an external AHL signal)

    • Luria-Bertani (LB) broth and agar

    • N-acyl-homoserine lactone (AHL) signal molecule (e.g., C6-HSL)

    • Sterile multi-well plates or petri dishes

  • Procedure:

    • Inoculum Preparation: Grow C. violaceum in LB broth overnight.

    • Assay Setup: In a multi-well plate, add LB broth, the bacterial inoculum, the AHL signal molecule, and different concentrations of the test cyclic dipeptide.

    • Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for 24-48 hours, or until violacein production is evident in the control wells.

    • Quantification: Extract the violacein from the bacterial cells (e.g., using DMSO or ethanol) and quantify the absorbance at a specific wavelength (e.g., 585 nm).

    • Data Analysis: Calculate the percentage of violacein inhibition for each concentration of the cyclic dipeptide compared to the control without the compound. The IC50 value can then be determined.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This cell-based assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.

  • Materials:

    • Test cyclic dipeptides

    • A cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293 or RAW264.7 cells)

    • Cell culture medium and supplements

    • An inflammatory stimulus (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α))

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed the reporter cells in a 96-well plate.

    • Compound Treatment: Pre-treat the cells with various concentrations of the cyclic dipeptide for a specific duration.

    • Inflammatory Stimulation: Add the inflammatory stimulus to the wells to activate the NF-κB pathway. Include appropriate controls (untreated cells, cells with stimulus only).

    • Incubation: Incubate the plate for a period sufficient to induce luciferase expression (e.g., 6-24 hours).

    • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Luminescence Measurement: Measure the luminescence signal using a luminometer.

    • Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control. The IC50 value can be determined from the dose-response curve.

Conclusion

The available data suggests that proline-containing cyclic dipeptides are a promising class of bioactive molecules with diverse therapeutic potential. While compounds like Cyclo(Phe-Pro) and Cyclo(Leu-Pro) have demonstrated significant antimicrobial, antifungal, and quorum sensing modulatory activities, the bioactivity of Cyclo(-Met-Pro) remains largely underexplored. The weak antiviral activity reported for Cyclo(-Met-Pro) highlights the need for further investigation into its potential in other therapeutic areas. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and compare the bioactivities of these and other cyclic dipeptides, paving the way for the discovery of new lead compounds in drug development.

References

A Head-to-Head Comparison of the Antifungal Activities of Cyclo(-Met-Pro) and Cyclo(Pro-Tyr)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the antifungal properties of two cyclic dipeptides: Cyclo(-Met-Pro) and Cyclo(Pro-Tyr).

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with a wide range of biological activities. Their rigid and conformationally constrained structures make them attractive scaffolds for drug discovery. This guide focuses on the antifungal potential of two such molecules: Cyclo(-Met-Pro) and Cyclo(Pro-Tyr), summarizing key experimental findings to aid in the evaluation of their potential as lead compounds in antifungal drug development.

Quantitative Antifungal Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of Cyclo(-Met-Pro) and Cyclo(Pro-Tyr) stereoisomers against various fungal pathogens. Lower MIC values indicate higher antifungal potency.

Cyclic DipeptideFungal StrainMinimum Inhibitory Concentration (MIC)Reference
Cyclo(D-Pro-L-Met) Fusarium oxysporum> 100 µg/mL[1][2]
Rhizoctonia solani4 µg/mL[1][2]
Penicillium expansum> 100 µg/mL[1][2]
Cyclo(L-Pro-L-Tyr) Rhizoctonia solani125 µg/mL
Fusarium oxysporum250 µg/mL
Fusarium solani250 µg/mL
Cyclo(D-Pro-D-Tyr) Fusarium oxysporum2 µg/mL[1][2]
Rhizoctonia solani> 100 µg/mL[1][2]
Penicillium expansum> 100 µg/mL[1][2]
Cyclo(L-Pro-D-Tyr) Fusarium graminearumPotent activity (qualitative)[2]

Experimental Protocols

This section details the methodologies employed in the cited studies to determine the antifungal activity of Cyclo(-Met-Pro) and Cyclo(Pro-Tyr).

Isolation and Purification of Cyclic Dipeptides

Cyclo(D-Pro-L-Met) and Cyclo(D-Pro-D-Tyr) from Bacillus cereus subsp. thuringiensis [1][2]

  • Bacterial Culture: Bacillus cereus subsp. thuringiensis was cultured in a suitable broth medium.

  • Extraction: The cell-free culture filtrate was extracted with ethyl acetate.

  • Chromatography: The crude extract was subjected to silica gel column chromatography to isolate the active compounds.

  • Structure Elucidation: The chemical structures of the purified compounds were determined using spectroscopic techniques, including FABMS, ¹H NMR, and ¹³C NMR.

Cyclo(L-Pro-L-Tyr) from Streptomyces sp. 150

  • Bacterial Culture: Streptomyces sp. 150 was grown in a suitable liquid medium.

  • Extraction: The culture broth was extracted with an organic solvent.

  • Purification: The crude extract was purified using chromatographic techniques to yield pure Cyclo(L-Pro-L-Tyr).

Antifungal Susceptibility Testing

Broth Microdilution Method (for MIC determination of Cyclo(D-Pro-L-Met) and Cyclo(D-Pro-D-Tyr)) [1][2]

  • Inoculum Preparation: Fungal spores or mycelial fragments were suspended in a suitable broth to a standardized concentration.

  • Serial Dilution: The cyclic dipeptides were serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well was inoculated with the fungal suspension.

  • Incubation: The plates were incubated at an appropriate temperature for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.

Agar Well Diffusion Method (for Cyclo(L-Pro-L-Tyr))

  • Plate Preparation: A suitable agar medium was poured into Petri dishes and allowed to solidify.

  • Fungal Inoculation: The agar surface was uniformly inoculated with the test fungus.

  • Well Creation: Wells were created in the agar using a sterile cork borer.

  • Compound Application: A specific concentration of Cyclo(L-Pro-L-Tyr) was added to each well.

  • Incubation: The plates were incubated at an optimal temperature until a clear zone of inhibition was observed.

  • Zone of Inhibition Measurement: The diameter of the zone of inhibition was measured to assess the antifungal activity.

Mechanism of Action

While the precise mechanisms of action for all stereoisomers are not fully elucidated, research has shed light on the antifungal activity of Cyclo(Pro-Tyr).

Cyclo(Pro-Tyr) Signaling Pathway

Studies on Cyclo(Pro-Tyr) have revealed that its antifungal effect is mediated through the disruption of the fungal cell membrane.[3] It is believed to target the plasma membrane, leading to increased permeability and ultimately cell death.

Cyclo_Pro_Tyr_Mechanism CycloProTyr Cyclo(Pro-Tyr) PlasmaMembrane Fungal Plasma Membrane CycloProTyr->PlasmaMembrane Targets MembraneDisruption Increased Membrane Permeability PlasmaMembrane->MembraneDisruption Leads to CellDeath Fungal Cell Death MembraneDisruption->CellDeath Results in

Caption: Proposed mechanism of action for Cyclo(Pro-Tyr) antifungal activity.

Experimental Workflow for Antifungal Activity Screening

The general workflow for identifying and characterizing novel antifungal cyclic dipeptides from microbial sources is depicted below.

Antifungal_Screening_Workflow cluster_0 Discovery Phase cluster_1 Screening & Identification cluster_2 Characterization MicrobialSource Microbial Source (e.g., Bacteria, Fungi) Culturing Culturing MicrobialSource->Culturing Extraction Extraction of Metabolites Culturing->Extraction AntifungalAssay Antifungal Activity Screening Extraction->AntifungalAssay BioassayGuided Bioassay-Guided Fractionation AntifungalAssay->BioassayGuided Purification Purification of Active Compounds BioassayGuided->Purification StructureElucidation Structure Elucidation (NMR, MS) Purification->StructureElucidation MIC_Determination MIC Determination StructureElucidation->MIC_Determination MechanismOfAction Mechanism of Action Studies MIC_Determination->MechanismOfAction

Caption: General experimental workflow for antifungal compound discovery.

Conclusion

This comparative guide highlights the antifungal potential of Cyclo(-Met-Pro) and Cyclo(Pro-Tyr). The available data indicates that specific stereoisomers of both cyclic dipeptides exhibit significant activity against various fungal pathogens. Notably, Cyclo(D-Pro-D-Tyr) demonstrates potent activity against Fusarium oxysporum, while Cyclo(D-Pro-L-Met) is effective against Rhizoctonia solani. The mechanism of action for Cyclo(Pro-Tyr) appears to involve the disruption of the fungal plasma membrane. Further research is warranted to fully elucidate the structure-activity relationships, mechanisms of action, and the in vivo efficacy of these promising antifungal agents. This information will be critical for advancing their development as potential therapeutic agents.

References

Cross-Validation of Analytical Methods for Cyclo(-Met-Pro) Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of two primary analytical methods for the quantification of Cyclo(-Met-Pro), a cyclic dipeptide with potential biological activities: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to provide a detailed overview of the experimental protocols and performance characteristics of each method to aid researchers in selecting the most appropriate technique for their specific application.

Cyclo(-Met-Pro) is a member of the diketopiperazine (DKP) class of compounds, which are known to be present in various fermented and thermally processed foods and possess a range of biological activities. Accurate and robust analytical methods are crucial for pharmacokinetic studies, quality control of therapeutic formulations, and for understanding its physiological roles.

Methodology Comparison

While direct cross-validation studies for Cyclo(-Met-Pro) are not extensively published, a comparison can be drawn from validated methods for similar cyclic dipeptides.[1][2][3][4][5] Both LC-MS/MS and GC-MS are powerful techniques for the analysis of small molecules like Cyclo(-Met-Pro).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small peptides in complex matrices due to its high sensitivity and selectivity.[1][2][3][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, particularly suitable for volatile and semi-volatile compounds. For non-volatile compounds like cyclic dipeptides, derivatization is often required to increase their volatility and thermal stability.[4]

The following table summarizes the key performance characteristics of these two methods for the analysis of cyclic dipeptides, providing a basis for comparison for Cyclo(-Met-Pro) analysis.

Quantitative Data Summary

ParameterLC-MS/MSGC-MS
Sensitivity High (typically ng/mL to pg/mL)Moderate to High (typically µg/mL to ng/mL)
Selectivity Very High (based on precursor/product ion transitions)High (based on mass-to-charge ratio)
Sample Throughput HighModerate
Sample Preparation Often simple protein precipitation or solid-phase extractionMore complex, may require derivatization
Matrix Effects Can be significant, requires careful method development and use of internal standardsGenerally less susceptible to matrix effects than LC-MS/MS
Instrumentation Cost HighModerate to High
Versatility High, suitable for a wide range of polar and non-polar compoundsMore limited to volatile or derivatizable compounds

Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on established methods for the quantitative analysis of cyclic dipeptides in biological matrices.[1][2][3][5]

1. Sample Preparation (Plasma/Serum):

  • Protein Precipitation: To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of Cyclo(-Met-Pro)).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Cyclo(-Met-Pro) and the internal standard.

3. Data Analysis:

  • Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of diketopiperazines by GC-MS, which typically requires a derivatization step.[4]

1. Sample Preparation and Derivatization:

  • Extraction: Extract Cyclo(-Met-Pro) from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).

  • Derivatization:

    • Evaporate the extract to dryness.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70-90°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of Cyclo(-Met-Pro).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 10-20°C/min.

    • Hold at 280°C for 5-10 minutes.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

3. Data Analysis:

  • Identification is based on the retention time and the mass spectrum of the derivatized analyte.

  • Quantification is achieved by comparing the peak area of the target ion to a calibration curve prepared with derivatized standards.

Visualizations

To better illustrate the workflow and the comparison between the two analytical methods, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_sample Sample cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method cluster_comparison Cross-Validation Sample Cyclo(-Met-Pro) Sample (e.g., Plasma, Tissue) LC_Prep Sample Preparation (Protein Precipitation) Sample->LC_Prep GC_Prep Sample Preparation (Extraction & Derivatization) Sample->GC_Prep LC_Analysis LC-MS/MS Analysis (HPLC/UHPLC-QqQ) LC_Prep->LC_Analysis LC_Data Data Analysis (MRM Quantification) LC_Analysis->LC_Data Comparison Comparison of Results (Accuracy, Precision, Sensitivity) LC_Data->Comparison GC_Analysis GC-MS Analysis (Capillary GC-MS) GC_Prep->GC_Analysis GC_Data Data Analysis (SIM/Scan Quantification) GC_Analysis->GC_Data GC_Data->Comparison

Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods for Cyclo(-Met-Pro) analysis.

Caption: Key performance characteristics of LC-MS/MS versus GC-MS for cyclic dipeptide analysis.

References

Comparative Study of the Antiviral Spectrum of Various Cyclodipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclodipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a diverse and promising class of natural and synthetic compounds with a wide range of biological activities. Their inherent structural rigidity, metabolic stability, and ability to mimic peptide conformations make them attractive scaffolds for drug discovery. This guide provides a comparative analysis of the antiviral spectrum of various cyclodipeptides against several key human pathogens: Influenza virus, Human Immunodeficiency Virus (HIV), Dengue virus, and Zika virus. The information presented is based on available experimental data and aims to serve as a valuable resource for researchers in the field of antiviral drug development.

Antiviral Activity of Cyclodipeptides

The antiviral activity of cyclodipeptides is often attributed to their ability to interfere with critical stages of the viral life cycle, including entry, replication, and assembly. A significant mechanism of action for many antiviral cyclodipeptides is the inhibition of essential viral enzymes, particularly proteases.

Data Presentation

The following tables summarize the reported antiviral activities of various cyclodipeptides and their derivatives against the target viruses. It is important to note that the data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions, cell lines, and virus strains used.

Table 1: Antiviral Activity of Cyclodipeptides against Influenza Virus

Cyclodipeptide/DerivativeVirus StrainAssayIC50/EC50 (µM)Cytotoxicity (CC50 in µM)Reference
(3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione Influenza A (H1N1)CPE Inhibition41.5 ± 4.5>100[1]
(3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione Influenza A (H1N1)CPE Inhibition28.9 ± 2.2>100[1]
(3Z,6E)-3-benzylidene-6-(2-methyl-3-hydroxypropylidene)piperazine-2,5-dione Influenza A (H1N1)CPE Inhibition6.8 ± 1.5>100[1]
cis-cyclo(L-Leu-L-Pro) Influenza A (H3N2)Plaque ReductionNot specifiedNot specified
cis-cyclo(L-Phe-L-Pro) Influenza A (H3N2)Plaque ReductionNot specifiedNot specified

Table 2: Antiviral Activity of Cyclic Peptides against Coronaviruses (SARS-CoV-2)

Cyclic PeptideTargetAssayIC50/EC50 (µM)Cytotoxicity (CC50 in µM)Reference
Peptide 1 MproIn vitro antiviralLow µM rangeNot specified[2]
UCI-1 MproIn vitro inhibitionMid µM rangeNon-toxic at inhibitory concentrations

Table 3: Antiviral Activity of Cyclic Peptides against Dengue Virus

Cyclic PeptideTargetAssayIC50/Ki (µM)Antiviral ActivityReference
Cyclopentapeptide CKRKC NS2B-NS3 ProteaseDocking Analysis0.707 (Ki)Proposed as potential inhibitor[3]
8-residue cyclic peptide NS2B-NS3 ProteaseIn vitro inhibition2.2 (Ki)High potency and cell permeability[4]
Substrate-mimicking cyclic peptide NS2B-NS3 ProteaseIn vitro inhibition0.95 (IC50)Showed antiviral activity[5]

Table 4: Antiviral Activity of Cyclic Peptides against Zika Virus

Cyclic Peptide/DerivativeTargetAssayIC50/Ki (µM)Antiviral ActivityReference
Macrocyclic Peptide 1 NS2B-NS3 ProteaseIn vitro inhibitionSub-micromolar KiNoncompetitive inhibitor[6]
Macrocyclic Peptide 2 NS2B-NS3 ProteaseIn vitro inhibitionSub-micromolar KiNoncompetitive inhibitor[6]
Dipeptide inhibitor (Acyl-KR-aldehyde) NS2B-NS3 ProteaseIn vitro inhibitionNot specifiedCovalently binds to protease[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols commonly used in the assessment of antiviral activity and cytotoxicity of cyclodipeptides.

Plaque Reduction Assay

This assay is a standard method to determine the titer of infectious virus particles and to assess the efficacy of antiviral compounds.

  • Cell Seeding: Plate susceptible host cells in multi-well plates and grow to confluence.

  • Compound Treatment: Pre-treat the confluent cell monolayers with various concentrations of the test cyclodipeptide for a specified period.

  • Virus Infection: Infect the cells with a known amount of virus (multiplicity of infection - MOI) for a defined adsorption period.

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the untreated virus control. The 50% effective concentration (EC50) is determined from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of the test compounds.

  • Cell Seeding: Seed cells in a 96-well plate at a specific density.

  • Compound Exposure: Treat the cells with serial dilutions of the cyclodipeptide for a duration that matches the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability at each compound concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Viral Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific viral protease.

  • Reaction Mixture: Prepare a reaction mixture containing the purified viral protease, a fluorogenic substrate specific to the protease, and a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the test cyclodipeptide to the reaction mixture.

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme's activity.

  • Fluorescence Measurement: Monitor the cleavage of the fluorogenic substrate over time by measuring the increase in fluorescence using a fluorometer.

  • Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. The 50% inhibitory concentration (IC50) is determined by plotting the reaction rate against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The antiviral effects of cyclodipeptides may also be mediated through the modulation of host cellular signaling pathways that are crucial for viral replication. The NF-κB and Raf/MEK/ERK pathways are two such pathways known to be manipulated by various viruses. While direct evidence for specific antiviral cyclodipeptides modulating these pathways is still emerging, their potential as targets is significant.

Viral Protease Inhibition Workflow

The inhibition of viral proteases is a key mechanism of action for many antiviral cyclodipeptides. This workflow illustrates the general principle of this inhibition.

Viral_Protease_Inhibition cluster_virus Viral Replication Cycle cluster_drug Drug Action Polyprotein Viral Polyprotein Protease Viral Protease Polyprotein->Protease Cleavage by Proteins Functional Viral Proteins Protease->Proteins Produces CDP Cyclodipeptide CDP->Protease Inhibits

Caption: General workflow of viral protease inhibition by cyclodipeptides.

NF-κB Signaling Pathway in Viral Infection

The NF-κB signaling pathway is a central regulator of the innate immune response. Many viruses have evolved mechanisms to either activate or inhibit this pathway to their advantage.

NFkB_Pathway cluster_cell Host Cell PAMPs Viral PAMPs (e.g., dsRNA) PRR Pattern Recognition Receptors (e.g., RIG-I) PAMPs->PRR Activates IKK IKK Complex PRR->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Antiviral & Inflammatory Gene Expression Nucleus->Genes Induces

Caption: Simplified overview of the NF-κB signaling pathway activated during viral infection.

Raf/MEK/ERK Signaling Pathway in Viral Infection

The Raf/MEK/ERK pathway is a key signaling cascade that regulates various cellular processes, and it is often exploited by viruses to facilitate their replication.

Raf_MEK_ERK_Pathway cluster_cell Host Cell Virus Virus Binding/ Internalization Receptor Cell Surface Receptor Virus->Receptor Activates Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Transcription Factors (e.g., AP-1) Nucleus->Transcription Activates Replication Pro-viral Factors & Viral Replication Transcription->Replication

Caption: The Raf/MEK/ERK signaling pathway and its role in promoting viral replication.

Conclusion

Cyclodipeptides represent a promising and versatile class of compounds with a broad spectrum of antiviral activities. Their ability to inhibit key viral enzymes, such as proteases, is a well-documented mechanism of action. While more research is needed to fully elucidate their interactions with host cell signaling pathways, the available data strongly support their continued investigation as potential therapeutic agents against a range of viral pathogens. This guide provides a foundational overview to aid researchers in the strategic development of novel cyclodipeptide-based antiviral drugs.

References

Validating the antimycobacterial activity of Cyclo(-Met-Pro) against different strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimycobacterial activity of the cyclic dipeptide Cyclo(-Met-Pro), also referred to as cyclo-(L-Pro-L-Met), against Mycobacterium tuberculosis H37Rv. The performance of Cyclo(-Met-Pro) is compared with the first-line anti-tuberculosis drugs, rifampicin and isoniazid. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes a key mycobacterial signaling pathway potentially targeted by antimycobacterial agents.

Data Presentation: In Vitro Antimycobacterial Activity

The antimycobacterial efficacy of a compound is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below summarizes the reported MIC value for Cyclo(-Met-Pro) against Mycobacterium tuberculosis H37Rv and provides a comparison with the standard drugs rifampicin and isoniazid.

CompoundMycobacterial StrainMIC (µg/mL)
Cyclo(-Met-Pro) Mycobacterium tuberculosis H37Rv4[1][2]
Rifampicin Mycobacterium tuberculosis H37Rv0.1 - 1.0
Isoniazid Mycobacterium tuberculosis H37Rv0.02 - 0.2

Note: Data for the antimycobacterial activity of Cyclo(-Met-Pro) against other mycobacterial strains are not currently available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the validation of antimycobacterial activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines a standard broth microdilution method for determining the MIC of a compound against Mycobacterium tuberculosis.

1. Preparation of Mycobacterial Inoculum:

  • Mycobacterium tuberculosis H37Rv is cultured on a suitable solid medium, such as Löwenstein-Jensen or Middlebrook 7H11 agar, supplemented with OADC (oleic acid-albumin-dextrose-catalase).
  • A few colonies are transferred to a tube containing sterile saline and glass beads. The tube is vortexed to create a uniform suspension.
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.
  • The bacterial suspension is then diluted in Middlebrook 7H9 broth supplemented with OADC to the final required inoculum concentration.

2. Preparation of Drug Dilutions:

  • A stock solution of Cyclo(-Met-Pro) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared mycobacterial suspension.
  • The microtiter plates are sealed and incubated at 37°C for a period of 7 to 14 days.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that shows no visible growth of mycobacteria. Visual inspection or the use of a growth indicator like resazurin can be employed to assess bacterial growth.

Cytotoxicity Assay by MTT Method

This protocol describes a common method for assessing the cytotoxicity of a compound against a mammalian cell line, such as VERO (African green monkey kidney) cells.[3][4][5][6]

1. Cell Culture and Seeding:

  • VERO cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), in a humidified incubator at 37°C with 5% CO2.
  • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

2. Compound Exposure:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

3. Incubation:

  • The plates are incubated for a specified period, typically 24 to 72 hours.

4. MTT Assay:

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for a few hours.
  • During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
  • The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Mandatory Visualization

Experimental Workflow for Antimycobacterial Activity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation Serial_Dilution Serial Dilution of Compound in Plate Compound_Prep->Serial_Dilution Media_Prep Culture Media Preparation Media_Prep->Serial_Dilution Inoculum_Prep Mycobacterial Inoculum Preparation Inoculation Inoculation of Mycobacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation at 37°C Inoculation->Incubation Growth_Assessment Assessment of Bacterial Growth Incubation->Growth_Assessment MIC_Determination MIC Value Determination Growth_Assessment->MIC_Determination G cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Cell Wall FAS_I Fatty Acid Synthase I (FAS-I) Mycolic_Acid_Precursors Mycolic Acid Precursors FAS_I->Mycolic_Acid_Precursors C24-C26 fatty acids FAS_II Fatty Acid Synthase II (FAS-II) FAS_II->Mycolic_Acid_Precursors Meromycolic chain PKS Polyketide Synthase (Pks13) Mycolic Acid Transport Mycolic Acid Transport (MmpL3) PKS->Mycolic Acid Transport Mycolic_Acid_Precursors->PKS AG_Precursors Arabinogalactan Precursors AG Polymerization AG Polymerization AG_Precursors->AG Polymerization PG_Precursors Peptidoglycan Precursors PG Polymerization PG Polymerization PG_Precursors->PG Polymerization Mycolyl_AG_PG_Complex Mycolyl-Arabinogalactan- Peptidoglycan Complex Mycolic Acid Transport->Mycolyl_AG_PG_Complex Mycolation AG Polymerization->Mycolyl_AG_PG_Complex PG Polymerization->Mycolyl_AG_PG_Complex Linkage Unit

References

Comparative Docking Analysis of Cyclo(-Met-Pro) Scaffold with Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Silico Perspective on Diketopiperazine Scaffolds as Potential Enzyme Inhibitors

This guide provides a comparative analysis of the docking performance of cyclic dipeptides, specifically focusing on the diketopiperazine scaffold found in Cyclo(-Met-Pro), against known enzyme inhibitors. While direct comparative docking studies on Cyclo(-Met-Pro) are not extensively available in public literature, this guide leverages data from closely related diketopiperazine derivatives to offer insights into their potential as enzyme inhibitors. The primary focus of this comparison is on influenza virus neuraminidase, a well-established target for antiviral drugs.

Executive Summary

Molecular docking studies are pivotal in drug discovery for predicting the binding affinity and interaction of small molecules with protein targets. This guide explores the in-silico performance of the diketopiperazine chemical scaffold, the core structure of Cyclo(-Met-Pro), in comparison to established inhibitors of influenza neuraminidase. The data presented is collated from a comprehensive study on 2,5-diketopiperazine derivatives, which provides a valuable framework for understanding the potential of this class of compounds. The findings suggest that certain diketopiperazine derivatives exhibit promising binding energies, comparable to those of known antiviral drugs, highlighting the potential of the Cyclo(-Met-Pro) scaffold for further investigation.

Comparative Docking Data

The following table summarizes the binding energies of known influenza neuraminidase inhibitors and various diketopiperazine derivatives when docked into the active site of neuraminidase from the H5N2 avian influenza virus (PDB ID: 5HUK). Lower binding energy indicates a more stable and potentially more potent interaction.

CompoundTarget EnzymeBinding Energy (kcal/mol)Reference Compound(s)
Oseltamivir CarboxylateInfluenza Neuraminidase (H5N2)-8.5Known Inhibitor
ZanamivirInfluenza Neuraminidase (H5N2)-8.1Known Inhibitor
PeramivirInfluenza Neuraminidase (H5N2)-9.0Known Inhibitor
Lansai-C (Diketopiperazine)Influenza Neuraminidase (H5N2)-7.6Investigational
Derivative 13bInfluenza Neuraminidase (H5N2)-8.4Investigational
Derivative 13cInfluenza Neuraminidase (H5N2)-8.8Investigational
Derivative 13dInfluenza Neuraminidase (H5N2)-8.7Investigational
Derivative 14cInfluenza Neuraminidase (H5N2)-8.9Investigational

Note: Data for diketopiperazine derivatives is sourced from a study on 2,5-diketopiperazine derivatives as potential anti-influenza agents. While Cyclo(-Met-Pro) belongs to this class, the specific docking data for Cyclo(-Met-Pro) against this target was not available in the cited literature.

Experimental Protocols

The methodologies outlined below are based on the protocols used in the comparative docking study of 2,5-diketopiperazine derivatives against influenza neuraminidase. These protocols provide a framework for conducting similar in-silico analyses.

Protein and Ligand Preparation
  • Protein Structure: The three-dimensional crystal structure of the target enzyme, influenza neuraminidase H5N2, was obtained from the Protein Data Bank (PDB ID: 5HUK). The protein structure was prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the structure was energy minimized using a suitable force field (e.g., AMBER).

  • Ligand Structures: The 3D structures of the known inhibitors (Oseltamivir Carboxylate, Zanamivir, Peramivir) and the diketopiperazine derivatives were generated using chemical drawing software and subsequently optimized using a semi-empirical or ab initio method to obtain a low-energy conformation. For known inhibitors, the initial structures can also be extracted from their respective neuraminidase-inhibitor complex crystal structures (PDB IDs: 2HU4, 3CKZ, and 3K39)[1].

Molecular Docking Simulation
  • Docking Software: Molecular docking simulations were performed using AutoDock Vina, a widely used program for molecular docking.

  • Grid Box Definition: A grid box was defined to encompass the active site of the neuraminidase enzyme. The dimensions and center of the grid box were determined based on the binding site of the co-crystallized ligand in the original PDB file.

  • Docking Parameters: The docking calculations were performed using the default parameters of AutoDock Vina, which employs a Lamarckian genetic algorithm for ligand conformational searching. The number of binding modes to be generated and the exhaustiveness of the search were set to ensure a thorough exploration of the conformational space.

  • Analysis of Results: The docking results were analyzed based on the binding energy of the most stable conformation of the ligand within the active site. The interactions between the ligand and the amino acid residues of the enzyme's active site, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using molecular visualization software like PyMOL or Discovery Studio.

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase protein_prep Target Protein Preparation (PDB ID: 5HUK) docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (Cyclo(-Met-Pro) Scaffold & Inhibitors) ligand_prep->docking binding_energy Binding Energy Calculation docking->binding_energy interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) docking->interaction_analysis comparison Comparative Analysis binding_energy->comparison interaction_analysis->comparison

Caption: A flowchart illustrating the key steps in a comparative molecular docking study.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in targeting a viral enzyme for therapeutic intervention, using influenza neuraminidase as an example.

signaling_pathway cluster_virus Influenza Virus Lifecycle cluster_inhibition Therapeutic Intervention cluster_outcome Outcome virus_release Virus Release neuraminidase Neuraminidase Activity virus_release->neuraminidase inhibition Inhibition of Neuraminidase neuraminidase->inhibition inhibitor Inhibitor (e.g., Diketopiperazine) inhibitor->inhibition blocked_release Blocked Virus Release inhibition->blocked_release

Caption: Logical diagram of neuraminidase inhibition to block influenza virus release.

References

Scant Evidence Precludes Direct In Vitro and In Vivo Efficacy Correlation for Cyclo(-Met-Pro)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the cyclic dipeptide Cyclo(-Met-Pro), with no published studies directly correlating its efficacy in laboratory (in vitro) settings with outcomes in living organisms (in vivo). While isolated in vitro activities have been reported, the absence of corresponding in vivo data prevents a meaningful comparison and assessment of its therapeutic potential. This lack of correlated data is a critical missing link for researchers, scientists, and drug development professionals seeking to evaluate the compound's translational promise.

Limited In Vitro Biological Activity

The primary biological activities reported for Cyclo(-Met-Pro) are limited to in vitro assays, with findings indicating weak to moderate effects.

Antiviral Activity

One of the few documented activities of Cyclo(-Met-Pro) is its weak inhibitory effect against the influenza A virus (H3N2).[1][2] In one study, the dipeptide demonstrated a mere 2.1% inhibition of the virus at a concentration of 5 mM.[1] This level of activity is generally considered low for a potential antiviral candidate.

Antimycobacterial Activity

More promising results were observed in the context of antimycobacterial activity. Cyclo(-Met-Pro) has been shown to possess significant inhibitory properties against Mycobacterium species, with a reported Minimum Inhibitory Concentration (MIC) of 4 μg/ml.[3] However, these findings are confined to in vitro experiments, and it remains unknown if this activity translates to an in vivo setting.

Data Presentation

Due to the lack of in vivo data, a comparative table is not feasible. The available in vitro data is summarized below.

Biological Activity Assay/Model Result Reference
Antiviral (Influenza A H3N2)In vitro inhibition assay2.1% inhibition at 5 mM[1][2]
AntimycobacterialIn vitro MIC determinationMIC of 4 μg/ml[3]

Experimental Protocols

Detailed experimental protocols for the in vivo efficacy of Cyclo(-Met-Pro) are not available due to the absence of such studies. The general methodology for the reported in vitro antiviral activity is described below.

In Vitro Influenza A Virus Inhibition Assay

The antiviral activity of Cyclo(-Met-Pro) against the influenza A virus (H3N2) was likely determined using a cell-based assay. A general workflow for such an experiment is as follows:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are cultured in appropriate media and conditions.

  • Virus Propagation: The influenza A (H3N2) virus is propagated in embryonated chicken eggs or in cell culture to generate a virus stock with a known titer.

  • Cytotoxicity Assay: Prior to the antiviral assay, the toxicity of Cyclo(-Met-Pro) on MDCK cells is evaluated to determine the non-toxic concentration range of the compound.

  • Antiviral Assay:

    • MDCK cells are seeded in multi-well plates and grown to confluence.

    • The cells are then infected with a predetermined amount of the influenza A (H3N2) virus.

    • Simultaneously, the cells are treated with various concentrations of Cyclo(-Met-Pro).

    • Control wells include cells infected with the virus but without the compound (virus control) and uninfected cells (cell control).

  • Quantification of Viral Inhibition: After a specific incubation period, the extent of viral inhibition is measured. This can be done through various methods, such as:

    • Plaque Reduction Assay: Counting the number of viral plaques (areas of cell death) in the presence and absence of the compound.

    • MTT Assay: Measuring the viability of the cells, as viral infection leads to cell death.

    • Viral RNA Quantification: Using real-time PCR to quantify the amount of viral RNA in the cell supernatant.

  • Data Analysis: The percentage of viral inhibition is calculated by comparing the results from the compound-treated wells to the virus control wells.

Visualizations

The following diagram illustrates a general workflow for an in vitro antiviral efficacy study, which would be a prerequisite for any subsequent in vivo correlation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture Cell Culture (e.g., MDCK cells) Infection Infect Cells with Virus CellCulture->Infection VirusProp Virus Propagation (Influenza A H3N2) VirusProp->Infection CompoundPrep Cyclo(-Met-Pro) Preparation Treatment Treat Cells with Cyclo(-Met-Pro) CompoundPrep->Treatment Infection->Treatment Incubation Incubation Treatment->Incubation Quantification Quantify Viral Inhibition Incubation->Quantification Results Calculate % Inhibition Quantification->Results

Figure 1. General workflow for an in vitro antiviral assay.

Conclusion

References

Independent Validation of Cyclo(-Met-Pro): A Comparative Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclic dipeptide Cyclo(-Met-Pro) has been the subject of preliminary scientific inquiry, with initial reports suggesting a narrow range of biological activities. This guide provides an objective comparison of the reported activities of Cyclo(-Met-Pro) with those of other structurally related cyclic dipeptides. Crucially, this document highlights the general lack of independent validation for the biological effects attributed to Cyclo(-Met-Pro), offering a framework for researchers to conduct their own verification and comparative studies through detailed experimental protocols.

Reported vs. Validated Biological Activities: A Comparative Overview

Cyclo(-Met-Pro)'s primary reported biological function is its weak inhibitory effect against the influenza A virus (H3N2).[1] However, a significant body of research on other cyclic dipeptides reveals a broader and more potent spectrum of activities, including anti-inflammatory and neuroprotective effects. This comparison underscores the importance of the specific amino acid constituents in determining the biological function of these molecules. To date, independent validation studies specifically confirming the reported activities of Cyclo(-Met-Pro) are scarce in publicly available scientific literature.

Table 1: Comparative Biological Activities of Selected Cyclic Dipeptides

Cyclic DipeptideReported Biological ActivityQuantitative Data (Potency)Independent Validation StatusKey References
Cyclo(-Met-Pro) Antiviral (Influenza A H3N2)Weak inhibition (2.1% at 5 mM)Not independently validatedKwak MK, et al., 2013
cis-Cyclo(Leu-Pro) Antiviral (Influenza A H3N2)High antiviral activity notedSome validation in initial studyKwak MK, et al., 2013[2][3]
cis-Cyclo(Phe-Pro) Antiviral (Influenza A H3N2)Significant antiviral activity notedSome validation in initial studyKwak MK, et al., 2013[2][3]
Cyclo(His-Pro) Anti-inflammatoryInhibition of NF-κB nuclear accumulationValidated in cellular and in vivo modelsMinelli A, et al., 2011[4]
Cyclo(L-Pro-L-Phe) NeuroprotectiveDose-dependent increase in cell viability (up to 80.4% at 40 μM) against H₂O₂-induced damage in SH-SY5Y cells.[5]Validated in cellular modelsHwang J, et al., 2021[5]

Experimental Protocols for Validation Studies

To facilitate independent validation and comparative analysis, detailed methodologies for key biological assays are provided below.

Antiviral Activity Assay (Influenza A Virus)

This protocol is adapted from established plaque reduction assays used to quantify the inhibition of influenza virus replication.

Objective: To determine the concentration at which a compound inhibits viral plaque formation by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • TPCK-treated trypsin

  • Influenza A virus stock (e.g., H3N2)

  • Test compounds (Cyclo(-Met-Pro) and alternatives)

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to 90-95% confluency.

  • Virus Infection: Wash the cell monolayer and infect with influenza A virus at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with DMEM containing TPCK-treated trypsin and serial dilutions of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until viral plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.

Experimental Workflow for Antiviral Plaque Reduction Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Seed MDCK Cells in 6-well plates infect_cells Infect MDCK Cells with Virus prep_cells->infect_cells prep_virus Prepare Influenza A Virus Stock prep_virus->infect_cells prep_compounds Prepare Serial Dilutions of Test Compounds treat_cells Add Compound Dilutions prep_compounds->treat_cells infect_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate fix_stain Fix and Stain Plaques incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50

Caption: Workflow for the influenza virus plaque reduction assay.

In Vivo Anti-inflammatory Activity Assay (Mouse Ear Edema Model)

This protocol describes a standard in vivo model to assess the anti-inflammatory properties of test compounds.

Objective: To quantify the reduction of ear edema in mice induced by a topical inflammatory agent.

Materials:

  • Male Swiss mice (20-25 g)

  • Phorbol 12-myristate 13-acetate (PMA) or arachidonic acid (AA) as the inflammatory agent

  • Test compounds (e.g., Cyclo(His-Pro)) and vehicle control

  • Micrometer caliper

Procedure:

  • Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week.

  • Compound Administration: Topically apply the test compound or vehicle to the inner and outer surfaces of the right ear.

  • Induction of Inflammation: After a set period (e.g., 30 minutes), apply the inflammatory agent (PMA or AA) to the same ear.

  • Measurement of Edema: Measure the thickness of both the treated (right) and untreated (left) ears using a micrometer caliper at various time points after inflammation induction (e.g., 4, 6, 24 hours).

  • Data Analysis: The degree of edema is calculated as the difference in thickness between the right and left ears. The percentage of inhibition of edema is calculated relative to the vehicle-treated control group.

In Vitro Neuroprotective Activity Assay (SH-SY5Y Cell Model)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Objective: To determine the concentration at which a compound provides 50% of its maximal neuroprotective effect (EC50).

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • DMEM/F12 medium supplemented with FBS and antibiotics

  • Hydrogen peroxide (H₂O₂) or another neurotoxic agent

  • Test compounds (e.g., Cyclo(L-Pro-L-Phe))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach optimal density.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., H₂O₂) for a duration sufficient to induce significant cell death in the control group (e.g., 24 hours).

  • Cell Viability Assessment: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Data Quantification: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The EC50 value is determined by plotting cell viability against the compound concentration.[5]

Signaling Pathways Implicated in the Activity of Alternative Cyclic Dipeptides

The anti-inflammatory and neuroprotective effects of certain cyclic dipeptides are often mediated through the modulation of key cellular signaling pathways. For instance, Cyclo(His-Pro) has been shown to exert its anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[4]

NF-κB and Nrf2 Signaling Crosstalk in Inflammation

G cluster_stimulus Inflammatory Stimulus cluster_chp Cyclo(His-Pro) Action cluster_pathways Intracellular Signaling Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK CHP Cyclo(His-Pro) Keap1 Keap1 CHP->Keap1 Inhibits Nrf2 Nrf2 Activation CHP->Nrf2 IκB IκB Degradation IKK->IκB NFκB NF-κB Nuclear Translocation IκB->NFκB Inflammation Pro-inflammatory Gene Expression NFκB->Inflammation Keap1->Nrf2 Inhibits Nrf2->IKK Inhibits ARE ARE Binding Nrf2->ARE Antioxidant Antioxidant Gene Expression ARE->Antioxidant

Caption: Cyclo(His-Pro) can mitigate inflammation by activating the Nrf2 antioxidant response and inhibiting the pro-inflammatory NF-κB pathway.

Conclusion

The available evidence for the biological activities of Cyclo(-Met-Pro) is limited and requires independent validation. In contrast, other cyclic dipeptides, such as Cyclo(His-Pro) and Cyclo(L-Pro-L-Phe), have demonstrated more potent and well-characterized anti-inflammatory and neuroprotective properties. This guide provides the necessary framework and detailed experimental protocols for researchers to independently assess the purported activities of Cyclo(-Met-Pro) and compare its efficacy against these and other promising alternatives. Such validation is a critical step in the potential development of cyclic dipeptides as therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Cyclo(-Met-Pro): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Cyclo(-Met-Pro), a cyclic dipeptide used in various research applications. While specific institutional and local regulations must always be followed, this document outlines a general framework for its responsible waste management.

Key Chemical and Physical Properties

A preliminary assessment of a substance's properties is crucial for determining the appropriate handling and disposal methods. The following table summarizes the known quantitative data for Cyclo(-Met-Pro).

PropertyValue
CAS Number 53049-06-2
Molecular Formula C₁₀H₁₆N₂O₂S
Molecular Weight 228.31 g/mol
Appearance Solid (form may vary)
Purity Typically ≥98% for research grades
Storage Temperature -15°C is recommended by some suppliers

Pre-Disposal Safety Precautions

Before beginning the disposal process, it is imperative to take the following safety measures to minimize risk and ensure compliance:

  • Consult the Safety Data Sheet (SDS): The most critical step is to obtain and review the SDS for Cyclo(-Met-Pro) from your chemical supplier. The SDS will contain specific information regarding hazards, handling, and required disposal procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling Cyclo(-Met-Pro).

  • Work in a Ventilated Area: To minimize the risk of inhalation, especially if the material is in powdered form, all handling and preparation for disposal should be conducted within a certified chemical fume hood.

Step-by-Step Disposal Protocol

In the absence of a specific Safety Data Sheet, Cyclo(-Met-Pro) should be treated as a chemical waste product. The following is a general procedural guide that should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) department.

  • Waste Identification and Classification:

    • Treat Cyclo(-Met-Pro) as a chemical waste.

    • Do not mix Cyclo(-Met-Pro) waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react in unforeseen and hazardous ways.

  • Waste Collection and Storage:

    • Solid Waste: Place solid Cyclo(-Met-Pro) waste into a clearly labeled, sealed, and chemically compatible container.

    • Solutions: If Cyclo(-Met-Pro) is in a solvent, the entire solution should be collected in a labeled, sealed, and appropriate liquid waste container. The container must be compatible with the solvent used.

    • Labeling: The waste container must be clearly labeled with the full chemical name, "Cyclo(-Met-Pro)," and an approximate concentration and quantity. Follow all institutional and local labeling requirements.

  • Scheduling Waste Pickup:

    • Contact your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They will provide specific instructions and arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor.

    • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should Cyclo(-Met-Pro) or its containers be disposed of in the regular trash or washed down the sink. This can lead to environmental contamination and is a violation of regulatory standards.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of Cyclo(-Met-Pro).

start Start: Need to Dispose of Cyclo(-Met-Pro) sds Consult Supplier's Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) sds->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood classify Classify as Chemical Waste fume_hood->classify container Place in Labeled, Sealed, Compatible Waste Container classify->container contact_ehs Contact Institutional EHS for Pickup and Disposal container->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Logical workflow for the disposal of Cyclo(-Met-Pro).

By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and environmentally responsible disposal of Cyclo(-Met-Pro).

Personal protective equipment for handling Cyclo(-Met-Pro)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling Cyclo(-Met-Pro). Cyclo(-Met-Pro) is a cyclic dipeptide composed of methionine and proline.[1] While it is found in some food products, it is crucial to handle the synthetic form with appropriate care in a laboratory setting. This document is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS), which should be obtained from the supplier before use.

Personal Protective Equipment (PPE)

Based on precautionary statements for similar chemical compounds, the following PPE is mandatory when handling Cyclo(-Met-Pro) to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesANSI Z87.1 certifiedProtects eyes from splashes or airborne particles of the compound.
Hand Protection Nitrile GlovesChemically resistant, disposablePrevents direct skin contact with the compound.
Body Protection Laboratory CoatStandardProtects skin and clothing from accidental spills.
Respiratory Protection Fume Hood or Dust MaskN95 or higher if handling powder outside a fume hoodAvoids inhalation of airborne particles, as suggested by precautionary statements.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized workflow is critical for minimizing risk and ensuring the integrity of experiments.

  • Preparation :

    • Read and understand the Safety Data Sheet (SDS) for Cyclo(-Met-Pro) obtained from your supplier.

    • Ensure a designated and clearly labeled workspace is prepared, preferably within a fume hood.

    • Assemble all necessary equipment, including appropriate glassware, spatulas, and weighing instruments.

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

  • Handling and Use :

    • When weighing the solid compound, perform the task in a fume hood or use a balance with a draft shield to prevent the dispersion of fine particles.

    • Avoid breathing dust or vapors.[2]

    • Prevent contact with skin and eyes.[2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

    • For creating solutions, add the solid Cyclo(-Met-Pro) to the solvent slowly to avoid splashing.

    • Keep containers of Cyclo(-Met-Pro) tightly closed when not in use to prevent contamination and potential exposure.

  • Post-Handling :

    • Clean the work area thoroughly with an appropriate solvent and decontaminate all equipment used.

    • Dispose of all waste, including contaminated PPE and empty containers, according to the disposal plan outlined below.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling and Use cluster_post Post-Handling prep1 Review SDS prep2 Prepare Workspace prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh Compound in Fume Hood prep4->handle1 handle2 Avoid Inhalation and Contact handle1->handle2 handle3 Prepare Solutions Carefully handle2->handle3 handle4 Keep Containers Closed handle3->handle4 post1 Clean and Decontaminate handle4->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE and Wash Hands post2->post3

Caption: Standard operational workflow for handling Cyclo(-Met-Pro).

Disposal Plan

Proper disposal of Cyclo(-Met-Pro) and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeContainerDisposal Procedure
Solid Cyclo(-Met-Pro) Waste Labeled, sealed, chemically compatible containerTreat as chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Materials (Gloves, Weighing Paper, etc.) Designated hazardous waste containerCollect all contaminated disposable materials in a clearly labeled hazardous waste container.
Empty Containers Original or appropriate waste containerRinse the container three times with a suitable solvent. Collect the rinsate as chemical waste. Dispose of the rinsed container according to institutional guidelines.
Solutions of Cyclo(-Met-Pro) Labeled hazardous waste containerCollect all solutions containing Cyclo(-Met-Pro) in a designated, sealed, and clearly labeled hazardous waste container.

General Disposal Guidelines:

  • Consult EHS : Always consult your institution's Environmental Health & Safety (EHS) office for specific disposal protocols.[3] They can provide guidance on licensed hazardous waste contractors.[3]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "Cyclo(-Met-Pro)".[3]

  • Prohibited Disposal : Do not dispose of Cyclo(-Met-Pro) or its containers in the regular trash or down the drain.[3]

G start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Seal in Labeled Solid Waste Container is_solid->solid_container Yes is_contaminated Contaminated Material? is_liquid->is_contaminated No liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes contaminated_container Collect in Designated Hazardous Waste Bin is_contaminated->contaminated_container Yes contact_ehs Contact EHS for Pickup is_contaminated->contact_ehs No solid_container->contact_ehs liquid_container->contact_ehs contaminated_container->contact_ehs

Caption: Decision workflow for the proper disposal of Cyclo(-Met-Pro) waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.